2-Butenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
113192-18-0 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
but-2-enoic acid |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) |
InChI Key |
LDHQCZJRKDOVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)O |
Related CAS |
26007-90-9 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Butenoic Acid Biosynthesis in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenoic acid, a C4 short-chain unsaturated fatty acid commonly known as crotonic acid, is a valuable platform chemical for the synthesis of various polymers, pharmaceuticals, and fine chemicals.[1] Traditionally derived from petroleum-based feedstocks, there is a growing interest in developing sustainable and environmentally friendly biotechnological routes for its production. Bacteria, with their diverse metabolic capabilities, offer promising avenues for the biosynthesis of this compound from renewable resources. This technical guide provides an in-depth overview of the core biosynthetic pathways for this compound in bacteria, with a focus on both natural and engineered routes. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and visualizations of the metabolic and experimental workflows.
Core Biosynthetic Pathways
Bacteria can produce this compound and its immediate precursor, crotonyl-CoA, through several metabolic routes. These can be broadly categorized into engineered pathways in well-characterized host organisms like Escherichia coli, and natural pathways found in various gut and soil bacteria.
Engineered Fatty Acid Biosynthesis Pathway in Escherichia coli
A highly successful strategy for this compound production involves redirecting the fatty acid biosynthesis (FAB) pathway in E. coli.[1][2] This pathway naturally produces butenoyl-acyl carrier protein (ACP), an intermediate that can be diverted to form this compound.
The key enzymatic steps are as follows:
-
Acetyl-CoA Carboxylase (AccABCD): Carboxylates acetyl-CoA to malonyl-CoA.
-
Malonyl-CoA:ACP Transacylase (FabD): Transfers the malonyl group from CoA to an acyl carrier protein (ACP).
-
β-Ketoacyl-ACP Synthase III (FabH): Condenses acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP.
-
β-Ketoacyl-ACP Reductase (FabG): Reduces acetoacetyl-ACP to 3-hydroxybutyryl-ACP.
-
β-Hydroxyacyl-ACP Dehydrase (FabA): Dehydrates 3-hydroxybutyryl-ACP to form butenoyl-ACP.
-
Bacteroides thetaiotaomicron Thioesterase (bTE): A heterologously expressed thioesterase that specifically hydrolyzes the four-carbon acyl-ACP, butenoyl-ACP, to release free this compound.[1]
-
Enoyl-ACP Reductase (FabI): In the native pathway, this enzyme reduces butenoyl-ACP to butyryl-ACP, thus competing with the production of this compound.[1]
-
Acyl-CoA Synthetase (FadD): This enzyme can activate free fatty acids to their CoA derivatives, initiating their degradation through the β-oxidation pathway.[1]
Metabolic engineering strategies to enhance this compound production through this pathway include:
-
Overexpression of a specific thioesterase: Introducing a thioesterase like bTE from Bacteroides thetaiotaomicron is crucial to release this compound from its ACP-bound intermediate.[1]
-
Deletion of the fadD gene: Knocking out the fadD gene prevents the degradation of the produced this compound.[1][3]
-
Inhibition of enoyl-ACP reductase (FabI): Partially inhibiting FabI, for example with the chemical inhibitor triclosan, can increase the pool of butenoyl-ACP available for the thioesterase.[1][4]
Reversal of the β-Oxidation Pathway
Another engineered approach involves the reversal of the β-oxidation cycle.[2] This pathway has been successfully engineered in E. coli for the production of various alcohols and carboxylic acids, including this compound. The core of this strategy is to operate the enzymes of fatty acid degradation in their reverse, anabolic direction.
Natural Butyrate (B1204436) Biosynthesis Pathways
Several anaerobic bacteria naturally produce butyrate as a fermentation end-product. These pathways are relevant as they all converge at the key intermediate, crotonyl-CoA, which can theoretically be converted to this compound.[5][6][7] There are four primary pathways for butyrate synthesis:
-
Pyruvate Pathway: Two molecules of acetyl-CoA, derived from pyruvate, are condensed to form acetoacetyl-CoA, which is then converted to crotonyl-CoA.[5][7]
-
Glutarate Pathway: Glutarate is converted through a series of enzymatic steps to glutaconyl-CoA, which is then decarboxylated to yield crotonyl-CoA.[5][8]
-
4-Aminobutyrate Pathway: 4-aminobutyrate is converted to crotonyl-CoA via a series of reactions including deamination and dehydration.[5][7]
-
Lysine (B10760008) Pathway: The amino acid lysine is catabolized through a complex pathway that ultimately yields crotonyl-CoA.[5][6]
In these natural pathways, crotonyl-CoA is typically reduced to butyryl-CoA by butyryl-CoA dehydrogenase.[7] To produce this compound, this final reduction step would need to be bypassed, and a mechanism for the conversion of crotonyl-CoA to this compound, such as the action of a CoA-transferase or a thioesterase, would be required.[9]
Quantitative Data on this compound Production
The majority of quantitative data for this compound biosynthesis comes from studies on metabolically engineered E. coli. The following tables summarize some of the reported production titers.
| Table 1: this compound Production in Engineered E. coli Strains | |
| Strain / Genetic Modification | This compound Titer (mg/L) |
| E. coli expressing bTE | 0.07 - 11.4[1] |
| E. coli ΔfadD expressing bTE | 18.7[1] |
| E. coli ΔfadD expressing bTE + triclosan | 161.4[1] |
| Fed-batch fermentation of engineered strain | 4000[1] |
| Engineered reversal of β-oxidation | 171[2] |
| Table 2: Representative Enzyme Kinetic Parameters | |||
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |
| Crotonyl-CoA Hydratase (Msed_0336) from M. sedula | Crotonyl-CoA | 0.08 | 130 |
| Crotonyl-CoA Hydratase (Msed_0384) from M. sedula | Crotonyl-CoA | 0.07 | 110 |
| (S)-3-Hydroxybutyryl-CoA Dehydrogenase (Msed_1423) from M. sedula | (S)-3-Hydroxybutyryl-CoA | 0.04 | 120 |
Data for M. sedula enzymes are provided as examples of the kinetics of enzymes involved in crotonyl-CoA metabolism.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: Gene Knockout in E. coli using the Lambda Red Recombineering System
This protocol describes the deletion of the fadD gene, a common strategy to prevent the degradation of fatty acids.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses lambda red recombinase)
-
pKD3 or pKD4 plasmid (template for antibiotic resistance cassette)
-
Primers with homology to the flanking regions of fadD and the antibiotic resistance cassette
-
L-arabinose
-
Appropriate antibiotics
-
Electroporator and cuvettes
Procedure:
-
Prepare the knockout cassette: Amplify the antibiotic resistance gene from pKD3 (chloramphenicol) or pKD44 (kanamycin) using PCR with primers that have 5' extensions homologous to the regions immediately upstream and downstream of the fadD gene.
-
Prepare electrocompetent cells:
-
Inoculate 5 mL of LB medium with the E. coli strain containing pKD46 and the appropriate antibiotic. Grow overnight at 30°C.
-
Inoculate 50 mL of LB medium with the overnight culture and grow at 30°C to an OD600 of 0.1.
-
When the OD600 reaches 0.3-0.4, add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda red recombinase. Continue to grow at 30°C for another 45-60 minutes.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume of 10% glycerol.
-
-
Electroporation:
-
Add 50-100 ng of the purified PCR product (knockout cassette) to the electrocompetent cells.
-
Electroporate the mixture using standard settings (e.g., 2.5 kV, 25 μF, 200 Ω).
-
Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours.
-
-
Selection and verification:
-
Plate the recovered cells on LB agar (B569324) plates containing the appropriate antibiotic for the knockout cassette.
-
Incubate at 37°C overnight.
-
Verify the gene knockout in the resulting colonies by colony PCR using primers flanking the fadD gene and by sequencing.[10][11][12][13]
-
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the extraction and quantification of this compound from bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar carboxylic acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer a known volume of the supernatant to a clean glass tube.
-
Add a known amount of the internal standard.
-
-
Extraction:
-
Acidify the sample to pH < 2 with HCl.
-
Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction with another volume of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA) to the dried extract and heat at 60-70°C for 30-60 minutes to convert the carboxylic acid to its more volatile silyl (B83357) ester.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use an appropriate GC column (e.g., a polar capillary column).
-
Set up a temperature gradient for the GC oven to separate the components.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known concentrations of this compound with the internal standard.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14][15][16][17][18]
-
Regulatory Networks and Signaling Pathways
The biosynthesis of this compound, particularly through the engineered fatty acid biosynthesis pathway, is subject to the native regulatory networks of the host organism. In E. coli, the expression of genes involved in fatty acid metabolism is controlled by transcription factors such as FadR and FabR.[5][7][8][19][20]
-
FadR: This is a dual-function regulator. In the absence of long-chain acyl-CoAs, FadR represses the genes of the fatty acid degradation (fad) operon. Conversely, it activates the expression of some fatty acid biosynthesis genes, including fabA and fabB, and the fabHDG operon.[5][7][19][20]
-
FabR: This is a repressor that specifically controls the expression of unsaturated fatty acid biosynthesis genes, fabA and fabB.[8]
Understanding and engineering these regulatory networks can be a powerful strategy to further enhance the production of this compound by fine-tuning the expression of key biosynthetic genes and downregulating competing pathways.
Conclusion
The biosynthesis of this compound in bacteria is a rapidly advancing field, with significant progress made in the metabolic engineering of E. coli. By leveraging and redirecting the native fatty acid biosynthesis pathway, researchers have achieved substantial production titers. Furthermore, the elucidation of natural butyrate synthesis pathways provides a rich source of enzymes and metabolic modules that could be harnessed for novel biosynthetic routes to this compound. Future research will likely focus on optimizing enzyme kinetics, fine-tuning regulatory networks, and exploring alternative microbial hosts to further improve the efficiency and economic viability of bio-based this compound production. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and engineers working towards this goal.
References
- 1. Crotonyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenesis and Functional Selection Protocols for Directed Evolution of Proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The FabR (YijC) transcription factor regulates unsaturated fatty acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 10. static.igem.org [static.igem.org]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Using lambda red to knockout and knockin – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Separation of 2-Butynoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp [agris.fao.org]
The Natural Provenance of Crotonic Acid: A Technical Guide for Researchers
An In-depth Examination of the Natural Sources, Biosynthesis, and Quantification of Crotonic Acid
This technical guide provides a comprehensive overview of the natural occurrence of crotonic acid, a short-chain unsaturated carboxylic acid with diverse applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural sources, quantitative data, biosynthetic pathways, and methodologies for its extraction and analysis.
Natural Occurrence of Crotonic Acid
Crotonic acid, systematically known as (2E)-but-2-enoic acid, is found in various natural sources, including plants and microorganisms. Its presence in the natural world is of significant interest for its potential as a bioactive compound and a building block for chemical synthesis.
Plant Kingdom
Crotonic acid has been identified in several plant species, most notably in the seeds of Croton tiglium and Daucus carota (carrot).
-
Croton tiglium : The seeds of this plant, commonly known as purging croton, are a well-documented source of crotonic acid. The compound is present in the seed oil, although its name is based on an initial erroneous belief that it was a saponification product of this oil.
-
Daucus carota : Water extracts from the seeds of various carrot varieties, particularly the 'Perfekcja' cultivar, have been shown to contain crotonic acid. It is considered a bioactive factor in carrot seeds, exhibiting allelopathic and autotoxic properties that can inhibit the growth of other plant species.
Microbial World
Certain microorganisms are capable of producing crotonic acid, either naturally or through metabolic engineering.
-
Metabolically Engineered Yeast : The yeast Yarrowia lipolytica has been successfully engineered to produce crotonic acid. By introducing and overexpressing genes from the butanol-forming pathway of Clostridium beijerinckii and a thioesterase gene from Bacteroides thetaiotaomicron, researchers have demonstrated the microbial production of this acid.
-
Bacterial Degradation Product : Crotonic acid can be a degradation product of polyhydroxyalkanoates (PHAs), which are biopolymers produced by various bacteria, such as Cupriavidus necator.
Other Natural Sources
Crotonic acid is also a known metabolite in fatty acid degradation pathways and has been found in crude wood distillate.
Quantitative Data on Natural Occurrence
The concentration of crotonic acid in its natural sources can vary. The following table summarizes the available quantitative data.
| Natural Source | Part | Concentration | Reference |
| Croton tiglium | Seed Powder | 0.001 mg/g | [1] |
| Daucus carota (Carrot) | Seeds | High levels suggested, but specific quantitative data is not readily available in the reviewed literature. | [2][3] |
| Engineered Yarrowia lipolytica | Culture Broth | Up to 123.5 ± 6.8 mg/L |
Biosynthesis of Crotonic Acid in Plants
The precise biosynthetic pathway of crotonic acid in plants has not been fully elucidated. However, based on the general principles of fatty acid synthesis, a plausible pathway can be proposed. It is likely derived from the initial steps of the fatty acid synthase (FAS) complex, which operates in the plastids.
The synthesis would begin with the condensation of acetyl-CoA and malonyl-CoA to form a four-carbon intermediate. A subsequent desaturation step would introduce the double bond, leading to the formation of crotonyl-ACP, which is then hydrolyzed to release free crotonic acid.
Below is a diagram illustrating the proposed biosynthetic pathway of crotonic acid in plants.
References
An In-depth Technical Guide to the Stereoisomers of 2-Butenoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenoic acid (C₄H₆O₂), a short-chain unsaturated carboxylic acid, is a fundamental molecule in organic synthesis and various industrial applications. Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two distinct geometric stereoisomers: (E)-2-butenoic acid and (Z)-2-butenoic acid.[1][2] These isomers, while sharing the same molecular formula and connectivity, exhibit unique spatial arrangements that give rise to different physicochemical properties, reactivity, and biological activities.
The (E)-isomer is commonly known as crotonic acid , and the (Z)-isomer is referred to as isocrotonic acid .[3] Crotonic acid is the thermodynamically more stable of the two and is typically a solid at room temperature, whereas isocrotonic acid is a less stable oily liquid.[3][4][5] Understanding the distinct characteristics of these isomers is critical for their application in pharmaceuticals, polymers, coatings, and as intermediates in fine chemical synthesis.[6][7]
This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their physical and chemical properties, synthesis, and methods of characterization. It is designed to serve as a critical resource for professionals in research, development, and quality control.
Physicochemical Properties of this compound Stereoisomers
The structural differences between crotonic acid and isocrotonic acid lead to significant variations in their physical properties. The trans configuration of crotonic acid allows for more efficient crystal packing, resulting in a much higher melting point compared to the cis isomer.[3] The key quantitative properties are summarized in the table below for direct comparison.
| Property | (E)-2-Butenoic Acid (Crotonic Acid) | (Z)-2-Butenoic Acid (Isocrotonic Acid) |
| Systematic Name | (2E)-But-2-enoic acid[4] | (2Z)-2-Butenoic acid[5] |
| CAS Number | 107-93-7[4] | 503-64-0[8] |
| Molecular Formula | C₄H₆O₂[4] | C₄H₆O₂[5] |
| Molar Mass | 86.090 g·mol⁻¹[4] | 86.090 g·mol⁻¹[5] |
| Appearance | Colorless needles or white crystalline solid[3][4] | Oily, colorless liquid[3][5] |
| Melting Point | 70–73 °C[4] | 12.5–15 °C[5][9] |
| Boiling Point | 185–189 °C[4] | 169–172 °C (isomerizes to crotonic acid)[5][10] |
| Density | 1.02 g/cm³ (at 25 °C)[4] | 1.03 g/cm³ (at 20 °C)[5][8] |
| Acidity (pKa) | 4.69 - 4.82[4][11] | ~4.44[12] |
| Solubility in Water | 94 g/L (at 25 °C)[11] | Miscible[3] |
| Odor | Similar to butyric acid[4] | Similar to brown sugar[3][5] |
Synthesis, Separation, and Isomerization
Synthesis of Crotonic Acid (trans-isomer)
Crotonic acid is most commonly synthesized on an industrial scale through the oxidation of crotonaldehyde (B89634).[3]
-
Reaction: CH₃CH=CHCHO + ½ O₂ → CH₃CH=CHCOOH
-
Description: This process typically involves passing crotonaldehyde and air over a catalyst at elevated temperatures (20–45 °C).[3] A common laboratory preparation involves the Knoevenagel condensation of acetaldehyde (B116499) with malonic acid in the presence of a basic catalyst like pyridine.[8][11]
Synthesis of Isocrotonic Acid (cis-isomer)
The synthesis of the less stable cis-isomer requires specific methodologies to avoid isomerization to the trans-form.
-
From 2-Butynoic Acid: A common laboratory method is the partial hydrogenation of 2-butynoic acid (tetrolic acid) using a Lindlar catalyst (palladium poisoned with lead acetate (B1210297) or quinoline). This catalyst selectively facilitates syn-addition of hydrogen to the alkyne, yielding the cis-alkene.[8][13]
-
Favorskii Rearrangement: Isocrotonic acid can also be prepared from 1,3-dibromo-2-butanone (B1660675) via the Favorskii rearrangement.[5]
Isomerization
Isocrotonic acid is thermodynamically less stable than crotonic acid and will isomerize to the trans-form upon heating. This conversion is notable at temperatures of 140–180 °C and becomes rapid at its boiling point.[3][5]
Separation of Isomers
When a synthesis yields a mixture of cis and trans isomers, separation can be achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective method for separating the two isomers.[14] The difference in polarity and shape between the cis and trans forms allows for differential retention on a C18 or similar nonpolar stationary phase.[14][15]
Experimental Protocols
Protocol for Synthesis of Crotonic Acid (from Acetaldehyde and Malonic Acid)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.
-
Reaction: Slowly add acetaldehyde to the solution while stirring. The mixture is then heated to initiate the condensation and subsequent decarboxylation.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with hydrochloric acid to precipitate the crude crotonic acid.
-
Purification: The crude product is collected by filtration and purified by recrystallization from hot water to yield colorless needles of crotonic acid.[11]
Protocol for Spectroscopic Characterization of Isomers
The unambiguous identification of each isomer relies on modern spectroscopic techniques.[16]
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [1][16]
-
Sample Preparation: Dissolve 10-20 mg of the butenoic acid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (≥300 MHz).
-
Analysis:
-
¹H NMR: The key differentiating feature is the coupling constant (J) between the two vinylic protons. For crotonic acid (trans), the coupling constant is typically larger (J ≈ 15-18 Hz) compared to isocrotonic acid (cis), where J is smaller (≈ 10-12 Hz). The chemical shifts of the methyl and vinylic protons will also differ due to the different spatial relationship with the carboxylic acid group.
-
¹³C NMR: The chemical shifts of the vinylic carbons and the methyl carbon are diagnostic, reflecting the different steric and electronic environments in the cis and trans configurations.
-
4.2.2 Infrared (IR) Spectroscopy [1][16]
-
Sample Preparation: For solid crotonic acid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. For liquid isocrotonic acid, place a drop of the neat liquid between two NaCl or KBr salt plates to form a thin film.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analysis:
-
Both isomers will show a strong C=O stretching vibration for the carboxylic acid around 1680-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.
-
The C=C stretch appears around 1650 cm⁻¹.
-
The most diagnostic feature is the C-H out-of-plane bending vibration. Trans-alkenes (crotonic acid) show a strong, sharp absorption band around 960-980 cm⁻¹, which is absent or significantly weaker in cis-alkenes (isocrotonic acid).
-
4.2.3 Mass Spectrometry (MS) [1][16]
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatography (GC-MS) interface for separation and analysis.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: The mass spectra of both isomers are expected to be very similar, as they are stereoisomers. Both will exhibit a molecular ion peak (M⁺) at m/z = 86. Fragmentation patterns will also be nearly identical, making MS alone unsuitable for differentiation without prior chromatographic separation. Common fragments include m/z 69 ([M-OH]⁺) and 45 ([COOH]⁺).
Visualizations
Logical Relationship Diagram
Caption: Relationship between the geometric isomers of this compound.
Experimental Workflow Diagram
Caption: Workflow for synthesis, separation, and characterization.
Conclusion
The stereoisomers of this compound, crotonic acid (trans) and isocrotonic acid (cis), serve as a classic example of how geometric isomerism dictates molecular properties. The greater stability and higher melting point of crotonic acid are direct consequences of its trans configuration. While both isomers are valuable chemical building blocks, their synthesis and purification require distinct methodologies. The protocols for spectroscopic characterization, particularly using NMR and IR spectroscopy, provide definitive means to differentiate between these two compounds, which is an essential capability for quality control and research in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Butenoic acid - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. Crotonic acid - Wikipedia [en.wikipedia.org]
- 5. Isocrotonic acid - Wikipedia [en.wikipedia.org]
- 6. Crotonic acid | 107-93-7 [chemicalbook.com]
- 7. Crotonic Acid: Characteristics, Applications and Excellent Q | Sinoright [sinoright.net]
- 8. Isocrotonic Acid [drugfuture.com]
- 9. cis-2-butenoic acid [stenutz.eu]
- 10. Isocrotonic acid | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Crotonic Acid [drugfuture.com]
- 12. organic chemistry - Comparing acidic strength of crotonic and isocrotonic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Stability of cis- and trans-2-Butenoic Acid Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the thermodynamic stability of cis-2-butenoic acid (isocrotonic acid) and trans-2-butenoic acid (crotonic acid). A thorough understanding of the energetic differences between these geometric isomers is crucial for applications in chemical synthesis, materials science, and drug development, where isomeric purity and stability can significantly impact reaction outcomes, material properties, and biological activity. This document summarizes key thermodynamic data, details the experimental and computational methodologies used to determine these properties, and provides a visual representation of the stability relationship.
Core Findings: Relative Stability
trans-2-Butenoic acid is the more thermodynamically stable isomer compared to cis-2-butenoic acid. This increased stability is primarily attributed to reduced steric hindrance in the trans configuration. In the cis isomer, the methyl and carboxyl groups are on the same side of the C=C double bond, leading to steric strain and a higher energy state. In contrast, the trans isomer places these bulky groups on opposite sides, minimizing steric repulsion and resulting in a lower overall energy.
Quantitative Thermodynamic Data
| Thermodynamic Property | cis-2-Butenoic Acid (Isocrotonic Acid) | trans-2-Butenoic Acid (Crotonic Acid) | Units | Reference |
| Standard Enthalpy of Formation (Gas, 298.15 K) | Value pending direct access to full NIST data | Value pending direct access to full NIST data | kJ/mol | NIST Chemistry WebBook |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | Value pending direct access to full NIST data | Value pending direct access to full NIST data | kJ/mol | NIST Chemistry WebBook |
| Heat of Combustion (Solid) | Not readily available | -1999.00 to -1990.80 | kJ/mol | --INVALID-LINK-- |
Experimental and Computational Protocols
The determination of the thermodynamic stability of cis- and trans-2-butenoic acid involves a combination of experimental techniques and computational modeling.
Experimental Protocols
1. Bomb Calorimetry for Enthalpy of Combustion
This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
-
Apparatus : A high-pressure oxygen bomb calorimeter, a temperature-controlled water bath, a high-precision thermometer, a pellet press, and an ignition system.
-
Procedure :
-
A precisely weighed pellet (approximately 1 gram) of the butenoic acid isomer is placed in the sample holder within the bomb.
-
A fuse wire is connected to the electrodes, with the wire in contact with the sample.
-
A small, known amount of water (typically 1 mL) is added to the bomb to ensure that any water formed during combustion is in the liquid state.
-
The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
The bomb is submerged in a known volume of water in the calorimeter's insulated container.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electrical current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.
-
The heat of combustion of the butenoic acid isomer is calculated from the temperature change and the heat capacity of the calorimeter.
-
Corrections are made for the heat of formation of nitric acid (from any residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
-
2. Isomerization Equilibration for Gibbs Free Energy of Isomerization
This method involves establishing an equilibrium between the cis and trans isomers and measuring their relative concentrations to determine the equilibrium constant (Keq), from which the Gibbs free energy of isomerization (ΔG°_iso) can be calculated.
-
Apparatus : A reaction vessel suitable for heating, a method for temperature control, and an analytical instrument for quantifying the isomer ratio (e.g., Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy).
-
Procedure :
-
A sample of either pure cis- or trans-2-butenoic acid is placed in the reaction vessel.
-
The sample is heated to a specific temperature (e.g., 140-180 °C) in the presence of a catalyst (such as a strong acid or iodine) or under UV irradiation to facilitate isomerization.
-
The reaction is allowed to proceed until equilibrium is reached, which is determined by taking samples at different time points and analyzing the isomer ratio until it becomes constant.
-
The equilibrium mixture is rapidly cooled to quench the isomerization.
-
The relative concentrations of the cis and trans isomers in the equilibrium mixture are determined using GC or NMR.
-
The equilibrium constant (Keq) is calculated as the ratio of the concentration of the trans isomer to the concentration of the cis isomer.
-
The standard Gibbs free energy of isomerization is calculated using the equation: ΔG°_iso = -RT ln(Keq), where R is the ideal gas constant and T is the temperature in Kelvin.
-
Computational Protocol
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to predict the electronic structure and energy of molecules.
-
Software : A computational chemistry software package such as Gaussian, ORCA, or Spartan.
-
Procedure :
-
Structure Input : The 3D structures of cis- and trans-2-butenoic acid are built using a molecular modeling interface.
-
Geometry Optimization : The geometry of each isomer is optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP and a basis set like 6-31G(d).
-
Frequency Calculation : A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation : The electronic energies of the optimized structures are calculated.
-
Thermochemical Analysis : The standard enthalpy and Gibbs free energy of each isomer are calculated by adding the thermal corrections to the electronic energies. The relative stability is then determined by comparing these values.
-
Visualization of Stability Relationship
The following diagram illustrates the energy relationship between the cis and trans isomers of 2-butenoic acid.
Conclusion
The greater thermodynamic stability of trans-2-butenoic acid over its cis isomer is a well-established principle rooted in the minimization of steric strain. This energetic preference has significant practical implications in chemical synthesis, where reaction conditions can be tuned to favor the formation of the more stable trans product. For professionals in drug development, understanding the relative stabilities and potential for interconversion of such isomers is critical, as the specific geometry of a molecule can dictate its pharmacological activity and metabolic fate. The experimental and computational methods outlined in this guide provide the necessary tools for the precise quantification of these stability differences, enabling informed decisions in research and development.
Reactivity of the Vinyl Group in 2-Butenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the vinyl group in 2-butenoic acid, also known as crotonic acid. The presence of a carbon-carbon double bond in conjugation with a carboxylic acid functional group imparts a unique and diverse reactivity profile to this molecule, making it a valuable building block in organic synthesis. This document details the key reactions involving the vinyl moiety, including addition reactions, cycloadditions, and polymerization, with a focus on providing quantitative data where available, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms and workflows.
Introduction to the Reactivity of this compound
This compound (crotonic acid) is an α,β-unsaturated carboxylic acid. The electronic interplay between the electron-withdrawing carboxylic acid group and the π-system of the alkene polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This conjugated system is central to its reactivity, influencing the regioselectivity and stereoselectivity of various transformations. The vinyl group of this compound readily participates in a variety of reactions, making it a versatile synthon in the preparation of a wide range of chemical entities relevant to the pharmaceutical and materials science industries.
Key Reactions of the Vinyl Group
The reactivity of the vinyl group in this compound can be broadly categorized into three main types: addition reactions, cycloaddition reactions, and polymerization.
Addition Reactions
Addition reactions to the carbon-carbon double bond are a cornerstone of the chemistry of this compound. These can be initiated by either electrophiles or nucleophiles, with the regiochemical outcome being highly dependent on the nature of the reagent and the reaction conditions.
The most characteristic reaction of the vinyl group in α,β-unsaturated carbonyl compounds is the conjugate or Michael addition.[1][2] Nucleophiles add to the electrophilic β-carbon of the double bond. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can participate in this reaction.[1][2][3] The reaction is typically thermodynamically controlled.[4]
Mechanism of Michael Addition:
The mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
The Genesis of a Molecule: An In-depth Technical Guide to the Historical Discovery and Early Studies of Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the historical origins and foundational research of crotonic acid, a molecule of significant interest in organic synthesis and various industrial applications. From its initial discovery in the mid-19th century, born from a chemical misinterpretation, to the pioneering studies that elucidated its structure and reactivity, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences. The guide meticulously outlines the key milestones in the early history of crotonic acid, details the seminal experimental protocols for its synthesis, presents its fundamental physicochemical properties in a structured format, and visually represents the early synthetic pathways through logical diagrams. This exploration of the historical context of crotonic acid offers valuable insights into the evolution of organic chemistry and provides a solid foundation for contemporary research and development endeavors.
Historical Discovery and Nomenclature
The journey of crotonic acid begins in 1840 with the French chemist Auguste Laurent. During his investigations into the oxidation products of crotonaldehyde, he isolated a new crystalline acid.[1] Initially, it was erroneously believed that this acid was a saponification product of croton oil, leading to the name "crotonic acid." This nomenclature has persisted, despite the later understanding that the acid is not a primary constituent of croton oil. The trans isomer of crotonic acid is, however, found in the oil.[1]
The early period of its study was also marked by the need to distinguish it from its cis-isomer, isocrotonic acid. The structural differences and the conditions for isomerization were key areas of investigation for early organic chemists, contributing to the nascent field of stereochemistry.
Physicochemical Properties of Crotonic Acid
Early researchers meticulously characterized the physical and chemical properties of crotonic acid. These foundational data were crucial for its identification, purification, and subsequent use in synthesis. The following table summarizes the key quantitative data gathered from these early studies.
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Appearance | White to yellowish crystalline solid |
| Melting Point | 72 °C |
| Boiling Point | 189 °C |
| Solubility in Water | 94 g/L at 25 °C |
| Density | 1.018 g/cm³ at 15 °C |
| Vapor Density | 2.97 (air = 1) |
| Vapor Pressure | 24 Pa at 20 °C |
| LogP (Octanol/Water) | 0.72 |
This table compiles data from various early chemical literature sources.
Early Synthetic Methods and Experimental Protocols
The quest to synthesize crotonic acid in the laboratory, independent of its natural sources, led to the development of several key methods in the 19th century. These early protocols not only provided access to the compound for further study but also advanced the broader field of organic synthesis.
Oxidation of Crotonaldehyde
The most direct and historically significant method for preparing crotonic acid is the oxidation of crotonaldehyde. This method mirrors the reaction that led to its initial discovery.
Experimental Protocol:
-
Reactants: Crotonaldehyde, Oxidizing Agent (e.g., air, oxygen, potassium permanganate).
-
Procedure: A stream of air or oxygen is passed through crotonaldehyde, often in the presence of a catalyst, to facilitate the oxidation of the aldehyde group to a carboxylic acid. Alternatively, a solution of potassium permanganate (B83412) can be used as the oxidant.
-
Work-up: The resulting mixture is then purified, typically by distillation and subsequent crystallization, to isolate the crotonic acid.
Komnenos's Synthesis from Acetaldehyde (B116499) and Malonic Acid (1883)
In 1883, T. Komnenos developed a method for synthesizing crotonic acid by the condensation of acetaldehyde with malonic acid.
Experimental Protocol:
-
Reactants: Acetaldehyde, Malonic Acid, Dehydrating Agent (e.g., acetic anhydride).
-
Procedure: Acetaldehyde and malonic acid are heated together in the presence of a dehydrating agent like acetic anhydride (B1165640). The reaction proceeds through a condensation mechanism, followed by decarboxylation to yield crotonic acid.
-
Work-up: The crotonic acid is isolated from the reaction mixture through extraction and purified by crystallization.
Homolka's Synthesis from Pyruvic Acid (1885)
B. Homolka reported a synthesis of crotonic acid from pyruvic acid in 1885.
Experimental Protocol:
-
Reactants: Pyruvic Acid, Acetic Anhydride, Sodium Acetate.
-
Procedure: Pyruvic acid is heated with an excess of acetic anhydride and sodium acetate. This reaction involves a condensation and subsequent rearrangement to form crotonic acid.
-
Work-up: The product is isolated by distillation and purified by recrystallization.
Synthesis from Allyl Cyanide
Another early method involved the hydrolysis of allyl cyanide.
Experimental Protocol:
-
Reactants: Allyl Cyanide, Strong Base (e.g., potassium hydroxide).
-
Procedure: Allyl cyanide is boiled with a strong aqueous base. The nitrile group is hydrolyzed to a carboxylate, which upon acidification, yields crotonic acid.
Distillation of β-Hydroxybutyric Acid
The dehydration of β-hydroxybutyric acid through distillation was also an early route to crotonic acid.
Experimental Protocol:
-
Reactant: β-Hydroxybutyric Acid.
-
Procedure: β-Hydroxybutyric acid is carefully distilled. The heat induces dehydration, leading to the formation of crotonic acid.
-
Work-up: The distillate is collected and can be further purified if necessary.
Early Studies on Chemical Reactivity
The unsaturated nature of crotonic acid made it a subject of great interest for early chemists studying addition reactions and the influence of the carboxyl group on the double bond. Key early findings on its reactivity include:
-
Reduction: Crotonic acid can be reduced to butyric acid.
-
Halogenation: It readily undergoes addition reactions with halogens such as bromine and chlorine across the double bond.
-
Hydrohalogenation: The addition of hydrogen halides, like hydrogen bromide, was also investigated.
-
Oxidation: Strong oxidizing agents were found to cleave the double bond or form diols.
Visualizing Early Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthesis methods for crotonic acid.
Caption: A diagram illustrating the historical discovery and key early synthetic routes to crotonic acid.
Conclusion
The early history of crotonic acid is a compelling narrative of discovery, misconception, and the systematic development of synthetic organic chemistry. The foundational work of Laurent, Komnenos, Homolka, and others not only provided the scientific community with a deeper understanding of this versatile molecule but also laid the groundwork for the sophisticated synthetic methodologies used today. For contemporary researchers, an appreciation of this historical context can inspire new approaches to synthesis and application, grounded in the fundamental principles established by these pioneers.
References
An In-depth Technical Guide to 2-Butenoic Acid Metabolism in Microbial Environments
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butenoic acid, also known as crotonic acid, is a C4 short-chain unsaturated fatty acid that plays a significant role in various microbial metabolic pathways. Its metabolism is integral to the carbon cycle and has implications for microbial bioenergetics, interspecies interactions, and host-microbe relationships. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in diverse microbial environments, including soil and the gut microbiome. It details the key metabolic pathways, presents quantitative data on metabolic processes, outlines experimental protocols for studying this metabolism, and provides visual representations of the core concepts.
Introduction
This compound is a key intermediate in the metabolism of fatty acids and certain amino acids in microorganisms.[1][2] It exists as two geometric isomers, cis (isocrotonic acid) and trans (crotonic acid), with the trans-isomer being more common in biological systems.[3] Microbes utilize this compound as a carbon and energy source through various metabolic routes.[1] Understanding these pathways is crucial for applications in metabolic engineering, drug development targeting microbial pathogens, and comprehending the complex dynamics of microbial communities.
This guide will delve into the aerobic and anaerobic degradation pathways of this compound, its role in specific microbial niches, and the methodologies employed to investigate its metabolic fate.
Metabolic Pathways of this compound
Microbial metabolism of this compound primarily proceeds through its activated form, crotonyl-CoA. The conversion of this compound to crotonyl-CoA is typically catalyzed by an acyl-CoA synthetase. From crotonyl-CoA, the metabolic pathways diverge depending on the microbial species and the environmental conditions, particularly the availability of oxygen.
Aerobic Degradation
Under aerobic conditions, the degradation of crotonyl-CoA generally follows the β-oxidation pathway, leading to the production of acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation.
The key enzymatic steps are:
-
Hydration: Crotonyl-CoA is hydrated to form 3-hydroxybutyryl-CoA, a reaction catalyzed by enoyl-CoA hydratase (also known as crotonase).
-
Dehydrogenation: 3-hydroxybutyryl-CoA is then oxidized to acetoacetyl-CoA by 3-hydroxyacyl-CoA dehydrogenase .
-
Thiolysis: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA.[4]
Anaerobic Degradation
In anaerobic environments, the metabolism of this compound is more diverse and often involves syntrophic interactions between different microbial species.[5]
Some anaerobic bacteria, like Syntrophus aciditrophicus, can ferment crotonate in pure culture.[5] In this process, one molecule of crotonate is oxidized to two molecules of acetate, while another molecule is reduced to butyrate (B1204436) to regenerate the reducing equivalents. The reductive branch of this pathway can be more complex, involving chain elongation and reversed β-oxidation-like steps, ultimately yielding products like cyclohexane (B81311) carboxylate.[5][6]
In many anaerobic environments, the degradation of this compound is a syntrophic process where fermenting bacteria cooperate with methanogenic archaea. The fermenting bacteria oxidize crotonate to acetate, H₂, and CO₂, and the methanogens consume these products to produce methane, keeping the partial pressure of H₂ low and thus making the oxidation of crotonate thermodynamically favorable.
Role in Specific Microbial Environments
In soil, diverse microorganisms participate in the degradation of organic matter, including fatty acids like this compound.[7] The metabolic pathways are influenced by soil conditions such as oxygen availability, pH, and the presence of other nutrients.[8] Aerobic degradation via β-oxidation is a common route in well-aerated soils. In anaerobic soil pockets, fermentative and syntrophic degradation pathways are likely to occur.
The gut microbiota produces short-chain fatty acids (SCFAs) through the fermentation of dietary fibers.[9] While acetate, propionate, and butyrate are the most abundant SCFAs, crotonate can also be an intermediate.[10] The metabolism of crotonate in the gut can influence the overall SCFA pool and has been linked to post-translational modifications of host proteins, such as histone crotonylation, which can regulate gene expression.[11] The conversion of crotonate to butyrate by some gut microbes is a significant aspect of this metabolism.
Quantitative Data on this compound Metabolism
The following tables summarize quantitative data related to the microbial metabolism of this compound, including production titers in engineered organisms and enzyme kinetics.
Table 1: Production of Butenoic Acid in Engineered E. coli [12]
| Strain | Key Genetic Modifications/Conditions | Titer (mg/L) |
| Multiple strains | Heterologous expression of Bacteroides thetaiotaomicron thioesterase (bTE) | 0.07 - 11.4 |
| XP-2 (BL21-ΔfadD/pET28a-bTE) | fadD deletion, bTE expression | 18.7 |
| XP-2 with triclosan | fadD deletion, bTE expression, partial inhibition of FabI | 161.4 |
| XP-2 in fed-batch fermentation | fadD deletion, bTE expression, partial inhibition of FabI, fed-batch culture | 4,000 |
Table 2: Kinetic Parameters of Enzymes from Pseudomonas aeruginosa Involved in Related Metabolism [13]
| Enzyme | Substrate | Apparent Km / K0.5 (µM) |
| 3-Methylcrotonyl-CoA Carboxylase (MCCase) | 3-Methylcrotonyl-CoA | 9.8 |
| ATP | 13 | |
| Bicarbonate | 0.8 | |
| Geranyl-CoA Carboxylase (GCCase) | Geranyl-CoA | 8.8 |
| 3-Methylcrotonyl-CoA | 14 | |
| ATP | 10 | |
| Bicarbonate | 1.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Microbial Culture and Metabolite Extraction
Objective: To cultivate microorganisms with this compound as a carbon source and extract metabolites for analysis.
Protocol:
-
Media Preparation: Prepare a minimal salt medium with this compound (crotonic acid) as the sole carbon source at a final concentration of 10-20 mM. The pH of the medium should be adjusted to the optimal range for the specific microorganism.
-
Inoculation and Incubation: Inoculate the medium with the microbial strain of interest. For aerobic cultures, incubate in a shaker at the optimal temperature. For anaerobic cultures, use anaerobic chambers or sealed vials with an oxygen-free headspace.[14]
-
Sample Collection: Collect culture samples at different time points to monitor growth (e.g., by measuring optical density at 600 nm) and metabolite concentrations.
-
Metabolite Extraction:
-
Centrifuge the culture sample to separate the cells from the supernatant.
-
For extracellular metabolites, the supernatant can be directly analyzed or further processed.
-
For intracellular metabolites, the cell pellet needs to be lysed (e.g., by sonication or bead beating) and extracted with a suitable solvent (e.g., methanol/chloroform/water mixture).
-
Quantification of this compound by GC-MS
Objective: To quantify the concentration of this compound in microbial culture samples.
Protocol:
-
Sample Preparation and Derivatization:
-
To 1 mL of culture supernatant or cell extract, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Acidify the sample to a pH below 2 with HCl.[15]
-
Extract the fatty acids with an organic solvent like diethyl ether or ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to make the fatty acids volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.[16]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.[15][17]
-
Enzyme Assays
Objective: To measure the activity of key enzymes in the this compound metabolic pathway.
Principle: The hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA is monitored by the decrease in absorbance at 263 nm due to the disappearance of the double bond in crotonyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.8-9.0).
-
Crotonyl-CoA (substrate).
-
Cell-free extract or purified enzyme.
-
-
Assay:
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 263 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of crotonyl-CoA.
-
Principle: The reduction of crotonyl-CoA to butyryl-CoA is coupled to the oxidation of NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5).
-
Dithiothreitol (DTT).
-
NADH or NADPH.
-
Crotonyl-CoA (substrate).
-
Cell-free extract or purified enzyme.
-
-
Assay:
-
Initiate the reaction by adding crotonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NAD(P)H.
-
Visualizations of Pathways and Workflows
Metabolic Pathways
Caption: Aerobic degradation pathway of this compound.
Caption: Anaerobic fermentation of crotonate.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The microbial metabolism of this compound is a multifaceted process with significant implications for microbial ecology, biotechnology, and human health. The pathways for its degradation are well-conserved in some respects (e.g., aerobic β-oxidation) yet remarkably diverse in others (e.g., anaerobic fermentation and syntrophy). The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways further. Future research in this area will likely focus on elucidating the regulatory networks that control this compound metabolism, exploring the full extent of its role in complex microbial communities, and harnessing these metabolic capabilities for biotechnological applications, such as the production of biofuels and specialty chemicals.
References
- 1. Crotonyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB003282) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Soil Microbes and Nutrient Recycling | Ohioline [ohioline.osu.edu]
- 8. Role of Soil Microbiota Enzymes in Soil Health and Activity Changes Depending on Climate Change and the Type of Soil Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rnasinc.com [rnasinc.com]
- 15. benchchem.com [benchchem.com]
- 16. commons.emich.edu [commons.emich.edu]
- 17. researchgate.net [researchgate.net]
- 18. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 20. journals.asm.org [journals.asm.org]
Isocrotonic Acid: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of isocrotonic acid, scientifically known as (Z)-2-butenoic acid. The information is curated to support research, development, and application activities within the scientific community. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.
Core Physical Properties
Isocrotonic acid is the cis isomer of crotonic acid.[1] It is a liquid at room temperature, often described as an oil with an odor reminiscent of brown sugar.[1][2] The following tables summarize its key physical characteristics based on available experimental data.
Table 1: General and Molar Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₂ | [1][3][4][5] |
| Molecular Weight | 86.09 g/mol | [1][3][4][5] |
| CAS Number | 503-64-0 | [1][3][4] |
| Appearance | Liquid | [3][5] |
| Density | 1.03 g/cm³[1], 1.0267 g/cm³ (at 20°C)[5][6], 1.027 g/cm³ (at 20°C)[7] | [1][5][6][7] |
Table 2: Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | 12.5–14 °C[1], 14.6 °C[3], 15 °C[5][7][8] | [1][3][5][7][8] |
| Boiling Point | 168 to 169 °C (at 760 mmHg)[1][3][5], 171.9 °C[1][2], 172 °C[8] | [1][2][3][5][8] |
| Flash Point | 81.6 °C | [7] |
| Vapor Pressure | 24 Pa (at 20 °C) | [7] |
| Vapor Density | 2.97 (air=1) | [7] |
Table 3: Solubility and Acidity
| Property | Value | Source(s) |
| Water Solubility | 1000 mg/mL (at 20 °C)[3][7], 101 g/L (predicted)[9] | [3][7][9] |
| pKa | 4.68 ± 0.25 (Predicted)[6], 4.9 (Predicted)[9][10][11] | [6][9][10][11] |
| LogP (Octanol/Water) | 0.72[8], 0.64710[7], 0.658 (estimated)[12] | [7][8][12] |
Table 4: Optical and Spectral Properties
| Property | Value | Source(s) |
| Refractive Index | 1.4483 (at 14°C)[5][6], 1.4450 (at 20°C)[5][6], 1.446[8], 1.448[7] | [5][6][7][8] |
| UV max (in 95% ethanol) | 205.5 nm (ε = 13500) | [5] |
Isomerism and Stability
Isocrotonic acid is the cis isomer of but-2-enoic acid, with crotonic acid being the corresponding trans isomer.[1] It is important to note that upon heating to its boiling point of 171.9 °C, isocrotonic acid converts to the more stable crotonic acid.[1][2]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively detailed in the cited literature. Standard analytical methods such as differential scanning calorimetry for melting point determination, ebulliometry for boiling point determination, and potentiometric titration for pKa measurement are conventionally employed. For precise and reproducible measurements, it is recommended that researchers consult established methodologies and standard operating procedures from reputable sources such as the OECD Guidelines for the Testing of Chemicals or other relevant pharmacopeial standards.
Signaling Pathways and Logical Relationships
Currently, there is a lack of available scientific literature detailing specific signaling pathways or complex biological logical relationships in which isocrotonic acid is a primary effector. Therefore, a graphical representation of such pathways cannot be provided at this time. Research into the biological activities of isocrotonic acid may elucidate these relationships in the future.
To represent the isomeric relationship between isocrotonic acid and crotonic acid, a simple logical diagram is provided below.
References
- 1. Isocrotonic acid - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Isocrotonic acid | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isocrotonic acid [webbook.nist.gov]
- 5. Isocrotonic Acid [drugfuture.com]
- 6. isocrotonic acid CAS#: 503-64-0 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. isocrotonic acid [stenutz.eu]
- 9. Showing Compound Isocrotonic acid (FDB012845) - FooDB [foodb.ca]
- 10. organic chemistry - Comparing acidic strength of crotonic and isocrotonic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. guidechem.com [guidechem.com]
- 12. (Z)-2-butenoic acid, 503-64-0 [thegoodscentscompany.com]
The Emerging Role of Crotonic Acid in Plant Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotonic acid, a short-chain unsaturated carboxylic acid, is emerging as a significant signaling molecule in the plant kingdom. Historically recognized for its allelopathic properties and as a plant growth inhibitor, recent research has unveiled its more nuanced role as a key regulator of gene expression through the epigenetic modification of histones. This technical guide provides an in-depth exploration of the signaling pathways modulated by crotonic acid, with a particular focus on histone crotonylation. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Crotonic acid ((E)-2-butenoic acid) is a naturally occurring compound found in various plants, including those of the Croton and Daucus genera[1][2]. Its presence in the environment has long been associated with allelopathy, the chemical inhibition of one plant by another[1]. Water extracts from carrot seeds containing crotonic acid have been shown to inhibit the growth of various plant species in a dose-dependent manner[3]. Beyond its role as an external signaling molecule in plant-plant interactions, crotonic acid has a crucial intracellular function as a precursor to crotonyl-CoA. This molecule serves as the donor for histone lysine (B10760008) crotonylation (Kcr), a recently discovered post-translational modification (PTM) that plays a vital role in regulating gene expression[4][5]. This guide delves into the molecular mechanisms underlying crotonic acid's influence on plant signaling pathways.
Crotonic Acid-Mediated Signaling Pathways
The signaling roles of crotonic acid in plants can be broadly categorized into two interconnected pathways: its external role in allelopathy and its internal role in epigenetic regulation via histone crotonylation.
Allelopathic Signaling
Crotonic acid released into the soil by donor plants can act as an allelochemical, influencing the growth and development of neighboring plants[1][6]. The precise signaling cascade initiated upon perception of external crotonic acid by a target plant is an active area of research. However, the observed physiological effects, such as root growth inhibition, suggest the involvement of pathways that regulate cell division and elongation. It is hypothesized that external crotonic acid may interfere with the hormonal balance of the receiving plant, potentially impacting auxin and cytokinin signaling, which are key regulators of root development[7].
Diagram: Hypothesized Allelopathic Signaling of Crotonic Acid
Caption: Hypothesized signaling pathway of crotonic acid in allelopathy.
Histone Crotonylation Signaling Pathway
The most well-characterized signaling role of crotonic acid is as a precursor for histone crotonylation, a dynamic epigenetic mark associated with active gene transcription[4][8][9].
Metabolic Activation: Exogenously supplied or endogenously produced crotonic acid is converted to crotonyl-CoA within the cell. This conversion is a critical step linking cellular metabolism to epigenetic regulation[4].
The "Writers," "Erasers," and "Readers" of Histone Crotonylation:
-
Writers (Histone Crotonyltransferases - HCTs): These enzymes catalyze the transfer of the crotonyl group from crotonyl-CoA to the ε-amino group of lysine residues on histone tails. The histone acetyltransferase p300/CBP has been identified as a major writer of histone crotonylation[5][10].
-
Erasers (Histone Decrotonylases - HDCRs): This opposing activity is carried out by histone deacetylases (HDACs), including sirtuins (SIRTs), which remove the crotonyl marks[5].
-
Readers: These are proteins that specifically recognize and bind to crotonylated histones, translating the epigenetic mark into downstream cellular events. Proteins containing a YEATS domain, such as Taf14, have been identified as readers of histone crotonylation[8][11][12].
Downstream Effects: The binding of reader proteins to crotonylated histones can recruit transcriptional machinery, leading to the activation of gene expression[13]. Histone crotonylation is often found at the transcriptional start sites (TSSs) and enhancer regions of actively transcribed genes[9].
Diagram: Histone Crotonylation Signaling Pathway
Caption: The central role of histone crotonylation in gene regulation.
Quantitative Data on Crotonic Acid Effects
While research is ongoing, several studies have provided quantitative data on the effects of crotonic acid on plants.
Table 1: Inhibitory Effects of Crotonic Acid on Plant Growth
| Plant Species | Parameter Measured | Crotonic Acid Concentration | Observed Effect | Reference |
| Cress (Lepidium sativum) | Root Elongation | Dose-dependent | Inhibition | [3] |
| Cucumber (Cucumis sativus) | Root Elongation | Dose-dependent | Inhibition | [3] |
| Onion (Allium cepa) | Root Elongation | Dose-dependent | Inhibition | [3] |
| Carrot (Daucus carota) | Root Elongation | Dose-dependent | Inhibition | [3] |
Table 2: Effects of Crotonic Acid on Histone Crotonylation and Gene Expression
| Cell/Organism | Treatment | Histone Mark | Target Genes | Effect on Gene Expression | Reference |
| Yeast | Exogenous Crotonic Acid | H3K9cr | Pro-growth genes | Repression | [8] |
| HeLa S3 cells | Exogenous Crotonate | H3K18cr | Not specified | Increased histone crotonylation | [4] |
| Neural Stem Cells | Exogenous Crotonate | Histone Kcr | Bivalent promoter genes | Activation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of crotonic acid's role in plant signaling. Below are outlines for key experiments.
Protocol for Assessing Allelopathic Effects of Crotonic Acid
-
Preparation of Crotonic Acid Solutions: Prepare a stock solution of crotonic acid in a suitable solvent (e.g., ethanol) and then make serial dilutions in distilled water or a plant growth medium to achieve the desired final concentrations. A solvent control should be included in all experiments.
-
Seed Germination and Seedling Growth Assays:
-
Sterilize seeds of the target plant species.
-
Place seeds on filter paper in petri dishes moistened with the different concentrations of crotonic acid solution or control solutions.
-
Incubate in a controlled environment (temperature, light/dark cycle).
-
Measure germination rate, root length, and shoot length at specified time points.
-
-
Data Analysis: Analyze the data for statistically significant differences between treatments using appropriate statistical tests (e.g., ANOVA).
Diagram: Experimental Workflow for Allelopathy Assay
Caption: Workflow for assessing the allelopathic effects of crotonic acid.
Protocol for Analysis of Histone Crotonylation in Plants
This protocol provides a general workflow for histone extraction and analysis by mass spectrometry.
-
Plant Treatment: Grow plants (e.g., Arabidopsis thaliana) in a controlled environment and treat with crotonic acid or a control solution for a specified duration.
-
Nuclear Isolation and Histone Extraction:
-
Harvest plant tissue and grind to a fine powder in liquid nitrogen.
-
Isolate nuclei using a sucrose (B13894) gradient or other appropriate method.
-
Extract histones from the isolated nuclei using an acid extraction method (e.g., with sulfuric acid)[14][15].
-
-
Protein Digestion and Peptide Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis: Use specialized software to analyze the mass spectrometry data and determine the relative abundance of different histone modifications.
Diagram: Workflow for Histone Crotonylation Analysis
Caption: Experimental workflow for the analysis of histone crotonylation.
Crosstalk with Other Signaling Pathways
The interplay between crotonic acid-mediated signaling and other plant hormone pathways is a promising area for future research.
-
Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA): JA and SA are key hormones in plant defense against pathogens and herbivores[17][18][19][20]. Given that histone modifications are crucial for regulating defense gene expression, it is plausible that crotonic acid-induced changes in histone crotonylation could modulate the plant's response to biotic stress by influencing the JA and SA signaling pathways. For instance, the promoters of key signaling components or response genes in the JA and SA pathways may be subject to regulation by histone crotonylation.
-
Auxin and Cytokinin: As mentioned in the context of allelopathy, crotonic acid may affect the balance of these growth-regulating hormones. Further research is needed to elucidate the molecular mechanisms of this potential interaction.
Conclusion and Future Perspectives
Crotonic acid is a multifaceted signaling molecule in plants, acting as both an external allelochemical and an internal regulator of gene expression through histone crotonylation. The elucidation of the histone crotonylation pathway, including its writers, erasers, and readers, has provided a significant leap in our understanding of how cellular metabolism can directly influence the epigenome and, consequently, plant development and responses to the environment.
Future research should focus on:
-
Identifying the specific receptors and downstream signaling components involved in the perception of external crotonic acid in allelopathic interactions.
-
Conducting genome-wide mapping of histone crotonylation in various plant species and under different conditions to identify the target genes of this modification.
-
Investigating the crosstalk between crotonic acid/histone crotonylation signaling and other established plant signaling pathways, particularly those involved in stress responses.
-
Exploring the potential for manipulating crotonic acid signaling pathways to enhance crop resilience and develop novel herbicides or plant growth regulators.
The continued exploration of crotonic acid's role in plant biology holds great promise for advancing our fundamental knowledge of plant signaling and for the development of innovative applications in agriculture and biotechnology.
References
- 1. Crotonic acid: Origin, Aplications in Western Blotting and Biosynthesis_Chemicalbook [chemicalbook.com]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. Crotonic acid as a bioactive factor in carrot seeds (Daucus carota L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Histone crotonylation-centric gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Taf14 YEATS domain is a reader of histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Filter-Aided Sample Preparation Procedure for Mass Spectrometric Analysis of Plant Histones [frontiersin.org]
- 16. Proteomics Analysis of Crotonylation: Techniques and Workflow - Creative Proteomics [creative-proteomics.com]
- 17. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Jasmonic acid and salicylic acid activate a common defense system in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana [frontiersin.org]
The Natural Occurrence of Crotonic Acid in Croton tiglium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Croton tiglium, a plant belonging to the Euphorbiaceae family, has a long history of use in traditional medicine, particularly in Asia.[1] The seeds of this plant are known to contain a variety of bioactive compounds, including the short-chain unsaturated carboxylic acid, crotonic acid. This technical guide provides an in-depth overview of the natural occurrence of crotonic acid in Croton tiglium, focusing on its quantification, localization, and putative biosynthesis. Detailed experimental protocols for its extraction and analysis are provided, alongside visualizations of key pathways and workflows to support further research and development.
Quantitative Analysis of Crotonic Acid in Croton tiglium Seeds
Crotonic acid is a known irritant and is one of the constituents responsible for the toxic effects of Croton tiglium seeds.[2] Its concentration has been quantified in several studies, often in the context of detoxification processes used in traditional medicine to make the seeds safer for consumption. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for the quantification of crotonic acid in Croton tiglium seeds.
The data presented in Table 1 summarizes the quantitative findings from various studies on the concentration of crotonic acid in Croton tiglium seeds, both before and after detoxification treatments.
| Sample Type | Treatment | Concentration of Crotonic Acid | Reference |
| Croton tiglium Seed Powder | Untreated (CB) | 0.001 ± 0.000 mg/g | [2] |
| Croton tiglium Seed Powder | After Thai Traditional Detoxification Process (CA) | Not Detected | [2] |
| Dried Seeds of Croton tiglium | Unpurified | 0.102 mg/100 g | [3] |
| Dried Seeds of Croton tiglium | Purified with Cow Milk (Śodhana) | Absent | [3] |
Experimental Protocols
Extraction of Crotonic Acid from Croton tiglium Seeds
This protocol is based on the maceration and sonication method described for the extraction of crotonic acid and phorbol (B1677699) esters from Croton tiglium seeds.
Objective: To extract crotonic acid and other constituents from Croton tiglium seed powder for subsequent HPLC analysis.
Materials and Reagents:
-
Dried Croton tiglium seeds
-
Methanol (B129727) (analytical grade)
-
Grinder or mill
-
Sonicator bath
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
-20°C freezer for storage
Procedure:
-
Sample Preparation: Grind the dried Croton tiglium seeds into a fine powder using a grinder or mill.
-
Maceration and Sonication:
-
Weigh 25 g of the seed powder and place it in a suitable flask.
-
Add 150 mL of methanol to the powder.
-
Sonicate the mixture for 30 minutes in a sonicator bath.[2]
-
-
Filtration: Filter the mixture to separate the methanol extract from the solid plant material.
-
Solvent Evaporation: Evaporate the methanol from the filtrate to dryness using a rotary evaporator to obtain the crude extract.
-
Storage: Store the obtained crude extract in a well-closed container at -20°C until required for HPLC analysis.[2]
Quantification of Crotonic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the simultaneous determination of crotonic acid and phorbol-12-myristate-13-acetate (PMA) in Croton tiglium seed extract.[2]
Objective: To quantify the concentration of crotonic acid in the crude extract of Croton tiglium seeds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD).
-
Column: A C18 column is typically used for the separation.
-
Mobile Phase: A mixture of methanol and water (with pH adjusted to 2.7 with formic acid) in a ratio of 1:9 (v/v) has been reported for the analysis of crotonic acid from other matrices and can be adapted.[4] Gradient elution may be necessary for the simultaneous analysis of multiple components with different polarities.
-
Detection: UV detection at a wavelength of 210 nm is suitable for crotonic acid.[4]
-
Reference Standard: A certified reference standard of crotonic acid is required for identification and quantification.
Procedure:
-
Standard Preparation: Prepare a stock solution of crotonic acid reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude Croton tiglium seed extract in the mobile phase or a suitable solvent to a final concentration within the calibration range. Filter the sample solution through a 0.2 μm syringe filter before injection.
-
HPLC Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Record the chromatograms and the retention times. The retention time for crotonic acid has been reported to be approximately 9.45 minutes under specific conditions.[2]
-
-
Quantification:
-
Identify the crotonic acid peak in the sample chromatogram by comparing its retention time with that of the reference standard. Peak spiking can be used for confirmation.
-
Construct a calibration curve by plotting the peak area of the crotonic acid standards against their concentrations.
-
Determine the concentration of crotonic acid in the sample by interpolating its peak area on the calibration curve.
-
Localization and Biosynthesis of Crotonic Acid in Croton tiglium
Localization
The available literature predominantly focuses on the presence of crotonic acid in the seeds of Croton tiglium.[1][5][6] While other parts of the plant, including the root, bark, and leaves, are known to have biological activity, specific data on the quantitative distribution of crotonic acid in these tissues is limited. It is known to be a constituent of croton oil, which is extracted from the seeds.[5]
Putative Biosynthetic Pathway
The precise biosynthetic pathway of crotonic acid in Croton tiglium has not been fully elucidated. However, based on the general principles of short-chain fatty acid biosynthesis in plants, a putative pathway can be proposed. Plant fatty acid synthesis primarily occurs in the plastids, starting from acetyl-CoA.
The biosynthesis of short-chain fatty acids can originate from branched-chain amino acid metabolism.[7] In plants, fatty acid synthesis is carried out by the fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-ACP to a growing acyl-ACP chain. The synthesis of a C4 acid like crotonic acid would involve a termination of this cycle after the formation of a four-carbon chain.
Caption: Putative biosynthetic pathway of crotonic acid in Croton tiglium.
Signaling Pathways and Biological Activity
While crotonic acid is a known component of Croton tiglium, its specific role in the plant's overall pharmacological profile is complex. Some studies suggest that the anti-neuroinflammatory effects of Croton tiglium extract are independent of its crotonic acid content. However, crotonic acid itself has been shown to interact with certain signaling pathways. For instance, it can act as an inhibitor of the Gloeobacter ligand-gated ion channel (GLIC), which serves as a prokaryotic homolog for Cys-loop receptors found in multicellular organisms. This suggests a potential for crotonic acid to modulate similar ion channels in animals.
Caption: Proposed mechanism of crotonic acid's inhibitory action on Cys-loop receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of crotonic acid in Croton tiglium seeds, from sample collection to data analysis.
Caption: Workflow for the extraction and quantification of crotonic acid from Croton tiglium seeds.
Conclusion
This technical guide has summarized the current knowledge on the natural occurrence of crotonic acid in Croton tiglium. The provided quantitative data, detailed experimental protocols, and visual diagrams of the putative biosynthetic pathway, potential signaling interactions, and experimental workflow offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the biosynthetic pathway of crotonic acid in C. tiglium, to investigate its distribution in other parts of the plant, and to explore its specific molecular targets and pharmacological activities.
References
- 1. Croton tiglium - Wikipedia [en.wikipedia.org]
- 2. Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and Crotonic Acid in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process | MDPI [mdpi.com]
- 3. Detoxification of Croton tiglium L. seeds by Ayurvedic process of Śodhana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials [qikan.cmes.org]
- 5. 129. Croton tiglium, Lam.—The Purging Croton. | Henriette's Herbal Homepage [henriettes-herb.com]
- 6. swsbm.org [swsbm.org]
- 7. academic.oup.com [academic.oup.com]
2-Butenoic Acid as a Short-Chain Fatty Acid: An In-depth Technical Guide
Audience: This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 2-butenoic acid, its classification as a short-chain fatty acid (SCFA), its biological significance, and relevant experimental methodologies.
Introduction: Classification and Overview
This compound, commonly known as crotonic acid for its trans isomer, is a four-carbon unsaturated monocarboxylic acid.[1][2] It exists as two geometric isomers: trans-2-butenoic acid (crotonic acid) and cis-2-butenoic acid (isocrotonic acid).[1] Within biochemical and physiological contexts, this compound is classified as a short-chain fatty acid (SCFA). SCFAs are generally defined as fatty acids with aliphatic tails of two to six carbon atoms.[3] This group primarily includes acetate (B1210297) (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4), which are the most abundant SCFAs produced in the human colon through microbial fermentation of dietary fibers.[3][4]
While saturated SCFAs like butyrate are more commonly discussed, unsaturated counterparts like this compound are gaining attention for their distinct roles in cellular metabolism and epigenetic regulation.[5][6] It is found naturally in some plants, such as carrots and Croton tiglium, and can be produced via the degradation of fatty acids.[1][7][8] Its significance extends from being a metabolic intermediate to a key player in the regulation of gene expression through histone post-translational modifications.[5]
Physicochemical Properties
The distinct stereochemistry of crotonic acid and isocrotonic acid results in different physical properties, which are critical for their handling, solubility, and biological interactions.
| Property | (E)-2-Butenoic Acid (Crotonic Acid) | (Z)-2-Butenoic Acid (Isocrotonic Acid) | Reference(s) |
| Molecular Formula | C₄H₆O₂ | C₄H₆O₂ | [9] |
| Molar Mass | 86.09 g/mol | 86.09 g/mol | [1][10] |
| Appearance | Colorless needles or white pellets | Oily, colorless liquid | [1][10][11] |
| Melting Point | 70-73 °C | 15 °C | [1][10] |
| Boiling Point | 185-189 °C | 169 °C | [1][10] |
| Density | 1.02 g/cm³ | 1.0267 g/cm³ | [1][10] |
| Water Solubility | 94 g/L (at 25 °C) | Miscible | [1][9] |
| logP (Octanol/Water) | 0.647 - 0.72 | Not Available | [12][13] |
| pKa | ~4.9 | Not Available | [13] |
| CAS Number | 107-93-7 | 503-64-0 | [14][15] |
Biological Significance and Signaling Pathways
The primary biological relevance of this compound stems from its role as a precursor to crotonyl-CoA, a key molecule in metabolism and a substrate for a recently discovered and functionally significant post-translational modification: histone crotonylation.
Metabolism to Crotonyl-CoA
Exogenously supplied this compound (crotonate) can be taken up by cells and converted to its thioester, crotonyl-CoA.[16] This conversion is mediated by acyl-CoA synthetase enzymes, such as ACSS2, which also activate acetate to acetyl-CoA.[16] Crotonyl-CoA is also generated endogenously as an intermediate in the metabolism of fatty acids and certain amino acids like lysine (B10760008) and tryptophan.[6] The intracellular ratio of crotonyl-CoA to acetyl-CoA is a critical determinant of the extent of histone crotonylation versus acetylation, thereby linking cellular metabolic status directly to epigenetic regulation.[6]
Histone Crotonylation: A Key Epigenetic Mark
Histone crotonylation (Kcr) is a type of histone acylation where a crotonyl group is added to the ε-amino group of a lysine residue. This modification is emerging as a distinct and potent regulator of gene expression.[5][6]
-
Writers and Erasers: The enzymes responsible for adding and removing this mark are primarily histone acetyltransferases (HATs) and histone deacetylases (HDACs), respectively. Specifically, p300/CBP has been identified as a histone crotonyltransferase ("writer").[6][16] Class I HDACs (HDAC1, 2, and 3) and some sirtuins (SIRT1, 2, 3) have been shown to possess histone decrotonylase activity ("erasers").[5][16]
-
Readers: The crotonyl mark is recognized by specific "reader" proteins containing YEATS domains, such as AF9 and YEATS2, which show a higher binding affinity for crotonylated lysine compared to acetylated lysine.[6][16] These readers translate the epigenetic mark into downstream functional outcomes, including the recruitment of transcriptional machinery.
-
Functional Consequences: Histone crotonylation is strongly associated with active gene transcription, often marking promoter and enhancer regions of highly active genes.[17] It has been implicated in diverse biological processes, including spermatogenesis, stem cell renewal, signal-dependent gene activation, and has been linked to conditions like kidney injury and HIV latency.[6]
The following diagram illustrates the central pathway from this compound to the regulation of gene transcription via histone crotonylation.
Role in the Gut-Brain Axis
SCFAs produced by the gut microbiota, including butyrate, are known to influence brain function through the "gut-brain axis". Recent evidence suggests that this communication may be mediated, in part, by histone crotonylation.[5][18] Butyrate, a known HDAC inhibitor, can increase global histone crotonylation by inhibiting the "eraser" enzymes.[5] In a study on neonatal hypoxic-ischemic brain damage, sodium butyrate treatment was shown to restore levels of histone crotonylation and the expression of neurotrophic genes in the brain, suggesting a therapeutic potential for SCFAs in neurological disorders via epigenetic mechanisms.[18]
References
- 1. chemcess.com [chemcess.com]
- 2. Butenoic acid - Wikipedia [en.wikipedia.org]
- 3. Short-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crotonic acid: Origin, Aplications in Western Blotting and Biosynthesis_Chemicalbook [chemicalbook.com]
- 8. MiMeDB: Showing metabocard for But-2-enoic acid (MMDBc0000257) [mimedb.org]
- 9. chembk.com [chembk.com]
- 10. Crotonic acid - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound, isomer # 1 - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. hmdb.ca [hmdb.ca]
- 14. This compound, (E)- (CAS 107-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. (Z)-2-butenoic acid, 503-64-0 [thegoodscentscompany.com]
- 16. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sodium butyrate mediates histone crotonylation and alleviated neonatal rats hypoxic-ischemic brain injury through gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of 2-Butenoic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-butenoic acid isomers, specifically trans-2-butenoic acid (crotonic acid) and cis-2-butenoic acid (isocrotonic acid). The accurate identification and differentiation of these geometric isomers are critical in various scientific disciplines, including synthetic chemistry, materials science, and pharmaceutical development, where the specific stereochemistry can significantly influence physical properties and biological activity. This guide details the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of these isomers.
Introduction to this compound Isomers
Crotonic acid and isocrotonic acid are constitutional isomers with the chemical formula C₄H₆O₂. They differ in the spatial arrangement of the substituents around the carbon-carbon double bond. Crotonic acid is the more stable trans isomer, while isocrotonic acid is the cis isomer. This seemingly subtle structural difference leads to distinct spectroscopic signatures that can be exploited for their identification.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for crotonic acid and isocrotonic acid, allowing for a direct comparison of their spectroscopic properties.
Infrared (IR) Spectroscopy Data
| Functional Group | Crotonic Acid (trans) [cm⁻¹] | Isocrotonic Acid (cis) [cm⁻¹] | Vibrational Mode |
| O-H (acid) | ~3000 (broad) | ~3000 (broad) | Stretching |
| C-H (alkene) | ~3030 | ~3030 | Stretching |
| C=O (acid) | ~1690 | ~1695 | Stretching |
| C=C (alkene) | ~1640 | ~1645 | Stretching |
| C-H (alkene, out-of-plane) | ~965 (strong) | Not prominent | Bending |
The most significant difference in the IR spectra is the strong absorption band around 965 cm⁻¹ for crotonic acid, which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene. This band is absent or very weak in the spectrum of isocrotonic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton | Crotonic Acid (trans) [δ, ppm (J, Hz)] | Isocrotonic Acid (cis) [δ, ppm (J, Hz)] | Multiplicity |
| -COOH | ~12.2 | ~12.0 | Singlet (broad) |
| =CH-COOH | ~5.85 | ~6.30 | Doublet of Quartets |
| CH₃-CH= | ~7.10 | ~5.80 | Doublet of Quartets |
| CH₃- | ~1.91 | ~2.10 | Doublet |
Note: Chemical shifts can vary depending on the solvent and concentration.
The key differentiating feature in the ¹H NMR spectra is the coupling constant (J) between the two vinylic protons. For crotonic acid (trans), the coupling constant is typically in the range of 12-18 Hz, while for isocrotonic acid (cis), it is in the range of 6-12 Hz. This significant difference in the J-coupling constant provides an unambiguous method for distinguishing between the two isomers.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon | Crotonic Acid (trans) [δ, ppm] | Isocrotonic Acid (cis) [δ, ppm] |
| -COOH | ~172.4 | ~171.5 |
| =CH-COOH | ~122.4 | ~121.8 |
| CH₃-CH= | ~147.6 | ~146.5 |
| CH₃- | ~18.1 | ~21.5 |
Note: Chemical shifts can vary depending on the solvent and concentration.
While the chemical shifts in the ¹³C NMR spectra are similar for both isomers, subtle differences, particularly in the methyl carbon resonance, can be observed.
Mass Spectrometry (MS) Data
| Ion | Crotonic Acid (trans) [m/z] | Isocrotonic Acid (cis) [m/z] | Fragmentation |
| [M]⁺ | 86 | 86 | Molecular Ion |
| [M-OH]⁺ | 69 | 69 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 41 | 41 | Loss of carboxyl group |
The electron ionization mass spectra of crotonic acid and isocrotonic acid are very similar, as they are isomers and tend to produce similar fragmentation patterns. Both show a molecular ion peak at m/z 86. Therefore, mass spectrometry alone is generally not sufficient to differentiate between these geometric isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: For solid samples like crotonic acid, a small amount of the crystalline powder is placed directly onto the ATR crystal. For liquid samples like isocrotonic acid, a single drop is sufficient.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
-
Data Acquisition:
-
Apply the sample to the ATR crystal, ensuring good contact. For solid samples, a pressure clamp is used to press the sample against the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Peak picking is performed to identify the wavenumbers of the major absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-90 degrees, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 0 to 220 ppm and a longer acquisition time and/or a greater number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and Derivatization (Optional but Recommended):
-
Due to the polarity of carboxylic acids, derivatization is often employed to improve chromatographic peak shape and thermal stability. A common method is esterification to form, for example, methyl or ethyl esters.
-
Alternatively, direct injection of a solution of the acid in a suitable solvent can be performed, though peak tailing may be observed.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Install a suitable capillary column (e.g., a polar column like a wax-based column for underivatized acids or a non-polar column like a DB-5 for derivatized samples).
-
Set the injector temperature (e.g., 250 °C) and the oven temperature program (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min).
-
Use helium as the carrier gas with a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).
-
Use electron ionization (EI) at 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.
-
As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.
-
-
Data Processing:
-
The software generates a total ion chromatogram (TIC), which shows the intensity of the signal versus retention time.
-
A mass spectrum is generated for each peak in the TIC.
-
The mass spectrum of the peak corresponding to the this compound isomer is analyzed to identify the molecular ion and key fragment ions. The spectrum can be compared to a library of known mass spectra for confirmation.
-
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound isomers.
Caption: Experimental workflow for IR spectroscopic analysis.
Caption: Experimental workflow for NMR spectroscopic analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical workflow for isomer differentiation.
Conclusion
The spectroscopic analysis of this compound isomers is a clear demonstration of how subtle differences in molecular geometry can be elucidated through modern analytical techniques. While mass spectrometry is of limited use for differentiating between crotonic and isocrotonic acid, both IR and ¹H NMR spectroscopy provide definitive methods for their distinction. The presence of a strong absorption band around 965 cm⁻¹ in the IR spectrum is a hallmark of the trans isomer, crotonic acid. Even more definitively, the magnitude of the vicinal coupling constant between the olefinic protons in the ¹H NMR spectrum provides an unambiguous assignment: a larger coupling constant (12-18 Hz) for the trans isomer and a smaller coupling constant (6-12 Hz) for the cis isomer. This guide provides the necessary data and protocols for researchers, scientists, and drug development professionals to confidently identify and differentiate these important chemical entities.
Methodological & Application
Application Notes and Protocols for 2-Butenoic Acid Polymerization in Resin Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenoic acid, commonly known as crotonic acid, is a short-chain unsaturated carboxylic acid with the chemical formula CH₃CH=CHCOOH.[1] It exists as cis and trans isomers, with the trans-isomer being more stable and industrially significant.[2] While its homopolymerization is challenging due to steric hindrance from its methyl and carboxyl groups, this compound is a valuable comonomer in the synthesis of various polymers and resins.[3] Its incorporation into polymer chains introduces carboxyl functional groups that can enhance adhesion, durability, and provide sites for further chemical modification or cross-linking.[4][5]
These application notes provide an overview of the primary polymerization techniques involving this compound for resin production, detailed experimental protocols, and a summary of the properties of the resulting resins.
Polymerization Techniques and Resin Types
This compound is primarily utilized in copolymerization reactions to produce a variety of resins. The main techniques employed are free-radical polymerization for vinyl-type resins and condensation polymerization for polyester (B1180765) and alkyd resins.
Free-Radical Copolymerization
Free-radical polymerization is the most common method for incorporating this compound into polymer chains.[6][7] This technique involves the reaction of this compound with other vinyl monomers, such as vinyl acetate (B1210297) or acrylates. The resulting copolymers have a wide range of applications in adhesives, coatings, and cosmetics.[1][8][9]
-
Mechanism: The process is initiated by a free-radical initiator (e.g., benzoyl peroxide or ammonium (B1175870) persulfate), which creates active radical sites.[6][10] These radicals then react with monomer units, propagating the polymer chain until termination occurs.[7]
-
Resulting Resins:
-
Crotonic Acid-Vinyl Acetate Copolymers: These are of significant industrial importance and are used in hot-melt adhesives, paints, and coatings.[1][8] When neutralized, these copolymers become water-soluble and are used as thickeners and film-formers in cosmetics like hairspray and nail polish.[8]
-
Acrylic Copolymers: Copolymerization with acrylic monomers can improve the hardness and water resistance of coatings, making them suitable for demanding applications like automotive and exterior paints.[4]
-
Condensation Polymerization
Condensation polymerization involves the reaction between bifunctional monomers to form a larger structural unit while releasing smaller molecules like water.[11][12] this compound can be used as a modifier in the synthesis of polyester and alkyd resins.
-
Mechanism: In this process, the carboxylic acid group of this compound can react with polyols (alcohols with multiple hydroxyl groups) and other dicarboxylic acids to become part of the polyester backbone.[11][13][14]
-
Resulting Resins:
-
Alkyd Resins: These are polyesters modified with fatty acids.[15][16] this compound can be incorporated to modify the resin's properties, enhancing durability and adhesion in surface coatings and paints.[5][17]
-
Unsaturated Polyester Resins: The double bond in this compound can remain reactive after polymerization, allowing for subsequent cross-linking, which is crucial for producing thermosetting resins.
-
Experimental Protocols
The following are detailed protocols for key polymerization techniques involving this compound.
Protocol 1: Free-Radical Copolymerization of this compound with Vinyl Acetate
This protocol describes the synthesis of a crotonic acid-vinyl acetate copolymer, a versatile resin for adhesives and coatings.[8][18]
Materials:
-
This compound (Crotonic Acid)
-
Vinyl Acetate (freshly distilled to remove inhibitors)
-
Benzoyl Peroxide (BPO) as initiator
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Three-necked round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Monomer Solution Preparation: In the three-necked flask, dissolve the desired molar ratio of this compound and vinyl acetate in toluene. A typical starting ratio could be 5:95 (molar) of this compound to vinyl acetate.
-
Inert Atmosphere: Purge the flask with nitrogen for 20-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiation: Heat the solution to 75-85°C under a nitrogen atmosphere with continuous stirring. Once the temperature is stable, add the initiator (e.g., 0.5 mol% BPO relative to total monomers) dissolved in a small amount of toluene.
-
Polymerization: Maintain the reaction at temperature for 6-8 hours. The viscosity of the solution will increase as the polymer forms.
-
Purification: After the reaction, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing an excess of a non-solvent like methanol, while stirring vigorously. The copolymer will precipitate out.
-
Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove unreacted monomers and initiator. Dry the final product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Synthesis of a this compound-Modified Alkyd Resin
This protocol outlines the modification of an alkyd resin using this compound via condensation polymerization.[16][17]
Materials:
-
Phthalic Anhydride (B1165640) (dicarboxylic acid)
-
Glycerol (polyol)
-
Soybean Oil Fatty Acid (modifying agent)
-
This compound (modifier)
-
Xylene (for azeotropic water removal)
-
Reaction kettle with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Initial Charge: Charge the glycerol, soybean oil fatty acid, and a portion of the phthalic anhydride into the reaction kettle.
-
First Stage Esterification: Heat the mixture to 220-240°C under a slow stream of nitrogen. Water will be produced and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the acid value of the mixture.
-
Second Stage - Modification: Once the first stage is complete (indicated by a stable, low acid value), cool the reactor to approximately 180°C. Add the this compound and the remaining phthalic anhydride.
-
Polycondensation: Reheat the mixture to 220-240°C. Continue the reaction, removing water via azeotropic distillation with xylene, until the desired acid value and viscosity are reached.
-
Thinning: Once the reaction is complete, cool the resin to about 150°C and dilute it with a suitable solvent (e.g., a mixture of toluene and ethanol) to achieve the desired solid content.[17]
Quantitative Data Summary
The properties of resins derived from this compound are highly dependent on the reaction conditions and comonomer ratios. The following tables summarize typical data.
Table 1: Free-Radical Copolymerization Parameters
| Comonomer System | Monomer Ratio (molar) | Initiator (mol%) | Temp (°C) | Solvent | Resulting Polymer Properties |
|---|---|---|---|---|---|
| This compound / Vinyl Acetate | 5:95 | BPO (0.5%) | 80 | Toluene | Good thermal stability, suitable for hot-melt adhesives[8] |
| This compound / N-maleoylglycine | 25:75 | BPO | Not Specified | Not Specified | High metal ion retention capacity[10] |
| this compound / Acrylamide | Not Specified | Not Specified | Not Specified | Not Specified | Forms hydrogel for slow-release of agrochemicals[8] |
Table 2: Properties of this compound-Modified Resins
| Resin Type | Modifier Content | Key Property Enhancement | Typical Application |
|---|---|---|---|
| Acrylic Copolymer | 5-15 mol% | Increased hardness and water resistance[4] | Automotive and exterior paints[4] |
| Alkyd Resin | 2-10 wt% | Improved adhesion and durability[5] | High-performance coatings |
| Vinyl Acetate Copolymer | 3-10 mol% | Enhanced thermal resistance and adhesion | Hot-melt adhesives[8] |
Visualizations
The following diagrams illustrate the workflows and relationships described in these notes.
Caption: Workflow for Free-Radical Copolymerization.
Caption: Components for this compound-Modified Alkyd Resin.
Caption: Polymerization Techniques, Resins, and Applications.
References
- 1. chemcess.com [chemcess.com]
- 2. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Features of polymerization and copolymerization of crotonic acid [inis.iaea.org]
- 4. Crotonic Acid: Characteristics, Applications and Excellent Q | Sinoright [sinoright.net]
- 5. Crotonic acid Dealer and Distributor | Crotonic acid Supplier | Crotonic acid Stockist | Crotonic acid Importers [multichemindia.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What Are The Specific Applications Of Crotonic Acid? - News - Kono Chem [konochem.com]
- 9. Crotonic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. pcimag.com [pcimag.com]
- 16. ulprospector.com [ulprospector.com]
- 17. researchgate.net [researchgate.net]
- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Application Notes and Protocols: The Role of Crotonic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonic acid, a short-chain unsaturated carboxylic acid, serves as a versatile building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its reactivity, attributed to the presence of both a carboxyl group and a carbon-carbon double bond, allows for its incorporation into a wide range of molecular scaffolds, leading to the development of drugs with diverse therapeutic applications.[3][4] This document provides detailed application notes and experimental protocols for the use of crotonic acid in the synthesis of pharmaceuticals, with a focus on the production of Crotamiton and other derivatives with pharmacological activity.
Key Applications of Crotonic Acid in Pharmaceuticals
Crotonic acid and its derivatives are utilized as intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] The unique chemical properties of the crotonyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
One of the most well-known applications of crotonic acid is in the synthesis of Crotamiton , a scabicidal and antipruritic agent.[4] The synthesis involves the conversion of crotonic acid to its more reactive acid chloride derivative, which is then reacted with N-ethyl-o-toluidine.
Furthermore, derivatives of crotonic acid have been investigated for a range of other pharmacological activities, including:
-
Anti-inflammatory properties: Crotonic acid amides have been synthesized and evaluated for their anti-inflammatory effects.[7]
-
Immunosuppressive and anti-proliferative effects: Crotonamide and isoxazole (B147169) derivatives have shown potential in these areas.[8]
-
HDAC inhibitors: Some crotonic acid derivatives have been explored as histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy.[9][10]
Experimental Protocols
Synthesis of Crotamiton
This protocol describes the laboratory-scale synthesis of Crotamiton from crotonic acid. The process is a two-step reaction involving the formation of crotonyl chloride followed by its reaction with N-ethyl-o-toluidine.
Step 1: Synthesis of Crotonyl Chloride
This step involves the conversion of crotonic acid to crotonyl chloride using thionyl chloride.
-
Materials:
-
trans-Crotonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous petroleum ether (or other suitable alkane solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap, add trans-crotonic acid (e.g., 20 g, 0.23 mol).
-
Add anhydrous petroleum ether (e.g., 20 g) to dilute the crotonic acid.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add thionyl chloride (e.g., 30 g, 0.25 mol) dropwise to the cooled and stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to 20-30 °C and stir for 3-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
The resulting solution of crotonyl chloride in petroleum ether is used directly in the next step.
-
Step 2: Synthesis of Crotamiton (N-Ethyl-N-(2-methylphenyl)-2-butenamide)
This step involves the reaction of crotonyl chloride with N-ethyl-o-toluidine.
-
Materials:
-
Crotonyl chloride solution from Step 1
-
N-ethyl-o-toluidine
-
30% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Petroleum ether
-
-
Procedure:
-
In a separate reaction flask, add N-ethyl-o-toluidine (e.g., 28 g, 0.21 mol) and petroleum ether (e.g., 20 g).
-
Add 30% aqueous sodium hydroxide solution (e.g., 133 g).
-
Maintain the temperature of the mixture at 10-20 °C with stirring.
-
Slowly add the crotonyl chloride solution from Step 1 dropwise to the stirred mixture over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for approximately 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the N-ethyl-o-toluidine is consumed.
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with water until neutral.
-
Remove the petroleum ether by distillation at room temperature.
-
The crude Crotamiton is then purified by vacuum distillation.
-
Quantitative Data Summary for Crotamiton Synthesis
| Parameter | Value | Reference |
| Step 1: Crotonyl Chloride Synthesis | ||
| Crotonic Acid | 20 g (0.23 mol) | [8] |
| Thionyl Chloride | 30 g (0.25 mol) | [8] |
| Reaction Temperature | 0-30 °C | [8] |
| Reaction Time | 3-4 hours | [8] |
| Step 2: Crotamiton Synthesis | ||
| N-ethyl-o-toluidine | 28 g (0.21 mol) | [8] |
| Reaction Temperature | 10-70 °C | [8] |
| Reaction Time | ~6 hours | [8] |
| Overall | ||
| Purity (trans-isomer) | >85% | [8] |
Synthesis of β-Aminobutyric Acid
This protocol outlines the synthesis of β-aminobutyric acid via the aza-Michael addition of ammonia (B1221849) to crotonic acid.
-
Materials:
-
Crotonic acid
-
Concentrated ammonium (B1175870) hydroxide
-
-
Procedure:
-
Dissolve crotonic acid in ethanol in a pressure vessel.
-
Cool the solution in an ice bath and saturate with ammonia gas, or add an excess of concentrated ammonium hydroxide.
-
Seal the vessel and heat to a temperature between 100-120 °C for several hours.
-
Monitor the reaction by TLC or other suitable analytical method.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.
-
Evaporate the solvent and excess ammonia under reduced pressure.
-
The crude β-aminobutyric acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Signaling Pathway Modulation
Certain derivatives of unsaturated carboxylic acids, structurally similar to crotonic acid, have been shown to modulate inflammatory signaling pathways. For instance, cinnamoyl-containing compounds have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response.
As depicted in Figure 1, lipopolysaccharide (LPS) binding to the TLR4/MD2 complex initiates a signaling cascade starting with the recruitment of the adaptor protein MyD88.[11] This leads to the activation of downstream kinases, ultimately resulting in the phosphorylation and degradation of IκB, the inhibitor of NF-κB.[12] The released NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.[12] Cinnamoyl derivatives have been shown to inhibit this pathway by disrupting the interaction between TLR4 and MyD88, thereby preventing the downstream signaling events that lead to inflammation.[11]
Conclusion
Crotonic acid is a valuable and versatile starting material in pharmaceutical synthesis. Its application in the production of Crotamiton highlights its importance in developing dermatological treatments. Furthermore, the ongoing research into crotonic acid derivatives for a range of therapeutic areas, including anti-inflammatory and anti-cancer agents, underscores its potential for future drug discovery and development. The provided protocols and pathway diagrams serve as a resource for researchers to explore and expand upon the use of this important chemical intermediate.
References
- 1. Design, synthesis, and local anti-inflammatory activity of 17β-carboxamide derivatives of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide- Containing Dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]
- 9. N-エチル-o-クロトノトルイジド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Butenoic Acid as a Versatile Precursor in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butenoic acid, commonly known as crotonic acid for its trans isomer and isocrotonic acid for its cis isomer, is a short-chain unsaturated carboxylic acid.[1][2] Its chemical structure, featuring a reactive carbon-carbon double bond conjugated with a carboxylic acid group, makes it a valuable and versatile C4 building block in organic synthesis. This functionality allows for a wide range of chemical transformations, positioning this compound as a key precursor for a variety of fine chemicals, including pharmaceuticals, agrochemicals, and flavors and fragrances.[1] This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
Synthesis of Pharmaceutical Intermediates
The structural motifs derived from this compound are present in numerous biologically active molecules. The double bond and carboxylic acid handle allow for the construction of complex molecular architectures, including heterocyclic scaffolds.
One significant application is in the synthesis of quinoline (B57606) derivatives, which are known inhibitors of protein tyrosine kinases and are used in cancer therapy.[3] Specifically, derivatives of 4-amino-2-butenoyl chlorides are key intermediates in the large-scale synthesis of 3-cyanoquinoline compounds.[3]
Logical Workflow for Synthesis of a 3-Cyanoquinoline Drug Intermediate
Caption: Synthesis pathway from this compound to a 3-cyanoquinoline API.
Experimental Protocol: Preparation of 4-(Amino)-2-butenoyl Chlorides and subsequent Amide Coupling
This protocol is a representative synthesis for a key intermediate used in the preparation of 3-cyanoquinoline derivatives.[3]
Materials:
-
trans-Crotonic acid (this compound)
-
Thionyl chloride (SOCl₂)
-
An appropriate 4-amino-3-cyano-7-ethoxyquinoline derivative
-
Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (B78521)
Procedure:
-
Formation of the Acid Chloride: In a suitable reaction vessel, suspend trans-crotonic acid in an excess of thionyl chloride. Heat the mixture to reflux until the reaction is complete (monitored by gas evolution ceasing or by spectroscopic methods). Remove the excess thionyl chloride under reduced pressure to yield the crude crotonyl chloride.
-
Amide Coupling: Dissolve the 4-amino-3-cyano-7-ethoxyquinoline derivative in a mixture of acetonitrile and THF.
-
Add the freshly prepared crotonyl chloride dropwise to the solution at a controlled temperature.
-
Stir the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), typically showing the consumption of the starting aniline derivative to <0.5%.[3]
-
Work-up and Purification: Quench the reaction with water and warm the mixture. Adjust the pH to 10-11 with aqueous sodium hydroxide to precipitate the product.[3]
-
Filter the resulting solid and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile:THF) to obtain the purified 4-((E)-but-2-enoylamino)-3-cyano-7-ethoxyquinoline derivative.
| Parameter | Value/Condition | Reference |
| Starting Material | trans-2-Butenoic acid (Crotonic Acid) | [3] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [3] |
| Coupling Partner | 4-amino-3-cyano-7-ethoxyquinoline derivative | [3] |
| Solvents | Acetonitrile, Tetrahydrofuran (THF) | [3] |
| Final Product | 3-Cyanoquinoline amide derivative | [3] |
| Typical Yield | 80-85% | [3] |
Agrochemical Synthesis
This compound and its derivatives are utilized in the synthesis of various agrochemicals. For instance, 3-methyl-2-butenoic acid is a precursor for synthetic pyrethroid insecticides and the antifungal drug Ciclopirox Olamine.[4] Esters of 3-methyl-2-butenoic acid have shown high toxicity to mosquitoes and other pests while exhibiting low toxicity to mammals, making them promising candidates for new pesticides.[4]
Experimental Protocol: Synthesis of 3-Methyl-2-butenoic Acid
This protocol describes a method for synthesizing 3-methyl-2-butenoic acid from 2-methyl-3-butyn-2-ol.[4]
Materials:
-
2-methyl-3-butyn-2-ol
-
Catalyst system (e.g., acetylacetone (B45752) titania-copper bromide-benzoic acid complex)
-
Oxidizing agent (air or oxygen)
-
Solvent (e.g., white spirit or orthodichlorobenzene)
Procedure:
-
Catalytic Reforming: Charge a reactor with 2-methyl-3-butyn-2-ol, the catalyst system, and the solvent. Heat the mixture to facilitate the catalytic reforming reaction, which yields 3-methyl-2-butenal.
-
Oxidation: Introduce air or oxygen into the reaction mixture containing the freshly prepared 3-methyl-2-butenal. The oxidation is carried out in the presence of a catalyst, such as an oxide or salt of copper, chromium, silver, manganese, cobalt, or iron.[4]
-
Work-up: After the reaction is complete, the 3-methyl-2-butenoic acid is isolated. This may involve solvent removal, extraction, and purification by distillation or recrystallization.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-methyl-3-butyn-2-ol | [4] |
| Intermediate | 3-methyl-2-butenal | [4] |
| Oxidizing Agent | Air or Oxygen | [4] |
| Oxidation Catalyst | Oxides or salts of Cu, Cr, Ag, Mn, Co, or Fe | [4] |
| Final Product | 3-Methyl-2-butenoic acid | [4] |
| Key Advantages | Gentle reaction conditions, high yield, high product purity, environmentally friendly. | [4] |
Synthesis of Flavors and Fragrances
Esters derived from this compound are known for their fruity and sweet aromas, making them valuable components in the flavor and fragrance industry.[5] The synthesis of these esters is typically achieved through Fischer esterification.
Experimental Protocol: Fischer Esterification of this compound
This is a general protocol for the synthesis of this compound esters.
Materials:
-
This compound (crotonic acid)
-
An alcohol (e.g., ethanol, butanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH))
-
An organic solvent (the alcohol can serve as the solvent, or a solvent like toluene (B28343) can be used for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve this compound in an excess of the desired alcohol.
-
Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. If the alcohol was used as the solvent, remove the excess under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate (B1210297) and wash with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude ester can be purified by distillation if it is a liquid.
| Parameter | Value/Condition | Reference |
| Reaction Type | Fischer Esterification | [6] |
| Reactants | This compound, Alcohol | [6] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | [6] |
| Temperature | Reflux temperature of the solvent | [6] |
| Work-up | Aqueous wash with NaHCO₃ | [6] |
| Product | 2-Butenoate ester | [6] |
Advanced Synthesis: Diels-Alder Reaction
This compound and its esters can act as dienophiles in Diels-Alder reactions to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of natural products and complex organic molecules.[7] The reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[7][8] Electron-withdrawing groups on the dienophile, such as the carboxylic acid or ester group in this compound derivatives, facilitate the reaction.[9]
Diels-Alder Reaction Workflow
Caption: General workflow of a Diels-Alder reaction using a this compound derivative.
Experimental Protocol: Diels-Alder Reaction with Ethyl Crotonate
This protocol describes a representative Diels-Alder reaction.
Materials:
-
Ethyl crotonate (ethyl 2-butenoate)
-
A conjugated diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene)
-
A suitable solvent (e.g., toluene or dichloromethane), or neat if reactants are liquid
-
A sealed reaction vessel if using a gaseous diene like 1,3-butadiene
Procedure:
-
Reaction Setup: In a pressure-resistant reaction vessel, place the dienophile, ethyl crotonate, and the solvent (if necessary).
-
Addition of Diene: If using a liquid diene like cyclopentadiene, add it to the vessel. If using a gaseous diene like 1,3-butadiene, cool the vessel and condense the diene into it.
-
Reaction: Seal the vessel and heat it. The reaction temperature and time will depend on the specific reactants. For example, the reaction of ethyl acrylate (B77674) with 1,3-butadiene may require heating at 100-150 °C for several hours.
-
Work-up: After the reaction is complete (monitored by GC-MS or NMR), cool the vessel to room temperature and carefully vent any excess pressure.
-
Purification: Remove the solvent under reduced pressure. The resulting adduct can be purified by column chromatography or distillation.
| Parameter | Value/Condition | Reference |
| Reaction Type | Diels-Alder [4+2] Cycloaddition | [7] |
| Dienophile | Ethyl 2-butenoate (or other derivatives) | [9] |
| Diene | Conjugated diene (e.g., 1,3-butadiene) | [7] |
| Conditions | Heat, often in a sealed vessel | [7] |
| Product | Substituted cyclohexene derivative | [7] |
| Stereochemistry | Stereospecific, retaining the dienophile's geometry | [9] |
This compound is a highly valuable and versatile precursor in fine chemical synthesis. Its dual functionality allows for a broad spectrum of chemical transformations, making it an essential building block for researchers and professionals in the pharmaceutical, agrochemical, and flavor and fragrance industries. The protocols outlined in this document provide a foundation for harnessing the synthetic potential of this important molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, (E)- [webbook.nist.gov]
- 3. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 4. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 5. Documents download module [ec.europa.eu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Esterification of 2-Butenoic Acid in Flavor Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The esterification of 2-butenoic acid, also known as crotonic acid, is a fundamental reaction in the synthesis of a diverse range of flavor and fragrance compounds. The resulting esters, often characterized by their pleasant fruity and sweet aromas, are of significant interest to the food, beverage, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of various this compound esters via Fischer esterification. It includes quantitative data on reaction parameters and sensory profiles of the synthesized compounds, as well as a visualization of the key signaling pathways involved in flavor perception.
Introduction to this compound Esters as Flavor Compounds
Esters are a class of organic compounds responsible for the natural aromas of many fruits and flowers. The synthesis of esters from this compound and various alcohols yields a spectrum of flavor profiles, ranging from pungent and ethereal to sweet and fruity. These compounds are widely used as flavorings in a variety of consumer products. The specific aroma of a this compound ester is determined by the structure of the alcohol used in its synthesis. For example, ethyl (E)-2-butenoate is described as having a powerful, sour, caramellic-fruity aroma, while methyl crotonate contributes a sweet, pleasant fruity scent.[1][2]
Data Presentation: Synthesis and Sensory Profiles
The following tables summarize the key quantitative data for the synthesis of various this compound esters and their corresponding sensory profiles.
Table 1: Reaction Parameters for the Fischer Esterification of this compound
| Ester Product | Alcohol Reactant | Catalyst | Reaction Time (hours) | Reaction Temperature (°C) | Typical Yield (%) |
| Methyl 2-butenoate | Methanol | Sulfuric Acid | 3 | Reflux | ~98% |
| Ethyl 2-butenoate | Ethanol | Sulfuric Acid | 1-2 | Reflux | 60-70% |
| Propyl 2-butenoate | 1-Propanol | Sulfuric Acid | 4-6 | Reflux | 70-85% |
| Butyl 2-butenoate | 1-Butanol | Sulfuric Acid | 4-6 | Reflux | ~90% |
Note: Yields are dependent on specific reaction conditions and purification methods.
Table 2: Sensory Profiles of Common this compound Esters
| Ester | Aroma Description | Flavor Profile | Odor Threshold (in water) |
| Methyl 2-butenoate | Sweet, pleasant, fruity[1] | Fruity | Not widely reported |
| Ethyl (E)-2-butenoate | Pungent, chemical, diffusive, sweet, alliaceous, caramel, rum-like[2] | Musty, onion, garlic, caramellic, brown[2] | Not widely reported |
| Propyl 2-butenoate | Fruity, rum-like | Sweet, fruity | Not widely reported |
| Isobutyl 2-butenoate | Fruity, rum-like character, can enhance berry qualities[3] | Sweet, fruity, tropical, candy pineapple[3] | Not widely reported |
Experimental Protocols: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is often removed.
General Protocol for the Synthesis of Alkyl 2-Butenoates
Materials:
-
This compound (Crotonic acid)
-
Anhydrous alcohol (Methanol, Ethanol, 1-Propanol, or 1-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and a 3-5 molar excess of the desired anhydrous alcohol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of this compound).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction time will vary depending on the alcohol used (see Table 1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of cold water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of gas evolution) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator or by simple distillation.
-
The crude ester can be further purified by fractional distillation to obtain the final product.
-
Characterization
The synthesized esters can be characterized using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the ester.
Visualization of Key Pathways and Workflows
Fischer Esterification Workflow
Caption: Experimental workflow for the synthesis of this compound esters.
Olfactory Signal Transduction Pathway
The sense of smell, or olfaction, is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.
Caption: Simplified diagram of the olfactory signal transduction pathway.
Gustatory (Taste) Signal Transduction Pathway
The perception of sweet, umami, and bitter tastes is also mediated by GPCRs located in taste receptor cells within taste buds.[4][5]
References
- 1. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 2. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Propyl 3-methyl-2-butenoate (56922-71-5) for sale [vulcanchem.com]
- 5. Esters [leffingwell.com]
Application Notes and Protocols: 2-Butenoic Acid as a Comonomer in Vinyl Acetate Copolymers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of vinyl acetate-co-2-butenoic acid (crotonic acid) copolymers in drug delivery systems. The inclusion of 2-butenoic acid as a comonomer introduces carboxylic acid functionalities into the otherwise neutral poly(vinyl acetate) backbone, offering opportunities to modulate drug release and other physicochemical properties.
Introduction
Vinyl acetate-co-2-butenoic acid copolymers are versatile polymers with significant potential in pharmaceutical formulations. The carboxylic acid groups from the this compound monomer can influence the copolymer's solubility, swelling behavior, and interaction with active pharmaceutical ingredients (APIs), making them suitable for controlled and targeted drug delivery applications.[1][2] This document outlines detailed protocols for the synthesis of these copolymers, their characterization, and their formulation into drug-loaded microparticles.
Synthesis of Vinyl Acetate-co-2-Butenoic Acid Copolymers
The copolymerization of vinyl acetate (B1210297) and this compound can be achieved through various methods, with suspension and emulsion polymerization being the most common. The choice of method will influence the particle size, morphology, and purity of the resulting copolymer.
Suspension Polymerization Protocol
This method yields copolymer beads and is suitable for applications where larger particle sizes are desired.
Experimental Protocol:
-
Monomer and Initiator Preparation: Prepare a monomer mixture consisting of vinyl acetate and this compound in the desired molar ratio (e.g., 95:5). Dissolve a radical initiator, such as benzoyl peroxide (1.3 wt% of total monomers), in the monomer mixture.[1]
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare an aqueous solution containing a suspending agent like polyvinyl alcohol (0.05 wt% of water) to stabilize the monomer droplets.[1]
-
Polymerization: Heat the aqueous phase to the desired reaction temperature (e.g., 70-80°C) under a nitrogen atmosphere with continuous stirring.[3] Slowly add the monomer/initiator mixture to the heated aqueous phase.
-
Reaction Completion and Work-up: Continue the reaction for a specified duration (e.g., 6 hours) at the set temperature.[1] After the reaction is complete, cool the mixture to room temperature.
-
Purification: Filter the resulting copolymer beads, wash them thoroughly with deionized water to remove any unreacted monomers and suspending agent, and dry them in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved.
Emulsion Polymerization Protocol
This method produces a stable latex of fine copolymer particles, which can be advantageous for certain drug formulation techniques.
Experimental Protocol:
-
Aqueous Phase Preparation: In a reaction vessel, prepare an aqueous solution containing an emulsifier (e.g., sodium dodecyl sulfate) and a water-soluble initiator (e.g., potassium persulfate).
-
Monomer Emulsion Preparation: In a separate vessel, prepare an emulsion of vinyl acetate and this compound in deionized water with the aid of an emulsifier.
-
Polymerization: Heat the aqueous phase in the reactor to the desired temperature (e.g., 65-70°C) under a nitrogen atmosphere with stirring.[3] Gradually feed the monomer emulsion into the reactor over a period of time.
-
Reaction Completion and Work-up: After the addition of the monomer emulsion is complete, continue the reaction for an additional period to ensure high monomer conversion. Cool the reactor to room temperature to obtain the copolymer latex.
-
Isolation (Optional): The copolymer can be isolated from the latex by coagulation (e.g., by adding a salt solution), followed by filtration, washing, and drying.
Characterization of Copolymers
Thorough characterization of the synthesized copolymers is essential to ensure they meet the required specifications for drug delivery applications.
Determination of Copolymer Composition by ¹H NMR Spectroscopy
Protocol:
-
Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum of the solution.
-
Identify the characteristic peaks for both vinyl acetate and this compound repeating units.
-
Vinyl acetate: -CH-O- protons typically appear around 4.8 ppm and -OCOCH₃ protons around 2.0 ppm.
-
This compound: The methyl protons (-CH₃) of the crotonate unit appear at a distinct chemical shift.[1]
-
-
Integrate the respective peaks and use the integral values to calculate the molar ratio of the two monomers in the copolymer.[1]
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Protocol:
-
Dissolve the copolymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (B95107) - THF).
-
Filter the solution to remove any particulate matter.
-
Inject the sample into a GPC system equipped with appropriate columns and a refractive index (RI) detector.
-
Use a calibration curve generated from polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC Protocol:
-
Accurately weigh a small amount of the copolymer (5-10 mg) into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected glass transition temperature (Tg).
-
Cool the sample at a controlled rate and then reheat it.
-
Determine the glass transition temperature (Tg) from the second heating scan. The Tg for these copolymers is typically observed around 46-47°C.[1]
TGA Protocol:
-
Accurately weigh a sample of the copolymer into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 600°C).
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile of the copolymer.
Application in Drug Delivery: Formulation and In-Vitro Release Studies
Vinyl acetate-co-2-butenoic acid copolymers can be formulated into microparticles for the controlled release of various APIs. The solvent evaporation method is a common technique for this purpose.
Preparation of Drug-Loaded Microparticles by Solvent Evaporation
Experimental Protocol:
-
Organic Phase Preparation: Dissolve a known amount of the vinyl acetate-co-2-butenoic acid copolymer and the active pharmaceutical ingredient (API) in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., polyvinyl alcohol) to facilitate the formation of an emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This will cause the copolymer to precipitate and form solid microparticles encapsulating the drug.
-
Collection and Washing: Collect the microparticles by centrifugation or filtration. Wash them several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Drying: Lyophilize or air-dry the microparticles to obtain a free-flowing powder.
Determination of Drug Loading and Encapsulation Efficiency
Protocol:
-
Accurately weigh a specific amount of the drug-loaded microparticles.
-
Dissolve the microparticles in a suitable solvent that dissolves both the copolymer and the drug.
-
Quantify the amount of drug in the solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
In-Vitro Drug Release Study
Protocol:
-
Disperse a known amount of drug-loaded microparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) in a dissolution apparatus.
-
Maintain the temperature at 37°C and stir at a constant speed.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Influence of this compound Content on Copolymer Properties and Drug Release
The incorporation of this compound into the vinyl acetate copolymer backbone is expected to have a significant impact on its properties and, consequently, on the drug release kinetics.
-
Swelling Behavior: The carboxylic acid groups of this compound can ionize at physiological pH, leading to increased hydrophilicity and swelling of the copolymer matrix. This swelling can create larger channels for the drug to diffuse out, potentially leading to a faster release rate. The degree of swelling and its impact on drug release will be dependent on the pH of the release medium and the pKa of the copolymer.[4]
-
Drug-Polymer Interactions: The carboxylic acid groups can engage in hydrogen bonding or ionic interactions with certain APIs. These interactions can either retard or enhance the drug release, depending on the nature of the interaction and the drug.
-
Erosion: In some cases, the increased hydrophilicity imparted by this compound may lead to a faster erosion rate of the polymer matrix, contributing to the overall drug release mechanism.[4]
It is hypothesized that increasing the molar percentage of this compound in the copolymer will generally lead to a faster drug release rate, particularly for drugs where diffusion is the primary release mechanism. However, the optimal comonomer ratio will be drug-specific and needs to be determined experimentally for each new formulation.
Data Summary
Table 1: Typical Properties of Vinyl Acetate-co-2-Butenoic Acid Copolymers
| Property | Typical Value/Range | Characterization Method |
| This compound Content | 1 - 10 mol% | ¹H NMR |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Glass Transition Temp. (Tg) | 40 - 50 °C | DSC |
| Appearance | White to off-white beads/powder | Visual Inspection |
Table 2: Formulation Parameters for Drug-Loaded Microparticles
| Parameter | Range/Value | Influence |
| Copolymer Concentration | 1 - 10 % (w/v) | Affects microparticle size and drug release |
| Drug-to-Polymer Ratio | 1:1 to 1:20 | Determines theoretical drug loading |
| Surfactant Concentration | 0.1 - 2 % (w/v) | Influences emulsion stability and particle size |
| Homogenization Speed | 5,000 - 20,000 rpm | Affects microparticle size distribution |
Visualizations
References
Application Notes and Protocols for Organic Reactions Involving 2-Butenoic Acid
Introduction
2-Butenoic acid, commonly known as crotonic acid, is a short-chain unsaturated carboxylic acid with the formula CH₃CH=CHCOOH.[1] As an α,β-unsaturated carboxylic acid, it possesses two reactive centers: the carbon-carbon double bond and the carboxyl group.[2][3] This dual reactivity makes it a versatile building block in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, polymers, and resins.[4][5][6] This document provides detailed application notes and experimental protocols for several key organic reactions involving this compound.
Addition Reactions at the C=C Double Bond
The conjugated system in this compound activates the double bond for various addition reactions. Nucleophiles can add to the β-carbon in a conjugate addition, and the double bond can also undergo electrophilic addition.[2][7]
Catalytic Hydrogenation to Butanoic Acid
Catalytic hydrogenation of this compound saturates the carbon-carbon double bond to yield butanoic acid (butyric acid).[1][4] This reaction is fundamental for converting unsaturated acids to their saturated counterparts.
Quantitative Data: Hydrogenation of this compound
| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ni/NC or Ni₃N/NC | 2.0 | 100 | Ethanol (B145695) | 2 | Not specified | [8] |
| Pd, Pt, Ru, or Rh NPs | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
Note: The provided references discuss the hydrogenation of similar unsaturated systems, and the conditions are representative for the hydrogenation of this compound.
Experimental Protocol: Hydrogenation of this compound
Materials:
-
This compound
-
Ethanol (solvent)
-
Nickel-based catalyst (e.g., Ni₃N/NC)
-
Hydrogen gas (H₂)
-
Stainless-steel autoclave
Procedure:
-
In a stainless-steel autoclave, combine this compound and the nickel-based catalyst (e.g., 7.8 mol%) in ethanol.[8]
-
Seal the autoclave and flush the system with hydrogen gas three times to remove any air.[8][10]
-
Pressurize the autoclave with hydrogen to 2.0 MPa.[8]
-
Heat the reaction mixture to 100°C while stirring.[8]
-
Maintain these conditions for 2 hours to ensure the reaction goes to completion.[8]
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the butanoic acid.
Reaction Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Halogenation: Synthesis of 2,3-Dihalobutanoic Acids
Halogens like bromine (Br₂) and chlorine (Cl₂) can add across the double bond of this compound to form vicinal dihalides.[4][11] The reaction with bromine, for instance, results in the formation of 2,3-dibromobutanoic acid. This reaction proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.[11][12][13]
Experimental Protocol: Bromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane, CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (for quenching)
Procedure:
-
Dissolve this compound in an inert solvent like CCl₄ in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of this compound. The disappearance of the bromine's reddish-brown color indicates a reaction is occurring.
-
Continue the addition until a faint bromine color persists.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
If necessary, quench any excess bromine by adding a few drops of sodium thiosulfate solution until the color disappears.
-
Remove the solvent under reduced pressure to obtain the crude 2,3-dibromobutanoic acid.
-
The product can be purified by recrystallization.
Reaction Mechanism: Bromination
Caption: Mechanism of bromine addition to this compound.
Michael (Conjugate) Addition
The Michael addition is a 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[14][15] this compound can act as a Michael acceptor. Common Michael donors are resonance-stabilized carbanions, such as enolates from malonic esters or β-ketoesters.[14][16]
Quantitative Data: Michael Addition to α,β-Unsaturated Systems
| Michael Donor | Michael Acceptor | Catalyst/Base | Yield (%) | Reference |
| Diethyl Malonate | α,β-Unsaturated Ketone | Chiral Organic Catalyst | High | [15] |
| Nitroalkanes | α,β-Unsaturated Ketone | Helical Peptide Foldamers | High | [15] |
Note: The table shows representative yields for Michael additions to similar α,β-unsaturated systems, as specific quantitative data for this compound was not detailed in the provided search results.
Experimental Protocol: Michael Addition of Diethyl Malonate to this compound
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for work-up)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature to form the enolate (Michael donor).
-
After stirring for 15-20 minutes, add a solution of this compound in anhydrous ethanol to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Logical Relationship: Michael Addition
References
- 1. Crotonic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. (Z)-2-Butenoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Crotonic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. Michael Addition [organic-chemistry.org]
- 16. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Industrial Applications of Crotonic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the industrial uses of crotonic acid and its derivatives. The information is intended to guide researchers and professionals in the fields of polymer science, pharmaceuticals, and agricultural chemistry.
Polymer Applications: Copolymers for Coatings, Adhesives, and Personal Care
Crotonic acid is a valuable monomer in the production of various copolymers, most notably with vinyl acetate (B1210297). These copolymers are widely used in paints, adhesives, coatings, and personal care products due to their excellent film-forming properties, adhesion, and versatility.[1][2][3][4]
Quantitative Data: Vinyl Acetate/Crotonic Acid Copolymers
| Property | Value | Application | Reference(s) |
| Crotonic Acid Content in Copolymer | 5% - 50% by weight | General polymer synthesis | |
| Typical Crotonic Acid Content | 1.5 wt% | Laboratory synthesis of polymer beads | [5][6] |
| Copolymer Concentration in Hairspray | 3% - 6% | Hair styling formulations | [7] |
| Maximum Reported Concentration in Hairspray (2002) | 11% | Hair styling formulations | |
| Maximum Reported Concentration in Hairspray (2023) | 5.2% | Hair styling formulations | [8] |
| Crotonic Acid in Alkyd Resin Formulation | 3.5% | Oil-modified alkyd resins for paints | [9] |
Experimental Protocol: Synthesis of Vinyl Acetate/Crotonic Acid Copolymer
This protocol describes the laboratory-scale synthesis of a vinyl acetate/crotonic acid copolymer suitable for evaluation in coating or adhesive formulations.
Materials:
-
Vinyl acetate (inhibitor-free)
-
Crotonic acid
-
Benzoyl peroxide (initiator)
-
Polyvinyl alcohol (emulsifier/protective colloid)
-
Deionized water
-
Methanol
-
Nitrogen gas supply
-
Reaction kettle equipped with a reflux condenser, mechanical stirrer, dropping funnel, and nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble the reaction kettle and ensure all joints are properly sealed. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the polyvinyl alcohol in deionized water with gentle heating and stirring to create a solution. Transfer this solution to the reaction kettle.
-
Monomer and Initiator Preparation: In the dropping funnel, prepare a mixture of vinyl acetate, crotonic acid, and benzoyl peroxide. The molar ratio of vinyl acetate to crotonic acid can be varied, for example, from 0.9:0.1 to 0.98:0.02.[8] A typical starting point is a monomer mixture of 259 parts by weight of vinyl acetate, 8.1 parts of crotonic acid, and 1.7 parts of benzoyl peroxide.[8]
-
Polymerization: Heat the aqueous phase in the reaction kettle to 66-67°C with continuous stirring.[8] Once the temperature is stable, begin the dropwise addition of the monomer/initiator mixture from the dropping funnel over a period of 4 hours.[8] Maintain the reaction temperature throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring at the reaction temperature for an additional 2-3 hours to ensure complete polymerization. The reflux temperature may rise to at least 85°C.[8]
-
Cooling and Isolation: Cool the reaction mixture to room temperature. The copolymer will be present as suspended beads. Separate the copolymer beads by filtration.
-
Purification: Wash the isolated copolymer beads with deionized water to remove any unreacted monomers and the emulsifier. Further purification can be achieved by dissolving the copolymer in a suitable solvent like acetone (B3395972) and precipitating it in a non-solvent such as methanol.
-
Drying: Dry the purified copolymer beads in a vacuum oven at a temperature below their glass transition temperature until a constant weight is achieved.
-
Characterization: The resulting copolymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the incorporation of both monomers, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Experimental Workflow: Vinyl Acetate/Crotonic Acid Copolymer Synthesis
Pharmaceutical Applications: Synthesis of Crotamiton (B1669626)
Crotonic acid derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Crotamiton, a scabicidal and antipruritic agent, from crotonyl chloride.[8][10]
Quantitative Data: Synthesis of Crotamiton
| Parameter | Value | Reference(s) |
| Yield of Crotonyl Chloride from Crotonic Acid | 72% | [11] |
| Cis-isomer content in Crotamiton (Chinese Pharmacopoeia 2010) | <15% | [2] |
Experimental Protocol: Synthesis of Crotonyl Chloride and Crotamiton
This two-step protocol outlines the synthesis of crotonyl chloride from crotonic acid, followed by its reaction with N-ethyl-o-toluidine to produce crotamiton.
Part A: Synthesis of trans-Crotonyl Chloride
Materials:
-
trans-Crotonic acid
-
Thionyl chloride (SOCl₂)
-
Reaction flask with a reflux condenser and a gas outlet to a scrubber (for HCl gas)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, add 1 kg of trans-crotonic acid to a 5 L reaction flask.
-
Addition of Thionyl Chloride: While stirring slowly, add 1650 mL of thionyl chloride. A large amount of HCl gas will be evolved; ensure it is properly vented to a scrubber.[11]
-
Reaction: Stir the mixture at room temperature until the vigorous gas evolution subsides. Then, slowly raise the temperature to reflux and maintain for 1-2 hours until gas evolution ceases completely.
-
Distillation: After the reaction is complete, arrange the apparatus for distillation. Distill the mixture at atmospheric pressure, collecting the fraction that boils between 116-124°C.[11] This fraction is trans-crotonyl chloride. The expected yield is approximately 72%.[11]
Part B: Synthesis of Crotamiton
Materials:
-
trans-Crotonyl chloride (from Part A)
-
N-ethyl-o-toluidine
-
Anhydrous toluene (B28343) (or another inert solvent)
-
Triethylamine (B128534) (or another suitable base)
-
Reaction flask with a dropping funnel, mechanical stirrer, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a reaction flask, dissolve N-ethyl-o-toluidine and triethylamine in anhydrous toluene. Cool the mixture in an ice bath.
-
Addition of Crotonyl Chloride: Slowly add the trans-crotonyl chloride from the dropping funnel to the cooled solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), water, and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: The crude crotamiton is then purified by vacuum distillation to yield a colorless to slightly yellowish oil.
Signaling Pathway: Antipruritic Action of Crotamiton via TRPV4 Inhibition
The antipruritic (anti-itching) effect of crotamiton is believed to be mediated, at least in part, by the inhibition of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is expressed in sensory neurons and skin cells and is involved in the sensation of itch.
Agricultural Applications: Slow-Release Fertilizers
Crotonic acid and its derivatives can be used to create coatings for fertilizers, enabling the slow and controlled release of nutrients into the soil. This improves nutrient uptake efficiency by plants and reduces environmental runoff.
Quantitative Data: Slow-Release Fertilizer Performance
| Parameter | Observation | Reference(s) |
| Urea (B33335) Release Reduction (Rotary Drum Coating) | 87.33% reduction after 6 hours compared to uncoated urea | [12] |
| Urea Release Reduction (In-situ Hydrogel) | 32.08% reduction after 6 hours compared to uncoated urea | [12] |
| Urea Release Reduction (Two-Stage Hydrogel) | 29.22% reduction after 6 hours compared to uncoated urea | [12] |
| Nitrogen Use Efficiency Increase (Two-Stage Hydrogel) | 36.54% increase compared to urea | [12] |
| Apparent Nitrogen Recovery Increase (Two-Stage Hydrogel) | 27.04% increase compared to urea | [12] |
Experimental Protocol: Laboratory-Scale Preparation of a Crotonic Acid-Based Coated Urea Fertilizer
This protocol provides a general method for coating urea granules with a polymer that can be derived from crotonic acid. The principle involves creating a polymer coating around the urea granules.
Materials:
-
Urea granules
-
Crotonic acid-based polymer (e.g., a copolymer of crotonic acid and a suitable comonomer)
-
A suitable solvent for the polymer (e.g., acetone, ethanol)
-
Laboratory-scale fluid bed coater or a simple pan coater
-
Drying oven
Procedure:
-
Coating Solution Preparation: Dissolve the crotonic acid-based polymer in the chosen solvent to create a coating solution of a specific concentration (e.g., 5-15% w/v). The concentration will affect the thickness of the coating.
-
Coating Process:
-
Fluid Bed Coater: Place the urea granules in the chamber of the fluid bed coater. Fluidize the granules with heated air. Spray the coating solution onto the fluidized granules at a controlled rate. The solvent will evaporate, leaving a polymer film on the urea particles.
-
Pan Coater: Place the urea granules in a rotating pan. Slowly add the coating solution while the pan is rotating to ensure even coating of the granules. Introduce a stream of warm air to facilitate solvent evaporation.
-
-
Drying: After the coating process is complete, transfer the coated urea granules to a drying oven and dry at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.
-
Characterization: The coated fertilizer can be characterized for its nutrient release profile by placing a known amount in water and measuring the concentration of dissolved urea over time using a suitable analytical method (e.g., UV-Vis spectrophotometry). The coating thickness and morphology can be examined using scanning electron microscopy (SEM).
Pharmaceutical Research: Inhibition of Protein Kinase B (PknB)
Derivatives of crotonic acid, specifically 4-oxo-crotonic acid derivatives, have been identified as inhibitors of Protein Kinase B (PknB) in Mycobacterium tuberculosis. PknB is an essential serine/threonine protein kinase that plays a crucial role in the growth, cell division, and cell wall biosynthesis of the bacterium, making it an attractive target for new anti-tuberculosis drugs.[13][14][15][16][17]
Signaling Pathway: Inhibition of PknB in Mycobacterium tuberculosis
The PknB signaling pathway is involved in regulating various cellular processes in M. tuberculosis. Inhibition of PknB by 4-oxo-crotonic acid derivatives disrupts these processes, leading to a bactericidal or bacteriostatic effect.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. smc-global.com [smc-global.com]
- 5. rsc.org [rsc.org]
- 6. Determination of potentially genotoxic impurities in crotamiton active pharmaceutical ingredient by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US2795573A - Suspension polymerization of vinyl acetate and crotonic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. Production of Slow Release Urea Fertilizer by Three Methods of Rotary Drum Coating, Insitu and Two-Stage Hydrogel Synthesis and Evaluation Their Performance in Tomato Greenhouse Cultivation [ijswr.ut.ac.ir]
- 13. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. uniprot.org [uniprot.org]
- 16. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The protein kinase PknB negatively regulates biosynthesis and trafficking of mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Crotamiton via Acylation of N-Ethyl-o-toluidine with Crotonyl Chloride
Introduction
Crotamiton (B1669626), (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide, is an effective scabicidal and antipruritic agent used in topical preparations to treat scabies and relieve itching.[1][2] Its synthesis is a crucial process for pharmaceutical manufacturing. The most direct method involves the N-acylation of N-ethyl-o-toluidine with crotonyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification steps, and relevant process data.
Chemical Reaction Scheme
The synthesis proceeds via the reaction of N-ethyl-o-toluidine with crotonyl chloride. N-ethyl-o-toluidine serves as the nucleophile, and crotonyl chloride acts as the acylating agent. The reaction is typically performed at elevated temperatures and results in the formation of Crotamiton and hydrogen chloride as a byproduct.
Caption: Reaction scheme for the synthesis of Crotamiton.
Experimental Protocol
This protocol is based on the established manufacturing process for Crotamiton. The reaction is exothermic and requires careful temperature control.
Materials and Reagents:
-
N-Ethyl-o-toluidine (C₉H₁₃N)
-
Crotonyl chloride (C₄H₅ClO)[3]
-
Ether (or another water-immiscible solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Dilute Sodium Hydroxide (NaOH) or other alkali solution
-
Water (H₂O)
Procedure:
-
Charge a suitable reaction vessel with 27 parts of N-ethyl-o-toluidine.
-
Begin stirring the N-ethyl-o-toluidine.
-
Carefully add 10.5 parts of crotonyl chloride dropwise to the stirred N-ethyl-o-toluidine.[4]
-
Control the addition rate to allow the exothermic reaction to raise and maintain the temperature between 130°C and 140°C.[4] Note: N-ethyl-o-toluidine is used in excess to act as a scavenger for the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to cool to room temperature.
Data Presentation: Reactants and Reaction Parameters
The following table summarizes the key quantitative data for the synthesis process.
| Parameter | Value | Reference |
| Reactants | ||
| Crotonyl Chloride | 10.5 parts by weight | [4] |
| N-Ethyl-o-toluidine | 27 parts by weight | [4] |
| Molar Ratio (approx.) | 1 : 2 (Crotonyl Chloride : N-Ethyl-o-toluidine) | |
| Reaction Conditions | ||
| Temperature | 130 - 140 °C | [4] |
| Product Properties | ||
| Chemical Name | (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide | [1] |
| Molecular Formula | C₁₃H₁₇NO | [1][5] |
| Molecular Weight | 203.28 g/mol | [1] |
| Boiling Point (Purified) | 153 - 155 °C at 13 mmHg | [4] |
| Appearance | Slightly yellowish oil | [4] |
Purification and Work-up Protocol
After the reaction is complete, the crude Crotamiton must be purified to remove unreacted starting materials, the HCl byproduct, and other impurities.
Procedure:
-
Dissolve the cooled reaction product in a suitable water-immiscible solvent, such as ether.[4]
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution successively with a dilute hydrochloric acid solution to remove excess N-ethyl-o-toluidine.[4]
-
Next, wash the organic solution with a dilute alkali solution (e.g., NaOH) to neutralize any remaining acidic impurities.[4]
-
Perform a final wash with water to remove any residual salts or alkali.[4]
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation or using a rotary evaporator.[4]
-
Distill the remaining residue under vacuum. Collect the fraction boiling at 153°C to 155°C at a pressure of 13 mmHg to obtain pure Crotamiton.[4]
Caption: Workflow for the purification of Crotamiton.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Boiling Point: As noted, the purified product should have a boiling point of 153-155°C at 13 mmHg.[4]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of Crotamiton and separating its cis and trans isomers.[6][7][8]
-
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the final product. Mass spectrometry can confirm the molecular weight.[1]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Crotamiton - Wikipedia [en.wikipedia.org]
- 3. CAS 625-35-4: trans-Crotonyl chloride | CymitQuimica [cymitquimica.com]
- 4. Crotamiton | 483-63-6 [chemicalbook.com]
- 5. CAS 483-63-6: Crotamiton | CymitQuimica [cymitquimica.com]
- 6. Efficient QC Method for Determination of Crotamiton, a Treatment for Scabies and Skin Pruritus | Technology Networks [technologynetworks.com]
- 7. Chromatography of crotamiton and its application to the determination of active ingredients in ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for determination of crotamiton [labonline.com.au]
Application of 2-Butenoic Acid in Adhesive Production: A Detailed Overview
Introduction
2-Butenoic acid, more commonly known as crotonic acid, is a key monomer utilized in the production of high-performance adhesives. Its primary role is as a comonomer with vinyl acetate (B1210297), resulting in the formation of poly(vinyl acetate-co-crotonic acid) (PVAc-CA) copolymers. These copolymers are integral to the formulation of a variety of adhesives, including water-based and hot-melt adhesives, offering enhanced adhesion, flexibility, and temperature resistance. The incorporation of crotonic acid into the polymer backbone introduces carboxyl groups, which improve adhesion to a wide range of substrates, particularly polar surfaces. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in the use of this compound in adhesive formulations.
Application Notes
The copolymerization of vinyl acetate with crotonic acid is a well-established industrial process for producing binders for paints and adhesives.[1] The resulting poly(vinyl acetate-co-crotonic acid) resins are valued for their excellent film-forming properties and good adhesion to various materials, including wood, paper, and plastics.[2] The presence of carboxyl groups from crotonic acid enhances the adhesive's polarity, leading to stronger bonds with polar substrates. Furthermore, these carboxyl groups can be neutralized to form water-soluble resins, which are useful in applications requiring easy cleanup or specific rheological properties.[3]
Adhesives formulated with these copolymers are utilized in a diverse range of applications, from woodworking and paper packaging to textiles and specialty applications like moisture-sensitive adhesives and inks for fabrics.[4][5] The properties of the final adhesive, such as viscosity, adhesion strength, and water resistance, can be tailored by adjusting the concentration of crotonic acid in the copolymer and by the addition of other formulation components like plasticizers, tackifiers, and fillers.[5]
Quantitative Data on Adhesive Performance
Table 1: Physical Properties of Poly(vinyl acetate-co-crotonic acid)
| Property | Value | Reference |
| Appearance | Colorless to pale yellowish solid beads | [4][6] |
| Density | 1.17 g/mL at 25 °C | [6] |
| Boiling Point | 177 °C at 760 mmHg | [6] |
| Solubility | Soluble in esters, ketones, and methanol.[4] Water-soluble in salt form.[6] | [4][6] |
Table 2: Representative Performance of Poly(vinyl acetate) Based Adhesives
| Performance Metric | Typical Value Range | Substrate | Test Method (Example) |
| T-Peel Strength | 8 - 19 N/mm | Varies (e.g., flexible plastics) | ASTM D3330[1][7] |
| Shear Strength | 2.8 - 10.4 MPa | Varies (e.g., metals, wood) | ASTM D1002[2][3][4] |
| Viscosity | 50 - 6500 mPa·s | - | ASTM D2556 |
Note: The performance of adhesives is highly dependent on the specific formulation, substrate, and application conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of poly(vinyl acetate-co-crotonic acid) and the subsequent formulation and testing of an adhesive.
Protocol 1: Synthesis of Poly(vinyl acetate-co-crotonic acid) Copolymer
This protocol is based on a suspension polymerization method.
Materials:
-
Vinyl acetate (monomer)
-
This compound (crotonic acid) (comonomer)
-
Benzoyl peroxide (initiator)
-
Polyvinyl alcohol (protective colloid)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Reaction kettle equipped with a stirrer, reflux condenser, thermometer, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reaction kettle with deionized water and the protective colloid (polyvinyl alcohol).
-
Heat the mixture to the desired reaction temperature (e.g., 65-70 °C) while stirring and purging with nitrogen.[8]
-
Prepare a monomer mixture of vinyl acetate and this compound (e.g., in a molar ratio of 0.94:0.06) and dissolve the benzoyl peroxide initiator in this mixture.[8][9]
-
Gradually add the monomer/initiator mixture to the heated aqueous solution in the reaction kettle over a period of several hours (e.g., 4 hours) while maintaining constant stirring and temperature.[8]
-
After the addition is complete, continue the reaction for an additional period (e.g., 2 hours) to ensure complete polymerization.[8]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting copolymer beads and wash them thoroughly with deionized water.
-
Dry the copolymer beads in an oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Formulation of a Water-Based Adhesive
Materials:
-
Poly(vinyl acetate-co-crotonic acid) copolymer beads (from Protocol 1)
-
Deionized water
-
Ammonia (B1221849) solution (for neutralization, if required)
-
Plasticizer (e.g., dibutyl phthalate)
-
Tackifier resin
-
Defoamer
Equipment:
-
High-shear mixer
-
Beakers and other standard laboratory glassware
Procedure:
-
Slowly add the poly(vinyl acetate-co-crotonic acid) copolymer beads to deionized water under high-shear mixing.
-
If a water-soluble formulation is desired, slowly add ammonia solution to neutralize the carboxylic acid groups until the desired pH and solubility are achieved.
-
Once the copolymer is fully dispersed or dissolved, add the plasticizer, tackifier, and defoamer in the desired proportions while continuing to mix until a homogeneous adhesive formulation is obtained.
-
Allow the adhesive to de-aerate before use.
Protocol 3: Adhesive Performance Testing
A. Shear Strength Test (based on ASTM D1002) [2][3][4]
Materials and Equipment:
-
Adhesive formulation (from Protocol 2)
-
Substrate panels (e.g., metal, wood, or plastic)
-
Applicator for controlled adhesive thickness
-
Universal Testing Machine with appropriate grips
-
Conditioning chamber (for controlled temperature and humidity)
Procedure:
-
Prepare the substrate panels by cleaning and degreasing them as required.
-
Apply a uniform layer of the adhesive to a defined area on one of the substrate panels.
-
Join the second substrate panel to create a single-lap joint with a specified overlap area.
-
Apply pressure to the joint and allow it to cure under controlled conditions (temperature and humidity) for a specified period.
-
Mount the cured specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement until failure occurs.
-
Record the maximum load at failure.
-
Calculate the shear strength by dividing the maximum load by the overlap area.
B. 180° Peel Adhesion Test (based on ASTM D3330) [1][7]
Materials and Equipment:
-
Adhesive formulation (from Protocol 2)
-
Flexible substrate (e.g., plastic film)
-
Rigid substrate (e.g., stainless steel panel)
-
Roller for applying controlled pressure
-
Universal Testing Machine with a 180° peel test fixture
Procedure:
-
Apply a uniform layer of the adhesive to the flexible substrate.
-
Laminate the adhesive-coated flexible substrate onto the rigid substrate.
-
Use a roller to apply a consistent pressure to the bonded assembly.
-
Allow the specimen to cure under controlled conditions.
-
Mount the rigid substrate in the test fixture of the Universal Testing Machine.
-
Fold the free end of the flexible substrate back at a 180° angle and clamp it in the upper grip.
-
Initiate the test, pulling the flexible substrate away from the rigid substrate at a constant speed.
-
Record the force required to peel the substrate.
-
Calculate the peel adhesion as the average force per unit width of the bond line.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and testing of adhesives based on this compound.
Caption: Experimental workflow for adhesive production and testing.
Caption: Logical relationship from monomers to adhesive performance.
References
- 1. adhesivesresearch.com [adhesivesresearch.com]
- 2. testresources.net [testresources.net]
- 3. store.astm.org [store.astm.org]
- 4. industrialphysics.com [industrialphysics.com]
- 5. Metals | Steel | Standard test method_HST Testing&Tester Machine Group [hssdgroup.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. store.astm.org [store.astm.org]
- 8. US2795573A - Suspension polymerization of vinyl acetate and crotonic acid - Google Patents [patents.google.com]
- 9. universalgripco.com [universalgripco.com]
Crotonic Acid as a Food Additive and Preservative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonic acid, a short-chain unsaturated carboxylic acid, has garnered interest in the food industry for its potential as a food additive and preservative. This document provides detailed application notes and protocols for researchers and scientists exploring the use of crotonic acid in food preservation and related applications. It covers its regulatory status, antimicrobial efficacy, and proposed mechanisms of action, along with detailed experimental protocols for its evaluation.
Regulatory Status
Crotonic acid is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent.[1][2][3] Its use in the United States is primarily regulated for indirect food contact through its inclusion in adhesives and components of coatings for food packaging materials, as outlined in the Code of Federal Regulations (CFR) Title 21.[2][4][5][6][7][8] While it is listed as a flavoring agent, its direct addition to food as a preservative is not explicitly detailed in the primary FDA regulations for direct food additives.[4][5][6][7][8] Further investigation into specific GRAS (Generally Recognized as Safe) notices is recommended for any intended direct food additive applications.[9][10][11][12]
Antimicrobial Efficacy of Crotonic Acid
Crotonic acid has demonstrated inhibitory activity against various foodborne pathogens. Its effectiveness is influenced by factors such as pH and the specific microorganism.
Quantitative Data on Antimicrobial Activity
The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of crotonic acid against selected foodborne microorganisms.
| Microorganism | Type | MIC (mM) | pH | Notes |
| Salmonella enterica | Bacterium | 1.3 | 4.5 | Most effective at lower pH. |
| Salmonella enterica | Bacterium | 18.6-49.9 | 5.5 | Reduced efficacy at higher pH. |
| Aspergillus niger | Fungus | ~0.46 (40 µg/mL) | 7.0 | Data for ethyl 4-iodocrotonate, an ester of crotonic acid.[1] |
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of short-chain unsaturated carboxylic acids like crotonic acid is generally attributed to their ability to disrupt microbial cell homeostasis. The proposed mechanism involves the following steps:
-
Passive Diffusion: In its undissociated form, which is favored at low pH, crotonic acid can passively diffuse across the microbial cell membrane.
-
Intracellular pH Drop: Once inside the neutral pH of the cytoplasm, the acid dissociates, releasing protons (H+) and leading to a decrease in the intracellular pH.
-
Metabolic Inhibition: This acidification of the cytoplasm can inhibit the activity of pH-sensitive enzymes involved in crucial metabolic pathways, such as glycolysis and the TCA cycle, thereby disrupting energy production (ATP synthesis).
-
Anion Accumulation: The accumulation of the dissociated crotonate anion within the cell can lead to osmotic stress and further disrupt cellular processes.
-
Membrane Disruption: At higher concentrations, crotonic acid may also directly interfere with the structure and function of the cell membrane, affecting its permeability and transport functions.
A study on crotonic acid esters suggests a potential mechanism of fungitoxicity involving a nucleophilic reaction with sulfhydryl (SH)-containing compounds, such as cysteine and glutathione, which are vital for fungal cellular functions.[1]
Signaling Pathway Visualization
The following diagram illustrates the proposed general mechanism of action for crotonic acid on a microbial cell.
References
- 1. Antifungal activity of 4-substituted crotonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. Food safety and quality: details [fao.org]
- 4. ecfr.io [ecfr.io]
- 5. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]
- 6. 21 CFR Part 172 FOOD ADDITIVES PERMITTED FOR DIRECT ADDITION TO FOOD FOR HUMAN CONSUMPTION | Code of Federal Regulations | US Law | LawStack Online [law.lawstack.com]
- 7. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. GRAS Notice Inventory | FDA [fda.gov]
- 12. fda.gov [fda.gov]
Application Notes: Polymerization of 2-Butenoic Acid for Advanced Coatings
Introduction
2-Butenoic acid, commonly known as crotonic acid, is an unsaturated monocarboxylic acid with the formula CH₃CH=CHCOOH. While its homopolymerization is often hindered by steric effects from the methyl group adjacent to the double bond, it serves as a valuable comonomer in the synthesis of polymers for high-performance coatings.[1] When incorporated into polymer chains, crotonic acid imparts key properties such as improved adhesion, increased hardness, and modified solubility. Its most significant commercial application is as a comonomer with vinyl acetate (B1210297), yielding copolymers used extensively in paints, adhesives, and other protective coatings.[2][3] These copolymers can be neutralized to form water-soluble resins, making them suitable for applications in cosmetics and specialty coatings.[3] This document provides detailed protocols and data for the polymerization of this compound for coating applications, intended for researchers and scientists in materials science and polymer chemistry.
Polymerization Methods for this compound Copolymers
The inclusion of this compound into polymer backbones is typically achieved through copolymerization. The choice of polymerization technique influences the final properties of the copolymer and the resulting coating.
-
Free-Radical Polymerization: This is the most common method for copolymerizing this compound with vinyl monomers. The reaction is initiated by thermal or photochemical decomposition of an initiator to produce free radicals. This method is robust and suitable for bulk, solution, and emulsion polymerization. Copolymers of this compound with vinyl acetate (VA) or various acrylates are frequently synthesized via this route.[2][4]
-
Emulsion Polymerization: This technique is a specific type of free-radical polymerization carried out in an aqueous medium with the aid of a surfactant. It is particularly useful for producing high-molecular-weight polymers at a fast rate. The resulting polymer is in the form of a stable latex or emulsion, which can be directly used in waterborne coating formulations. This method is advantageous for creating copolymers of crotonic acid esters with acrylic or methacrylic acid esters.[5]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over molecular weight, polydispersity, and polymer architecture.[6][7] While less common for industrial-scale production of crotonic acid copolymers, these methods are invaluable in a research context for synthesizing well-defined polymers to establish structure-property relationships in coatings.
Experimental Protocols
Protocol 1: Synthesis of Poly(vinyl acetate-co-2-butenoic acid) via Solution Polymerization
This protocol describes the synthesis of a copolymer of vinyl acetate and this compound using a free-radical initiator in a solvent.
Materials:
-
Vinyl acetate (VA), freshly distilled
-
This compound (Crotonic Acid, CA)
-
Benzoyl peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Methanol or Toluene (Anhydrous)
-
Hexane (B92381) or Diethyl Ether (for precipitation)
Procedure:
-
Monomer Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve the desired amounts of this compound and vinyl acetate in the chosen solvent (e.g., methanol). A typical molar ratio might range from 99:1 to 90:10 (VA:CA).
-
Initiator Addition: Add the free-radical initiator (e.g., 0.1-1.0 mol% relative to total monomers).
-
Inert Atmosphere: Purge the solution with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) under a nitrogen atmosphere with continuous stirring.
-
Reaction Monitoring: Allow the polymerization to proceed for 4-24 hours. The reaction progress can be monitored by taking samples and analyzing the decrease in monomer concentration via techniques like gas chromatography (GC) or by measuring the increase in viscosity.
-
Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., hexane or diethyl ether) while stirring vigorously.
-
Drying: Collect the precipitated white polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: Confirm the incorporation of both monomers by identifying the characteristic peaks for the ester group of vinyl acetate (~1735 cm⁻¹) and the carboxylic acid group of this compound (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
-
¹H NMR Spectroscopy: Determine the copolymer composition by integrating the characteristic proton signals of each monomer unit.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
References
- 1. Features of polymerization and copolymerization of crotonic acid [inis.iaea.org]
- 2. Crotonic acid - Wikipedia [en.wikipedia.org]
- 3. What Are The Specific Applications Of Crotonic Acid? - News - Kono Chem [konochem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0121230A1 - Copolymers containing esters of crotonic acid, process for their preparation and their use as thickeners in aqueous systems and in dressings - Google Patents [patents.google.com]
- 6. azom.com [azom.com]
- 7. mdpi.com [mdpi.com]
synthesis of 2,3-dihydroxybutyric acid from crotonic acid
An Application Note on the Synthesis of 2,3-Dihydroxybutyric Acid from Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 2,3-dihydroxybutyric acid, a valuable chiral building block in the pharmaceutical and chemical industries, starting from crotonic acid. Three primary synthetic routes are presented: the Sharpless asymmetric dihydroxylation for enantiomerically pure products, the Upjohn dihydroxylation for racemic mixtures, and a two-step epoxidation-hydrolysis sequence as a non-osmium-based alternative. This document includes a comparative summary of these methods, detailed experimental procedures, and visual diagrams of the synthetic workflows and chemical transformations to guide researchers in selecting and performing the optimal synthesis for their specific needs.
Introduction
2,3-Dihydroxybutyric acid and its derivatives are important chiral synthons used in the synthesis of complex natural products and pharmaceuticals. The stereochemistry of the two adjacent hydroxyl groups is crucial for the biological activity of the target molecules. Crotonic acid, an α,β-unsaturated carboxylic acid, serves as a readily available and cost-effective starting material for the synthesis of 2,3-dihydroxybutyric acid. The key transformation is the dihydroxylation of the carbon-carbon double bond. This note details and compares three effective methods to achieve this transformation.
Overview of Synthetic Methodologies
The can be achieved through several methods, with the choice of method depending on the desired stereochemistry and the tolerance for certain reagents.
-
Sharpless Asymmetric Dihydroxylation: This is a powerful method for producing enantiomerically enriched vicinal diols.[1][2] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).[3] The commercially available "AD-mix" reagents (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL) provide reliable access to either enantiomer of the diol product with high enantioselectivity.[1][4] The reaction is typically performed on an ester of crotonic acid, followed by saponification to yield the desired carboxylic acid.[5]
-
Upjohn Dihydroxylation: This method produces a racemic (achiral) mixture of the syn-diol. It employs a catalytic amount of osmium tetroxide with a stoichiometric amount of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO).[3][6] The Upjohn dihydroxylation is a reliable and high-yielding method for the syn-dihydroxylation of alkenes but does not provide stereocontrol in the absence of a chiral ligand.[1][7]
-
Epoxidation and Hydrolysis: This two-step sequence provides an alternative route that avoids the use of the highly toxic and expensive osmium tetroxide. The first step involves the epoxidation of the double bond in crotonic acid, for example using hydrogen peroxide, to form 3-methyloxirane-2-carboxylic acid.[8][9] The subsequent hydrolysis of the epoxide ring, which can be controlled by pH, yields the 2,3-dihydroxybutanoic acid.[8][9] This method typically results in lower overall yields compared to the osmium-based procedures.[8][9]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to 2,3-dihydroxybutyric acid from crotonic acid or its esters.
| Method | Key Reagents | Substrate | Yield | Stereoselectivity | Reference |
| Sharpless Asymmetric Dihydroxylation | cat. K₂OsO₄·2H₂O, AD-mix-β, K₃Fe(CN)₆, K₂CO₃, CH₃SO₂NH₂ | Ethyl crotonate | 96% | >95% ee | [5] |
| Upjohn Dihydroxylation | cat. OsO₄, NMO | Crotonic Acid | High (General) | Racemic (syn-diol) | [1][3][7] |
| Epoxidation and Hydrolysis | H₂O₂, WO₃ (catalyst for epoxidation), pH control for hydrolysis | Crotonic Acid | 21% (overall) | Racemic | [8][9] |
Experimental Protocols
Safety Precaution: Osmium tetroxide (OsO₄) is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Sharpless Asymmetric Dihydroxylation of Ethyl Crotonate followed by Saponification
This protocol is adapted from the highly efficient synthesis of enantiomerically pure diols from crotonate esters.[5]
Materials:
-
Ethyl crotonate
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
-
Addition of Reagents: To the solvent mixture, add AD-mix-β (1.4 g per 1 mmol of ethyl crotonate) and methanesulfonamide (1 equivalent). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Substrate: Add ethyl crotonate (1 equivalent) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature. Stir for an additional hour.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2,3-dihydroxybutanoate.
-
Saponification: Dissolve the crude ester in a mixture of THF and water. Cool to 0 °C and add lithium hydroxide (1.5 equivalents). Stir at 0 °C for 3 hours.
-
Acidification and Final Extraction: Acidify the reaction mixture with 1M HCl to pH ~2-3. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate to yield 2,3-dihydroxybutyric acid. Further purification can be achieved by chromatography if necessary.
Protocol 2: Upjohn Dihydroxylation of Crotonic Acid (Racemic Synthesis)
This is a general procedure for the racemic syn-dihydroxylation of an alkene.
Materials:
-
Crotonic acid
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve crotonic acid (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Addition of NMO: Add N-methylmorpholine N-oxide (1.2 equivalents).
-
Addition of Catalyst: Add a catalytic amount of the osmium tetroxide solution (e.g., 1 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete in 4-12 hours.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 2,3-dihydroxybutyric acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Epoxidation of Crotonic Acid and Subsequent Hydrolysis
This protocol is based on a two-step, non-osmium-based synthesis.[8][9]
Materials:
-
Crotonic acid
-
Hydrogen peroxide (H₂O₂)
-
Tungsten(VI) oxide (WO₃) or another suitable catalyst for epoxidation
-
Potassium hydroxide (KOH) for pH adjustment
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Epoxidation
-
Reaction Setup: In a reaction vessel, dissolve crotonic acid in water.
-
Catalyst Addition: Add the epoxidation catalyst (e.g., WO₃).
-
pH Adjustment: Adjust the pH of the solution to approximately 6.4 with potassium hydroxide to minimize premature hydrolysis of the epoxide.[9]
-
Addition of Oxidant: Add hydrogen peroxide to the mixture.
-
Reaction: Stir the reaction at a controlled temperature (e.g., 65 °C).[9] Monitor the formation of 3-methyloxirane-2-carboxylic acid.
Step 2: Hydrolysis
-
pH Adjustment for Hydrolysis: After the epoxidation is complete, adjust the pH of the reaction mixture to acidic conditions (e.g., pH 1-2) with hydrochloric acid to promote the hydrolysis of the epoxide.
-
Hydrolysis Reaction: Heat the mixture to facilitate the ring-opening of the epoxide to the diol.
-
Workup and Purification: After the hydrolysis is complete, the 2,3-dihydroxybutyric acid can be isolated by extraction with a suitable organic solvent and purified by standard methods such as recrystallization or chromatography.
Visualizations
Overall Synthesis Workflow
Caption: Workflow for the synthesis of 2,3-dihydroxybutyric acid.
Chemical Transformation Pathways
Caption: Key chemical transformations in the synthesis of 2,3-dihydroxybutyric acid.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crotonic Acid as a Versatile Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonic acid, a short-chain unsaturated carboxylic acid, serves as a valuable and versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive carbon-carbon double bond and a carboxylic acid moiety, allows for a wide range of chemical transformations. This makes it an attractive building block for the construction of complex molecular architectures found in numerous drug molecules. This document provides detailed application notes and experimental protocols for the use of crotonic acid in the synthesis of select therapeutic agents, including the scabicide crotamiton, the essential amino acid DL-threonine, and derivatives of the bioactive lignan (B3055560) arctigenin.
Key Reactions and Applications
Crotonic acid and its derivatives can undergo a variety of reactions, making them key precursors in pharmaceutical synthesis. These reactions include, but are not limited to:
-
Amidation: The carboxylic acid group can be readily converted to an amide, a common functional group in many drugs. This is exemplified in the synthesis of crotamiton.
-
Esterification: Reaction with alcohols yields crotonate esters, which can be important intermediates or final products, as seen in the derivatization of arctigenin.
-
Addition Reactions: The α,β-unsaturated system is susceptible to nucleophilic addition, such as the addition of ammonia (B1221849) in the synthesis of DL-threonine.
-
Halogenation: The double bond can be halogenated to introduce functional handles for further transformations.
-
Reduction: The carbon-carbon double bond can be hydrogenated to yield saturated butyric acid derivatives.
These reactions provide access to a diverse array of molecular scaffolds with potential therapeutic activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1]
Experimental Protocols
Synthesis of Crotamiton
Crotamiton is a widely used scabicidal and antipruritic agent.[2] Its synthesis involves the amidation of crotonyl chloride with N-ethyl-2-methylaniline (N-ethyl-o-toluidine). A high-yield, one-pot procedure starting from trans-crotonic acid is described below.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Butenoic Acid
Welcome to the technical support center for the purification of 2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities in your crude this compound will largely depend on the synthetic route employed.
-
From Crotonaldehyde Oxidation: Common impurities include unreacted crotonaldehyde, over-oxidized products like acetic acid and formic acid, and the cis-isomer, (Z)-2-butenoic acid (isocrotonic acid).[1]
-
From Aldol (B89426) Condensation: Impurities may include unreacted starting materials (e.g., acetaldehyde), aldol addition products (β-hydroxy carbonyl compounds), and other condensation byproducts.
Q2: My crude this compound is a brownish oil. How can I remove the color?
A2: Colored impurities are often high molecular weight byproducts or residual catalysts. An initial acid-base extraction is highly effective at separating the acidic this compound from neutral and basic colored impurities. If color persists, treatment with activated carbon followed by filtration prior to a final purification step like distillation or recrystallization can be effective.
Q3: I'm having trouble separating the cis and trans isomers of this compound. What is the best method?
A3: Separating geometric isomers can be challenging due to their similar chemical properties.
-
Fractional Distillation under Reduced Pressure: This is a highly effective method. The trans-isomer (crotonic acid) has a higher boiling point (185 °C) than the cis-isomer (isocrotonic acid) (169 °C).[2][3] A spinning band distillation column can achieve high purity (>98%).
-
Fractional Crystallization: The trans-isomer is a solid at room temperature (m.p. 72 °C), while the cis-isomer is a liquid (m.p. 15 °C).[2][4] This difference can be exploited by cooling a concentrated solution to selectively crystallize the trans-isomer.
Q4: My this compound streaks badly on a silica (B1680970) gel TLC plate. How can I get a clean spot?
A4: Streaking of carboxylic acids on silica gel is a common issue due to strong interactions with the stationary phase. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep the this compound in its protonated form, leading to a more defined spot.
Q5: During liquid-liquid extraction, I'm getting an emulsion that won't separate. What should I do?
A5: Emulsions are common when extracting acidic compounds with a basic aqueous solution. To break the emulsion, you can try:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Filtering the emulsion through a pad of celite or glass wool.
-
Allowing the separatory funnel to stand for a longer period.
Data Presentation
| Property | (E)-2-Butenoic Acid (Crotonic Acid) | (Z)-2-Butenoic Acid (Isocrotonic Acid) |
| Melting Point | 72 °C | 15 °C[2][4] |
| Boiling Point | 185 °C | 169 °C[3] |
| Solubility in Water | 9.4 g/100 mL at 25 °C | Soluble |
| Appearance | Colorless needles/white solid | Oily liquid |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is highly effective for separating the cis and trans isomers and removing impurities with different boiling points.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column) or a spinning band distillation apparatus
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source and gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the round-bottom flask (do not fill more than two-thirds full) along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure where the desired compound will boil at a manageable temperature (e.g., 50-60 mbar).
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes.
-
Collecting Fractions: Collect the fractions in separate receiving flasks. The lower-boiling impurities and the cis-isomer will distill first, followed by the higher-boiling trans-isomer.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable temperature plateau indicates the distillation of a pure component.
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides.
Protocol 2: Purification by Recrystallization from Water
This method is suitable for obtaining high-purity crystalline trans-2-butenoic acid.
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid this compound. Add a minimal amount of hot deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purification by Acid-Base Extraction
This technique is excellent for removing neutral and basic impurities.
Equipment:
-
Separatory funnel
-
Beakers/Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂.
-
Separation: Allow the layers to separate. The deprotonated this compound (sodium crotonate) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.
-
Wash: Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~2). This compound will precipitate out as a solid or oil.
-
Final Extraction: Extract the acidified aqueous solution three times with fresh organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 4: Purification by Column Chromatography
This method is useful for separating compounds with different polarities, including isomers.
Equipment:
-
Chromatography column
-
Silica gel
-
Eluent (e.g., a mixture of hexanes and ethyl acetate (B1210297) with 0.5-1% acetic acid)
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the eluent.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Combining Fractions: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Troubleshooting logic for recrystallization problems.
References
Technical Support Center: Polymerization of Crotonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of crotonic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the homopolymerization of crotonic acid so difficult, especially via free-radical methods?
A1: The homopolymerization of crotonic acid is challenging primarily due to steric hindrance and the low reactivity of the monomer. The methyl group on the double bond shields it, making it difficult for propagating radical chains to add to the monomer.[1] Additionally, the radical active center formed on a crotonic acid unit has low activity due to steric hindrance from both the methyl and carboxylic acid groups.[1] Studies have shown that below 165 K, crotonic acid does not add to propagating radical centers.[1] Alkyl crotonates are also not easily polymerized by common radical initiators like AIBN.[2]
Q2: Is copolymerization a better approach for polymerizing crotonic acid?
A2: Yes, copolymerization is generally a more successful strategy. Crotonic acid can be copolymerized with various monomers, such as vinyl acetate (B1210297), via a radical mechanism.[3] These copolymers have found industrial applications in paints and adhesives. However, it is important to consider the reactivity ratios, which can sometimes be unfavorable, leading to challenges in controlling the copolymer composition.[2][4]
Q3: What alternative polymerization methods exist for crotonic acid and its esters?
A3: Besides radical polymerization, other methods have been explored with greater success for producing homopolymers, particularly with alkyl crotonates:
-
Group Transfer Polymerization (GTP): This is a living polymerization method that has been successfully used to synthesize various poly(alkyl crotonate)s with good control over molecular weight and narrow molecular weight distributions.[5][6][7][8]
-
Anionic Ring-Opening Polymerization (AROP): While not a direct polymerization of crotonic acid, the salt of crotonic acid can be formed in situ from the ring-opening of β-butyrolactone and act as an initiator for the polymerization, leading to polyesters with crotonate end groups.[9]
Q4: What are the common side reactions to be aware of during crotonic acid polymerization?
A4: Several side reactions can occur, impacting the purity and structure of the final polymer:
-
Isomerization: Crotonic acid can isomerize to isocrotonic acid or 3-butenoic acid, especially at elevated temperatures.[3]
-
Oligomerization: Under heating, crotonic acid can undergo oligomerization.[3]
-
Chain Transfer: In anionic polymerization of related monomers, chain transfer reactions can lead to the formation of crotonate end groups.[9]
Q5: How can I purify the crotonic acid monomer before polymerization?
A5: High monomer purity is crucial for successful polymerization. Common purification techniques for crotonic acid include:
-
Distillation: Fractional distillation under reduced pressure is often used to purify crotonic acid, although its high melting point and tendency to polymerize at elevated temperatures can make this challenging.[10]
-
Crystallization: Fractional crystallization is an effective method to remove isomers like isocrotonic acid, yielding high-purity crotonic acid.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion in Free-Radical Polymerization
This guide provides a systematic approach to troubleshooting low monomer conversion in the free-radical polymerization of crotonic acid.
Detailed Steps:
-
Verify Monomer Purity: Impurities can inhibit polymerization. Use techniques like NMR or GC-MS to check for the presence of isomers (isocrotonic acid) or other contaminants. If impurities are found, purify the monomer using distillation or recrystallization.
-
Evaluate Initiator: Ensure the correct type and concentration of the radical initiator (e.g., benzoyl peroxide, AIBN) are being used. Initiators can degrade over time, so using a fresh batch is recommended. For crotonic acid and its esters, conventional initiators may be ineffective for homopolymerization.[2]
-
Assess Reaction Conditions: Temperature plays a critical role. For copolymerization of crotonic acid, temperatures around 60-100°C are often employed.[11] Ensure the reaction time is sufficient. The choice of solvent can also impact the reaction.
-
Consider Comonomer Reactivity: If copolymerizing, the reactivity ratios of crotonic acid with the chosen comonomer are crucial. Very unfavorable reactivity ratios can lead to low incorporation of crotonic acid or low overall conversion.[2][4]
-
Consider Alternative Methods: If free-radical homopolymerization is the goal and it consistently fails, it is highly recommended to explore alternative methods like Group Transfer Polymerization (GTP) for alkyl crotonate esters, which has shown to produce high yields.[5][6][7][8]
Issue 2: Broad Molecular Weight Distribution (PDI) in Group Transfer Polymerization (GTP)
This guide addresses potential causes for a high polydispersity index (PDI) in the GTP of alkyl crotonates.
Detailed Steps:
-
Check Purity of Reagents: GTP is highly sensitive to impurities. Water or other protic impurities in the monomer, initiator, or solvent can lead to termination reactions, broadening the PDI. Ensure all reagents are rigorously purified and dried.
-
Verify Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line or glovebox techniques to exclude oxygen and moisture.[12]
-
Evaluate Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the polymerization rate, they may also lead to side reactions that broaden the PDI. For the GTP of ethyl crotonate, lower temperatures (e.g., -60°C) can result in a narrower PDI, although the reaction rate will be slower.[5]
-
Assess Reaction Viscosity: At high monomer concentrations, the increasing viscosity of the reaction mixture can lead to diffusion limitations, affecting the accessibility of the active chain ends and resulting in a broader PDI.[5] If this is an issue, consider reducing the initial monomer concentration.
Quantitative Data Summary
Table 1: Group Transfer Polymerization of Ethyl Crotonate (EtCr) - Effect of Temperature
| Entry | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | -20 | 24 | 91 | 88 | 9,900 | 1.25 |
| 2 | -40 | 24 | 72 | 69 | 8,200 | 1.20 |
| 3 | -60 | 24 | 34 | 31 | 3,900 | 1.15 |
Data adapted from a study on GTP of EtCr.[5] Conditions: [M]0/[I]0/[Cat.]0 = 100/1/0.1.
Table 2: Copolymerization of n-Butyl Crotonate (BCr) and 2-Methylen-1,3-dioxepane (MDO)
| Monomer Feed Ratio (BCr/MDO) | rBCr | rMDO |
| Varied | 0.017 ± 0.007 | 0.105 ± 0.013 |
Data from a study on the free-radical copolymerization of BCr and MDO.[2][4] The reactivity ratios (r) being well below one indicates a tendency towards alternating copolymerization.
Experimental Protocols
Protocol 1: Group Transfer Polymerization of Ethyl Crotonate
This protocol is adapted from a published procedure for the organic acid-catalyzed GTP of ethyl crotonate.[5]
Materials:
-
Ethyl crotonate (EtCr), purified by distillation over CaH2.
-
1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), initiator.
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6H5CHTf2), catalyst.
-
Dichloromethane (CH2Cl2), freshly distilled from CaH2.
-
Methanol and Hexane for purification.
Procedure:
-
All manipulations must be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
-
In a glovebox, charge a Schlenk tube with EtCr (e.g., 5.71 g, 50 mmol), MTS (e.g., 87.2 mg, 0.50 mmol), and 20 mL of CH2Cl2.
-
Cool the reaction mixture to the desired temperature (e.g., -40°C) in a cryostat.
-
In a separate flask, prepare a solution of the catalyst C6H5CHTf2 (e.g., 22.3 mg, 0.050 mmol) in 5 mL of CH2Cl2.
-
Add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 24 hours).
-
Quench the reaction by adding 10 mL of methanol.
-
Remove the solvents by evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of CHCl3 and precipitate the polymer by adding the solution to a large volume of hexane.
-
Filter the precipitated polymer, wash with hexane, and dry under vacuum.
-
Characterize the polymer using GPC (for Mn and PDI) and 1H NMR.
Protocol 2: Free-Radical Copolymerization of Crotonic Acid and Vinyl Acetate
This protocol is a general procedure based on descriptions of the synthesis of poly(vinyl acetate-co-crotonic acid).[11][13]
Materials:
-
Vinyl acetate (VA), freshly distilled.
-
Crotonic acid (CA).
-
Benzoyl peroxide, initiator.
-
Polyvinyl alcohol (PVA), as a suspension stabilizer.
-
Deionized water.
Procedure:
-
Set up a reaction flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
To the flask, add deionized water (e.g., 4 mL) and the suspension stabilizer, polyvinyl alcohol (e.g., 10 mg).
-
Begin stirring and bubbling nitrogen through the aqueous phase to remove oxygen.
-
In a separate container, prepare the monomer mixture by dissolving crotonic acid (e.g., 28 mg) and benzoyl peroxide (e.g., 24 mg) in vinyl acetate (e.g., 2 mL).
-
Heat the aqueous phase to the desired reaction temperature (e.g., 80-100°C).
-
Slowly add the monomer mixture to the hot aqueous phase over a period of several hours while maintaining vigorous stirring.
-
After the addition is complete, continue heating and stirring for several more hours to ensure high conversion.
-
Cool the reaction mixture to room temperature. The copolymer should form as beads or a precipitate.
-
Isolate the copolymer by filtration.
-
Wash the polymer beads thoroughly with water to remove any unreacted monomers and stabilizer.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Characterize the copolymer for composition (e.g., by titration or 1H NMR) and molecular weight (GPC).
References
- 1. Features of polymerization and copolymerization of crotonic acid [inis.iaea.org]
- 2. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemcess.com [chemcess.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts - figshare - Figshare [figshare.com]
- 7. Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly(vinyl acetate- co -crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00052D [pubs.rsc.org]
- 12. Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00353K [pubs.rsc.org]
- 13. US2795573A - Suspension polymerization of vinyl acetate and crotonic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Butenoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-butenoic acid (crotonic acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed. - Ensure the reaction temperature is optimal for the chosen synthesis route. For instance, the oxidation of crotonaldehyde (B89634) is often carried out at elevated temperatures. |
| Suboptimal Reagent Stoichiometry | - Carefully control the ratio of reactants. For example, in the oxidation of crotonaldehyde, the concentration of the oxidizing agent is a critical parameter. |
| Side Reactions | - Isomerization to cis-2-butenoic acid (isocrotonic acid) can occur, especially at high temperatures. Use the lowest effective temperature to favor the more stable trans isomer (crotonic acid). - Polymerization of the starting material or product can be an issue. Consider the use of a polymerization inhibitor if appropriate for your reaction conditions. |
| Product Loss During Workup | - Ensure efficient extraction of the product from the aqueous phase by using a suitable solvent and performing multiple extractions. - During purification by distillation, carefully control the temperature and pressure to avoid product decomposition or loss. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Isocrotonic Acid (cis-isomer) | Isomerization of the desired trans-2-butenoic acid. | - Avoid excessively high reaction temperatures. - Purification techniques such as fractional distillation or recrystallization can be employed to separate the isomers. |
| Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time or temperature as appropriate, while monitoring for side reactions. - Ensure the catalyst (if used) is active and present in the correct amount. |
| Byproducts from Side Reactions | Depending on the synthesis route, various side reactions can occur. For example, in aldol (B89426) condensation, self-condensation of the starting aldehyde can lead to impurities. | - Optimize reaction conditions (temperature, concentration, catalyst) to disfavor side reactions. - Employ appropriate purification methods (chromatography, recrystallization) to remove byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common synthesis routes include the oxidation of crotonaldehyde, the Knoevenagel condensation of acetaldehyde (B116499) with malonic acid, and the dehydration of 3-hydroxybutanoic acid. The choice of method often depends on the available starting materials, desired scale, and required purity.
Q2: How can I minimize the formation of the cis-isomer (isocrotonic acid)?
A2: The trans-isomer (crotonic acid) is generally the more thermodynamically stable product. To minimize the formation of the cis-isomer, it is advisable to use reaction conditions that allow for equilibration, such as slightly elevated temperatures for a sufficient duration. However, excessively high temperatures can lead to other side reactions. Purification by fractional distillation is often effective in separating the two isomers.
Q3: What is the best way to purify crude this compound?
A3: The most common methods for purifying this compound are recrystallization and distillation. Recrystallization from water or a suitable organic solvent can yield high-purity crystals. Vacuum distillation is also effective and can help to separate it from less volatile impurities.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key parameters for different synthetic routes to this compound and its derivatives, providing a basis for comparison.
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oxidation of Crotonaldehyde | Crotonaldehyde, Oxidizing Agent (e.g., O₂, H₂O₂) | Varies (can be rapid in continuous flow) | >90%[1][2] | High yield, potentially low cost. | Requires careful control of oxidation conditions to avoid over-oxidation. |
| Malonic Ester Synthesis | Diethyl malonate, an alkyl halide | 10-12 hours | ~75-85%[3] | High yield and purity, reliable method. | Multi-step process, use of a strong base.[3] |
| Reformatsky Reaction | A ketone/aldehyde, an α-halo ester, Zinc | 3-4 hours | ~60-70%[3] | One-pot reaction, milder conditions.[3] | Yield can be variable, requires activated zinc.[3] |
| Wittig Reaction | An aldehyde, a phosphonium (B103445) ylide | 6-8 hours | ~50-60%[3] | Forms C=C bond with high regioselectivity.[3] | Stoichiometric phosphine (B1218219) oxide byproduct, moderate yield.[3] |
| Aldol Condensation | An aldehyde, an acid anhydride | 12-16 hours | ~40-50%[3] | Utilizes readily available starting materials. | Can produce a mixture of products, lower yield. |
| Pyrolysis of PHBV | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) | 1 hour | ~80%[4] | Renewable feedstock.[4] | Requires specific equipment for pyrolysis and purification.[4] |
Experimental Protocols
1. Synthesis of this compound by Oxidation of Crotonaldehyde
This protocol describes a general procedure for the oxidation of crotonaldehyde to this compound.
-
Materials: Crotonaldehyde, oxidizing agent (e.g., hydrogen peroxide or air/oxygen), catalyst (if required, e.g., a mixed metal oxide), solvent (e.g., water or an organic solvent).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve crotonaldehyde in the chosen solvent.
-
If using a solid catalyst, add it to the mixture.
-
Slowly add the oxidizing agent to the reaction mixture while maintaining the desired temperature. The reaction is often exothermic and may require cooling.
-
If using air or oxygen, bubble it through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by TLC or GC until the crotonaldehyde is consumed.
-
Upon completion, cool the reaction mixture and filter off the catalyst (if used).
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or recrystallization.
-
2. Synthesis of this compound via Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of acetaldehyde with malonic acid.
-
Materials: Acetaldehyde, malonic acid, base catalyst (e.g., piperidine (B6355638) or pyridine), solvent (e.g., pyridine).
-
Procedure:
-
In a round-bottom flask, dissolve malonic acid in the solvent.
-
Add the base catalyst to the solution.
-
Cool the mixture in an ice bath and slowly add acetaldehyde with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Carbon dioxide will be evolved.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude this compound by filtration.
-
Recrystallize the crude product from water or another suitable solvent to obtain pure this compound.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Esterification of Crotonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of crotonic acid. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target crotonate esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crotonic acid esterification reaction is resulting in a low yield of the desired ester. What are the potential side reactions I should consider?
A1: Low yields in crotonic acid esterification can often be attributed to several competing side reactions. The primary culprits include:
-
Polymerization: Crotonic acid and its esters can undergo polymerization, especially at elevated temperatures, leading to the formation of oligomeric or polymeric materials. This is a significant cause of yield loss and can complicate product purification.
-
Isomerization: Crotonic acid (trans-2-butenoic acid) can isomerize to its cis-isomer, isocrotonic acid. While this may not always represent a yield loss in terms of total ester, it can affect the purity and properties of the final product. Isomerization is favored at higher temperatures.[1]
-
Ether Formation: Under acidic catalysis, the alcohol reactant can undergo self-condensation to form an ether. While typically a minor byproduct, its formation can consume the alcohol and introduce impurities.[2]
-
Reactions at the Double Bond: The carbon-carbon double bond in crotonic acid can undergo addition reactions, particularly if certain reagents are present or reaction conditions are not well-controlled.
Q2: I am observing the formation of a solid or highly viscous material in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a solid or viscous substance is a strong indication of polymerization. Crotonic acid's double bond makes it susceptible to radical or acid-catalyzed polymerization.
Troubleshooting Polymerization:
| Mitigation Strategy | Experimental Detail | Rationale |
| Use a Polymerization Inhibitor | Add a radical scavenger such as hydroquinone (B1673460) or phenothiazine (B1677639) to the reaction mixture. A typical concentration is 0.1-0.5 mol% relative to crotonic acid. | Inhibitors scavenge free radicals that initiate the polymerization process, thereby preserving the monomeric form of the acid and ester. |
| Control Reaction Temperature | Maintain the lowest effective temperature for the esterification to proceed at a reasonable rate. For many Fischer esterifications, temperatures between 60-80°C are a good starting point. | Higher temperatures can promote the initiation of polymerization.[3] |
| Minimize Reaction Time | Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the conversion of the limiting reagent has plateaued. | Prolonged heating increases the likelihood of polymerization. |
Q3: My final product is a mixture of isomers. How can I suppress the formation of isocrotonic acid esters?
A3: Isomerization of crotonic acid to isocrotonic acid is an equilibrium process that is accelerated by heat.
Troubleshooting Isomerization:
| Mitigation Strategy | Experimental Detail | Rationale |
| Lower Reaction Temperature | Conduct the esterification at the lower end of the effective temperature range. | Isocrotonic acid is less thermodynamically stable than crotonic acid, and lower temperatures will favor the trans-isomer. Isocrotonic acid is known to convert to crotonic acid at its boiling point (171.9 °C).[1] |
| Optimize Catalyst Concentration | Use the minimum effective amount of acid catalyst. | While acid catalysis is necessary for esterification, excessively high concentrations may also contribute to isomerization. |
Q4: I have detected a low-boiling impurity that I suspect is an ether. How can I minimize its formation?
A4: Ether formation is a competing acid-catalyzed dehydration reaction of the alcohol.
Troubleshooting Ether Formation:
| Mitigation Strategy | Experimental Detail | Rationale |
| Control Temperature | Avoid excessively high reaction temperatures. | Alcohol dehydration is generally favored at higher temperatures than esterification. |
| Use an Excess of the Carboxylic Acid | If feasible, use a slight excess of crotonic acid relative to the alcohol. | Shifting the stoichiometry can favor the bimolecular reaction between the acid and alcohol over the self-condensation of the alcohol. |
| Choose an Appropriate Catalyst | While strong protic acids like sulfuric acid are common, exploring milder catalysts might reduce ether formation. | Different catalysts can exhibit different selectivities for esterification versus dehydration. |
Quantitative Data on Side Reactions
While specific quantitative data for all possible conditions is extensive, the following table summarizes the general impact of key parameters on the prevalence of major side reactions.
| Reaction Parameter | Effect on Polymerization | Effect on Isomerization | Effect on Ether Formation |
| Increasing Temperature | Increases | Increases | Increases |
| Increasing Catalyst Conc. | May Increase | May Increase | Increases |
| Presence of Inhibitor | Decreases Significantly | No significant effect | No significant effect |
| Excess Alcohol | No significant effect | No significant effect | Increases |
Experimental Protocols
Detailed Protocol for the Synthesis of Ethyl Crotonate via Fischer Esterification
This protocol is a representative example for the synthesis of a common crotonate ester.
Materials:
-
Crotonic acid
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid
-
Hydroquinone (or other suitable polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine crotonic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of hydroquinone (e.g., 0.005 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.1 eq) to the stirred reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved. Vent the funnel frequently.
-
Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture).
-
Combine the organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude ethyl crotonate by fractional distillation under reduced pressure.
-
Quantification of Products and Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
A robust GC-MS method is essential for quantifying the desired ester and identifying side products.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Expected Retention Times (Relative):
-
Diethyl ether (if present)
-
Ethanol
-
Ethyl crotonate
-
Ethyl isocrotonate
-
Crotonic acid (may require derivatization for better peak shape)
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during crotonic acid esterification.
Caption: Troubleshooting workflow for side reactions in crotonic acid esterification.
References
Technical Support Center: A Troubleshooting Guide for 2-Butenoic Acid in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of 2-Butenoic acid, also known as crotonic acid, in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications in cell culture?
This compound (crotonic acid) is a short-chain unsaturated fatty acid. In cell culture, it is primarily used to study cellular processes such as:
-
Histone Crotonylation: It serves as a precursor for crotonyl-CoA, leading to the post-translational modification of histone proteins, which plays a role in gene regulation and cellular metabolism.[1]
-
Cell Differentiation: It has been shown to efficiently induce endoderm differentiation of human embryonic stem cells.[2]
-
Signal Transduction: It can influence signaling pathways, notably by inducing the crotonylation of p53, which can impair its tumor-suppressing activity.[3]
2. How should I prepare and store a stock solution of this compound?
-
Solubility: this compound is soluble in water (up to 100 mg/mL), and also soluble in organic solvents like DMSO and ethanol.[4][5][6] For cell culture applications, preparing a concentrated stock solution in sterile DMSO or water is recommended.
-
Preparation: To prepare a stock solution, dissolve this compound in the chosen solvent to the desired concentration. For instance, a 1 M stock solution in DMSO can be prepared. Ensure the solution is clear and completely dissolved.[6]
-
Storage: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
3. What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH and temperature. While specific stability data in various media like DMEM/F12 is not extensively published, it is generally advisable to prepare fresh working solutions from a frozen stock for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cytotoxicity or Low Cell Viability | Concentration is too high: this compound can be cytotoxic at high concentrations. The IC50 values vary significantly between cell lines. | Perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal non-toxic working concentration for your specific cell line. Start with a wide range of concentrations (e.g., 0.1, 1, 10, 100 µM and 1, 5, 10 mM). For some applications, concentrations as low as 5 mM have been used for differentiation protocols.[7] A study on a similar short-chain fatty acid, valproic acid, showed no effect on cell proliferation at 1 mM in breast cancer cells.[8] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% v/v for DMSO). Prepare a serial dilution of your stock solution in the culture medium. | |
| Contamination of stock solution: Bacterial or fungal contamination can lead to cell death. | Filter-sterilize your stock solution using a 0.22 µm syringe filter before adding it to the culture medium. Always use aseptic techniques. | |
| Inconsistent or No Observable Effect | Degradation of this compound: The compound may degrade in the culture medium over time, especially during long-term experiments. | Prepare fresh working solutions for each experiment. For long-term studies, replenish the medium with fresh this compound every 24-48 hours. |
| Suboptimal concentration: The concentration used may be too low to elicit a biological response. | Refer to the literature for effective concentrations in similar experimental systems. If data is unavailable, perform a dose-response experiment to identify the optimal concentration. | |
| Cell line is not responsive: Not all cell lines will respond to this compound in the same way. | Test the effect of this compound on a positive control cell line known to be responsive, if available. | |
| Precipitate Formation in Culture Medium | Poor solubility at working concentration: The concentration of this compound may exceed its solubility limit in the culture medium. | Ensure the final concentration of the solvent is sufficient to keep the compound in solution. Gently warm the medium and vortex before adding to the cells. If precipitation persists, consider using a lower concentration or a different solvent. |
| Interaction with media components: this compound may interact with components in the serum or media supplements, leading to precipitation. | Try reducing the serum concentration or using a serum-free medium if your experiment allows. |
Quantitative Data
Table 1: Reported IC50 Values of a Related Compound (Polyalthic Acid) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Non-small cell lung cancer | 34.90 ± 0.72 |
| HCC827 | Non-small cell lung cancer | 15.9 - 45.9 |
| MCF7 | Breast cancer | 15.9 - 45.9 |
| MDA-MB-231 | Breast cancer | 15.9 - 45.9 |
| HeLa | Cervical cancer | 15.9 - 45.9 |
| Colo 205 | Colon cancer | 15.9 - 45.9 |
Data from a study on Polyalthic Acid, a compound isolated from Croton reflexifolius.[9][10]
Experimental Protocols
Protocol 1: Determining the Non-Toxic Working Concentration using MTT Assay
This protocol outlines a method to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 1 M in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 10 mM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the non-toxic concentration range.
Protocol 2: Induction of Endoderm Differentiation in Human Embryonic Stem Cells (hESCs)
This protocol is adapted from a study demonstrating the use of crotonate to enhance endoderm differentiation.[2][7]
Materials:
-
Human embryonic stem cells (hESCs)
-
Matrigel-coated plates
-
Endoderm differentiation medium (e.g., STEMdiff™ Endoderm Differentiation Medium or a custom formulation)
-
This compound (sodium salt - sodium crotonate) stock solution (e.g., 1 M in water)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Y-27632 ROCK inhibitor (optional, for cell survival during passaging)
Procedure:
-
Cell Seeding: Seed hESCs onto Matrigel-coated plates at an appropriate density.
-
Induction of Differentiation: Once the cells reach the desired confluency, replace the maintenance medium with the endoderm differentiation medium supplemented with 5 mM sodium crotonate.[7]
-
Incubation: Incubate the cells at 37°C and 5% CO2 for the recommended duration of the differentiation protocol (e.g., 3 days), changing the medium daily.[7]
-
Analysis: After the induction period, assess the efficiency of endoderm differentiation by analyzing the expression of endodermal markers such as SOX17 and FOXA2 using techniques like immunofluorescence or flow cytometry.[7]
Visualizations
Caption: this compound's effect on the p53 signaling pathway.
Caption: Workflow for determining non-toxic concentration.
Caption: Troubleshooting logic for cytotoxicity issues.
References
- 1. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, efficient, and reliable endoderm differentiation protocol for human embryonic stem cells using crotonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crotonylation at Serine 46 Impairs p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. クロトン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Crotonic acid 98 107-93-7 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Valproic acid promotes the epithelial-to-mesenchymal transition of breast cancer cells through stabilization of Snail and transcriptional upregulation of Zeb1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: 2-Butenoic Acid Derivatives
Welcome to the technical support center for 2-Butenoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its derivatives?
A1: As α,β-unsaturated carbonyl compounds, the primary degradation pathways for this compound derivatives include:
-
Hydrolysis: Ester derivatives are particularly susceptible to acid or base-catalyzed hydrolysis, which cleaves the ester bond to form this compound and the corresponding alcohol.[1][2] Amide derivatives are generally more stable but can also hydrolyze under more extreme pH conditions.[2]
-
Oxidation: The carbon-carbon double bond is prone to oxidation, a reaction that can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[1][3] This can lead to the formation of various degradation products, altering the compound's efficacy and safety profile.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photo-oxidation or photo-isomerization at the double bond.[1] This can result in the formation of radical species and subsequent degradation.
-
Thermal Degradation: At elevated temperatures, these compounds may undergo decarboxylation or other decomposition reactions.[1] The susceptibility to thermal degradation often depends on the specific substitutions on the molecule.[4]
Q2: What are the key factors that influence the stability of these compounds?
A2: The stability of this compound and its derivatives is primarily influenced by several environmental and chemical factors:
-
pH: The rate of hydrolysis for ester derivatives is highly dependent on the pH of the solution.[1]
-
Temperature: Higher temperatures generally accelerate the rates of all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[1][3]
-
Light: The intensity and wavelength of light can significantly impact the rate of photodegradation.[1]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.[1]
-
Moisture: For solid-state derivatives, high humidity can promote hydrolysis and other physical changes.[1]
-
Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.[3]
Q3: How can I monitor the degradation of my this compound derivative?
A3: Degradation can be monitored by measuring the decrease in the parent compound's concentration over time using a stability-indicating analytical method.[1] The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a widely used method for separating the parent compound from its degradation products.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile derivatives and provides structural information about the degradants.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products.[1]
Q4: What general strategies can enhance the stability of these compounds?
A4: To improve the stability of this compound derivatives, consider the following strategies:
-
pH Control: Formulate solutions at a pH where the compound exhibits maximum stability, often determined through stability studies.[1] Using buffers is a common practice in liquid formulations.[6]
-
Temperature Control: Store materials at recommended low temperatures (e.g., 2-8°C or frozen) to minimize thermal degradation.[1][3]
-
Light Protection: Store samples in amber-colored containers or otherwise protect them from light to prevent photodegradation.[1][6]
-
Use of an Inert Atmosphere: For compounds highly sensitive to oxidation, storing and handling under an inert gas like nitrogen or argon can prevent degradation.[1]
-
Inclusion of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite (B1197395) to inhibit oxidative degradation.[1][7]
-
Formulation with Excipients: Utilize stabilizing excipients, such as chelating agents (e.g., EDTA) to bind metal ions, or create solid dispersions to enhance stability.[1][6][7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Issue / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Discoloration (e.g., yellowing) or precipitation of sample upon storage. | Oxidative degradation or the formation of insoluble degradation products.[3] | 1. Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[1] 2. Consider adding an appropriate antioxidant to the formulation.[1] 3. For solutions, adjust the pH or use a co-solvent to maintain the solubility of potential degradants.[1] |
| Inconsistent degradation rates between replicate experiments. | 1. Fluctuation in environmental conditions (temperature, light exposure). 2. Variable purity of the starting material; impurities can act as catalysts or inhibitors.[1] | 1. Ensure all experimental parameters are strictly controlled using calibrated incubators and shielding experiments from light.[1] 2. Verify the purity of your this compound derivative using appropriate analytical techniques (e.g., NMR, HPLC, GC-MS) before starting the study.[1] |
| Appearance of unexpected degradation products in analytical profiles (HPLC, GC). | 1. Presence of reactive impurities in solvents or reagents. 2. A complex, multi-step degradation pathway that was not anticipated.[1] | 1. Use high-purity (e.g., HPLC-grade) solvents and reagents.[1] 2. Perform control experiments with the solvent and reagents alone to identify potential interfering species.[1] 3. Employ advanced analytical techniques (e.g., LC-MS/MS, high-resolution MS) to identify and characterize all major and minor degradation products.[1] |
| Loss of biological or chemical activity of the compound. | Degradation of the parent compound into less active or inactive products. | 1. Re-confirm the identity, purity, and concentration of the compound using a validated, stability-indicating analytical method. 2. Prepare fresh solutions in a suitable aprotic solvent for immediate use.[8] 3. Store stock solutions as single-use aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[8] |
Quantitative Data Summary
While specific degradation rates must be determined experimentally for each unique derivative and formulation, the following table provides a general overview of expected stability under various stress conditions based on the behavior of similar α,β-unsaturated carboxylic acids.[1]
| Condition | Stress Level | Parameter | Expected Stability / Primary Degradation Pathway |
| Hydrolytic | 0.1 M HCl | 60°C | Moderate to Low: Potential for acid-catalyzed hydrolysis of ester derivatives. |
| pH 7 Buffer | 60°C | Moderate: Generally more stable than at acidic or basic pH. Hydrolysis may still occur. | |
| 0.1 M NaOH | 60°C | Low: Base-catalyzed hydrolysis of ester derivatives is typically rapid.[1] | |
| Oxidative | 3% H₂O₂ | Room Temp | Low: The double bond is susceptible to oxidation.[1] |
| Thermal (Solid) | 80°C | 48 hours | Variable: Stability is structure-dependent. May lead to decarboxylation or decomposition.[1][4] |
| Thermal (Solution) | 60°C | 48 hours | Moderate to Low: Degradation is typically faster in solution than in the solid state.[1] |
| Photolytic | ICH Q1B Option II | Room Temp | Low: Susceptible to photo-oxidation and photo-isomerization without light protection.[1] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: [1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for up to 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil to protect it from light.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the degradation rate.
-
Identify and quantify the major degradation products to elucidate the degradation pathway.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound derivatives from their degradation products.
-
Initial HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the parent compound and expected degradants absorb (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject a mixture of the unstressed parent compound and aliquots from the forced degradation studies.
-
Adjust the gradient, mobile phase composition, or pH to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.
-
Visualizations
Caption: Primary degradation pathways for this compound derivatives.
Caption: General experimental workflow for a formal stability study.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. benchchem.com [benchchem.com]
how to improve the solubility of crotonic acid for experiments
Technical Support Center: Crotonic Acid Solubility
Welcome to the technical support center for crotonic acid. This resource is designed for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and follow detailed troubleshooting guides to overcome common solubility challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of crotonic acid?
A: Crotonic acid is a short-chain unsaturated carboxylic acid that appears as a white crystalline solid.[1] It has moderate or slight solubility in water, which is highly dependent on temperature.[2][3][4] However, it is readily soluble in many organic solvents, including ethanol (B145695), ether, acetone (B3395972), and toluene.[2][3][5]
Q2: How does temperature affect the solubility of crotonic acid in water?
A: The solubility of crotonic acid in water increases significantly with a rise in temperature. For instance, its solubility is 94 g/kg at 25°C and increases to 656 g/kg at 40°C.[3] Therefore, heating the solution is a primary method for dissolving it in aqueous media. It often crystallizes as colorless needles from hot water upon cooling.[5][6]
Q3: Why is my crotonic acid not dissolving in my aqueous buffer or cell culture medium?
A: This is a common issue stemming from its nature as a weak acid. Crotonic acid has a pKa of approximately 4.69.[4][5] In neutral or acidic aqueous solutions (pH < 4.69), it exists predominantly in its less soluble, protonated (acid) form. To achieve significant solubility, the pH of the solution must be raised.
Q4: How can I improve the solubility of crotonic acid in an aqueous solution?
A: The most effective method is to adjust the pH. By adding a base (e.g., NaOH, KOH) to raise the pH of the solution above the pKa (ideally to pH > 6), you convert the crotonic acid into its highly soluble salt form, crotonate.[1][7] This process is a simple acid-base neutralization that generates a soluble salt.[1]
Q5: I need to prepare a concentrated stock solution. What solvent should I use?
A: For preparing high-concentration stock solutions, using an organic solvent is recommended. Ethanol and acetone are excellent choices due to the high solubility of crotonic acid in these solvents.[3] For cell culture applications, preparing a stock in DMSO or ethanol is a standard practice, followed by careful dilution into the aqueous culture medium.
Q6: When I dilute my organic stock solution into my aqueous medium, a precipitate forms. How can I prevent this?
A: Precipitation upon dilution is a common problem when the final concentration in the aqueous medium exceeds the solubility limit at that specific pH and temperature. To resolve this:
-
Prepare a Salt Stock: Instead of dissolving the acid in an organic solvent, prepare a concentrated aqueous stock of sodium crotonate, which is much more soluble. See Protocol 3 for instructions.
-
Use Sonication: An ultrasonic bath can help dissolve the precipitate after dilution.[8]
-
Gentle Warming: Warming the final solution, for example, to 37°C in a water bath, can aid in dissolution.[8]
-
Increase Final pH: Ensure the pH of your final experimental medium is sufficiently high to maintain the crotonic acid in its soluble salt form.
Data Presentation: Solubility Profile
The solubility of crotonic acid varies significantly with the choice of solvent and temperature.
Table 1: Solubility of Crotonic Acid in Water at Various Temperatures
| Temperature (°C) | Solubility (g/kg of Water) |
|---|---|
| 0 | 41.5 |
| 25 | 94 |
| 40 | 656 |
| 42 | 1260 |
Data sourced from Chemcess[3]
Table 2: Solubility in Common Organic Solvents
| Solvent | Solubility Profile |
|---|---|
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Toluene | Soluble |
| Ether | Good Solubility |
Data sourced from Wikipedia, Sinoright, and Chemcess[2][3][5]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Basic Solubilization in Water Using Heat
This protocol is suitable for applications where the final solution can be prepared at an elevated temperature.
Methodology:
-
Weigh the desired amount of crotonic acid powder.
-
Add the calculated volume of deionized water to a beaker or flask.
-
Place the container on a hot plate with a magnetic stirrer.
-
Gently heat the water to approximately 40-50°C while stirring.
-
Slowly add the crotonic acid powder to the warm water.
-
Continue stirring and heating until all the solid has dissolved.
-
Once dissolved, remove the solution from the heat and allow it to cool to room temperature. Note: Depending on the concentration, the crotonic acid may crystallize out of the solution as it cools.
Protocol 2: pH-Adjusted Solubilization in Aqueous Media
This is the most reliable method for preparing stable aqueous solutions of crotonic acid for experiments at or near neutral pH (e.g., cell culture).
Methodology:
-
Weigh the crotonic acid powder and add it to the desired volume of aqueous buffer or medium.
-
While stirring the suspension, monitor the pH using a calibrated pH meter.
-
Prepare a 1M stock solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
-
Add the 1M NaOH solution dropwise to the crotonic acid suspension.
-
Observe the dissolution of the solid as the pH increases.
-
Continue adding the base until all the crotonic acid has dissolved and the pH of the solution is stable in the desired range (e.g., pH 7.4 for physiological experiments).
Protocol 3: Preparation of a Concentrated Sodium Crotonate Stock Solution
Creating a salt form of the acid is an effective strategy to enhance solubility.[7][9] This protocol utilizes a 1:1 molar ratio of crotonic acid to sodium hydroxide.
Materials:
-
Crotonic Acid (Molar Mass: 86.09 g/mol )
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Methodology:
-
Calculate Moles: Determine the moles of crotonic acid you need. For example, to make 10 mL of a 1M stock, you would use:
-
86.09 g/mol * 1 mol/L * 0.010 L = 0.8609 g of crotonic acid.
-
-
Weigh Reagents: Weigh out 0.8609 g of crotonic acid.
-
Prepare Base: Prepare a 1M NaOH solution. For a 1:1 reaction, you will need 10 mL of 1M NaOH.
-
Reaction: Add the crotonic acid to a beaker. Slowly add the 10 mL of 1M NaOH while stirring. The acid will react and dissolve.
-
Final Volume: After complete dissolution, transfer the solution to a 10 mL volumetric flask and add deionized water up to the mark to get a final 1M sodium crotonate solution. This stock can then be sterile-filtered and diluted as needed.
Visualized Workflows and Concepts
The following diagrams illustrate the decision-making process for solubilizing crotonic acid and the chemical principle behind its pH-dependent solubility.
Caption: Workflow for selecting a solvent and troubleshooting crotonic acid solubility.
References
- 1. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotonic Acid: Characteristics, Applications and Excellent Q | Sinoright [sinoright.net]
- 3. chemcess.com [chemcess.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Crotonic acid - Wikipedia [en.wikipedia.org]
- 6. Crotonic acid [dl1.en-us.nina.az]
- 7. researchgate.net [researchgate.net]
- 8. Crotonic acid | CAS:107-93-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for separating cis and trans isomers of 2-Butenoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the separation of cis-(isocrotonic acid) and trans-(crotonic acid) isomers of 2-butenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-2-butenoic acid isomers?
A1: The most common and effective methods for separating the geometric isomers of this compound are fractional crystallization, fractional distillation under reduced pressure, and column chromatography. The choice of method depends on the scale of the separation, the required purity of the isomers, and the available equipment.
Q2: Which isomer is more stable, and how does this affect the separation process?
A2: The trans-isomer (crotonic acid) is thermodynamically more stable than the cis-isomer (isocrotonic acid). This is a critical consideration, especially when using methods involving heat, such as distillation. The less stable cis-isomer can isomerize to the trans-isomer at elevated temperatures, potentially reducing the yield of the purified cis-isomer.[1]
Q3: I am concerned about the thermal isomerization of isocrotonic acid during distillation. What can I do to minimize this?
A3: To minimize thermal isomerization, it is crucial to perform the distillation under vacuum.[2] This lowers the boiling points of the isomers, allowing the separation to be conducted at a lower temperature. A spinning band distillation column can also improve separation efficiency at reduced temperatures.[2]
Q4: My fractional crystallization is not yielding pure isomers. What are the likely causes?
A4: Incomplete separation during fractional crystallization can be due to several factors. The solubility difference between the two isomers in the chosen solvent may not be significant enough, leading to co-precipitation. Additionally, the formation of a eutectic mixture, where the two isomers crystallize together at a specific ratio, can also hinder separation.[1] Careful selection of the solvent and a slow, controlled cooling rate are essential for successful fractional crystallization.
Q5: What type of column chromatography is best suited for separating these isomers?
A5: For preparative scale, silica (B1680970) gel column chromatography is a viable option. Since the isomers are acidic, it is often beneficial to use a mobile phase containing a small amount of an acid, like acetic or formic acid, to ensure the carboxylic acids are in their protonated form and to improve peak shape. For analytical and semi-preparative scales, High-Performance Liquid Chromatography (HPLC) using a reverse-phase C18 column is effective.[3]
Data Presentation: Physical Properties of this compound Isomers
The separation of cis- and trans-2-butenoic acid relies on the differences in their physical properties. The following table summarizes key quantitative data for each isomer.
| Property | cis-2-Butenoic Acid (Isocrotonic Acid) | trans-2-Butenoic Acid (Crotonic Acid) |
| Molecular Formula | C₄H₆O₂ | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol [1] | 86.09 g/mol [1] |
| Melting Point | 15 °C | 72 °C |
| Boiling Point | 171.9 °C (converts to crotonic acid)[1] | 185 °C[4] |
| Solubility in Water | Miscible[1] | Slightly soluble[1] |
| Appearance | Oily liquid | White crystalline solid[4] |
Experimental Protocols
Protocol 1: Separation by Vacuum Fractional Distillation
This method is suitable for larger quantities and leverages the difference in boiling points of the isomers.
Materials:
-
Mixture of cis- and trans-2-butenoic acid
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle with stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charging the Flask: Add the isomer mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Applying Vacuum: Gradually apply a vacuum to the system, aiming for a pressure that will lower the boiling points to a range that minimizes thermal isomerization (e.g., below 100°C).
-
Heating: Gently heat the flask using the heating mantle.
-
Fraction Collection: As the mixture begins to boil, the vapor will rise through the fractionating column. The lower-boiling isomer (cis-2-butenoic acid) will reach the distillation head first. Collect the initial fraction, which will be enriched in the cis-isomer, in a pre-weighed receiving flask.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature indicates the distillation of a pure component. A rise in temperature signifies the beginning of the distillation of the higher-boiling isomer (trans-2-butenoic acid).
-
Changing Fractions: When the temperature starts to rise, change the receiving flask to collect the intermediate fraction. Once the temperature stabilizes again at the boiling point of the trans-isomer, use a new receiving flask to collect the purified trans-isomer.
-
Analysis: Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Separation by Preparative Column Chromatography
This method is suitable for smaller quantities and provides high-resolution separation based on the differential adsorption of the isomers to a stationary phase.
Materials:
-
Mixture of cis- and trans-2-butenoic acid
-
Chromatography column
-
Silica gel (60-120 mesh)
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the isomers. The less polar trans-isomer is expected to elute before the more polar cis-isomer.
-
-
Fraction Collection:
-
Collect the eluent in small fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the separated isomers.
-
-
Isolation:
-
Combine the pure fractions of each isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified isomers.
-
-
Analysis: Confirm the purity and identity of the separated isomers using analytical techniques like HPLC, GC, or NMR.
Mandatory Visualizations
Caption: A workflow for selecting and implementing a separation protocol for this compound isomers.
Caption: A troubleshooting guide for common issues encountered during the separation of this compound isomers.
References
Technical Support Center: Oxidation of Crotonaldehyde to Crotonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective oxidation of crotonaldehyde (B89634) to crotonic acid, with a focus on minimizing byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crotonic Acid | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate oxidant supply. 2. Catalyst Inactivity: Catalyst may be poisoned, degraded, or used in insufficient quantity. 3. Poor Quality Starting Material: Crotonaldehyde starting material may contain inhibitors or significant amounts of impurities. 4. Suboptimal Reaction Conditions: Incorrect solvent, pressure, or pH can hinder the reaction. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time. Gradually increase the temperature within the recommended range (e.g., 20-45°C for manganese-catalyzed reactions)[1]. Ensure a continuous and sufficient supply of the oxidizing agent (e.g., oxygen or air). 2. Verify Catalyst Activity: Use a fresh batch of catalyst. For manganese acetate (B1210297), ensure it is properly prepared as a manganic salt for higher activity[2][3]. If using a supported catalyst, ensure proper preparation and loading[4]. 3. Purify Crotonaldehyde: If the crotonaldehyde has a yellow tint, it may indicate oxidation and polymerization[5]. Purify by fractional distillation before use. Washing with a sodium bicarbonate solution can remove acidic impurities. 4. Adjust Reaction Parameters: Experiment with different solvents. Acetic acid is commonly used for manganese-catalyzed oxidations[2][3]. Ensure the pressure is maintained within the optimal range (e.g., 100–500 kPa)[1]. |
| High Levels of Acetic and Formic Acid | 1. Over-oxidation: Excessive reaction time, high temperature, or a highly active catalyst can lead to the cleavage of the crotonaldehyde molecule. 2. Reaction Pathway: These acids are known byproducts of the oxidation process[1]. | 1. Control Reaction Conditions: Carefully control the reaction temperature and time to avoid over-oxidation. Reduce the catalyst concentration if necessary. 2. Purification: Separate the desired crotonic acid from acetic and formic acids via fractional distillation or melt crystallization[6]. |
| Formation of Polymeric Byproducts | 1. Acidic or Basic Conditions: Traces of strong acids or bases can catalyze the polymerization or condensation of crotonaldehyde[5]. 2. High Temperatures: Elevated temperatures can promote polymerization. | 1. Neutralize Starting Materials: Ensure the crotonaldehyde and solvent are free from acidic or basic impurities. 2. Maintain Temperature Control: Operate the reaction at the lower end of the effective temperature range. |
| Presence of Isocrotonic Acid (cis-isomer) | 1. Isomerization: Isomerization of the desired trans-crotonic acid can occur. | 1. Purification: The cis- and trans-isomers can be separated by fractional distillation and melt crystallization[6]. The reaction mixture after oxidation typically contains a small amount of the cis-isomer[6]. |
Frequently Asked Questions (FAQs)
Q1: My crotonaldehyde starting material is yellow. Can I still use it?
A1: A yellow color in crotonaldehyde often indicates the formation of oxidation products and polymers upon exposure to air and light[5]. Using this material directly can lead to lower yields and the introduction of impurities into your reaction. It is highly recommended to purify the crotonaldehyde by fractional distillation under reduced pressure before use. For storage, keep it under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.
Q2: How can I remove acidic impurities like crotonic acid from my starting crotonaldehyde?
A2: To remove acidic impurities, you can wash the crotonaldehyde with a dilute solution of sodium bicarbonate. This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous phase. After washing, separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous sodium sulfate), and then purify by distillation.
Q3: What is the role of the metal salt catalyst in the oxidation of crotonaldehyde?
A3: The oxidation of crotonaldehyde proceeds through a peroxocrotonic acid intermediate. Metal salts, particularly those of manganese, cobalt, or copper, act as catalysts to prevent the dangerous accumulation of this peroxide intermediate, thus ensuring a safer and more controlled reaction[1].
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can be used to quantify the disappearance of the crotonaldehyde reactant and the appearance of the crotonic acid product and any byproducts. Another method mentioned in a patent is to monitor the acid number of the reaction mixture[7].
Q5: What are the advantages of using a continuous flow process over a traditional batch process for this reaction?
A5: A continuous flow process for crotonaldehyde oxidation has been reported to offer significant advantages, including higher yields (over 91%) and purity (99.5%), and shorter reaction times compared to batch processes, which are often associated with poor selectivity and lower yields.
Quantitative Data Summary
The following table summarizes quantitative data from various catalytic systems for the oxidation of crotonaldehyde to crotonic acid.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Key Byproducts | Reference |
| Manganic Acetate | Oxygen | Glacial Acetic Acid | Ordinary | Not Specified | 98-99 | Not Specified | Acetic Acid, Formic Acid | [3] |
| Silver Powder | Air | None | 15-130 | 0.1-0.5 | ~75 | Not Specified | Not Specified | [7] |
| Phosphomolybdic Acid / V₂O₅ | O₂ | Acetone, Acetic Acid, Benzene, or Toluene | 30-100 | 0.3-0.9 | Not Specified | Not Specified | Not Specified | [4] |
| Molecular Sieve | Oxidizing Gas | Organic Solvent | Not Specified | Not Specified | 85.3-94 | 99.1-99.5 | Not Specified | [8] |
| Not Specified (Continuous Flow) | Air | Not Specified | Not Specified | Not Specified | >91 | 99.5 | Not Specified |
Experimental Protocols
Protocol 1: Manganese Acetate Catalyzed Oxidation in Acetic Acid
This protocol is based on a process described in a German patent[3].
1. Catalyst Preparation:
-
Dissolve 10 g of manganous acetate in 100 cc of glacial acetic acid.
-
Heat the solution to approximately 115°C.
-
Partially add 1.5 g of potassium permanganate (B83412) to oxidize the manganese to its manganic state.
-
The resulting deep dark brown solution of manganic acetate is then diluted with glacial acetic acid to a manganese content of 1 to 2 parts per thousand.
2. Oxidation Reaction:
-
Place the prepared catalyst solution into a reaction vessel equipped with a stirrer and a cooling system (e.g., a water bath).
-
While vigorously stirring and cooling the solution, gradually add crotonaldehyde.
-
Simultaneously, introduce a current of oxygen into the reaction mixture.
-
Maintain the reaction temperature below 40°C.
3. Work-up and Purification:
-
After the reaction is complete (as determined by monitoring), distill off the acetic acid solvent.
-
The remaining solid crude crotonic acid can be further purified by fractional distillation or melt crystallization[6].
Protocol 2: Silver Powder Catalyzed Oxidation
This protocol is based on a process described in a Chinese patent[7].
1. Reaction Setup:
-
In an oxidizing tower, add silver powder as the catalyst. The weight ratio of silver powder to crotonaldehyde should be between 1:1000 and 3:1000.
-
Add the crotonaldehyde to the tower.
2. Oxidation Reaction:
-
Heat the crotonaldehyde to 30-40°C.
-
Continuously feed air into the oxidizing tower for approximately 6 hours.
-
Control the temperature inside the tower between 15-130°C.
-
Maintain the pressure inside the tower between 0.1-0.5 MPa.
-
Control the reflux temperature below 50°C using a cooling water flow.
-
The reaction is considered complete when the acid number of the material reaches 35-37%.
3. Work-up and Purification:
-
The patent suggests that the crude crotonic acid product is then sent for further purification, which typically involves distillation.
Visualizations
Reaction Pathway Diagram```dot
// Reactants and Products Crotonaldehyde [label="Crotonaldehyde\n(CH₃CH=CHCHO)"]; Oxygen [label="Oxygen (O₂)", shape=ellipse, fillcolor="#FFFFFF"]; Peroxocrotonic_Acid [label="Peroxocrotonic Acid\n(Intermediate)", style="filled,dashed", fillcolor="#FBBC05"]; Crotonic_Acid [label="Crotonic Acid\n(CH₃CH=CHCOOH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Byproducts node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetic_Acid [label="Acetic Acid\n(CH₃COOH)"]; Formic_Acid [label="Formic Acid\n(HCOOH)"]; CO2_H2O [label="CO₂ + H₂O"]; Isocrotonic_Acid [label="Isocrotonic Acid\n(cis-isomer)"]; Polymerization [label="Polymerization/\nCondensation Products"];
// Catalyst Catalyst [label="Catalyst\n(e.g., Mn²⁺/Mn³⁺)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Reaction Pathway Crotonaldehyde -> Peroxocrotonic_Acid [label="+ O₂"]; {rank=same; Peroxocrotonic_Acid; Crotonaldehyde} Peroxocrotonic_Acid -> Crotonic_Acid [label="+ Crotonaldehyde"]; Catalyst -> Peroxocrotonic_Acid [style=dashed, arrowhead=tee, label="Prevents\naccumulation"];
// Byproduct Pathways Crotonaldehyde -> Acetic_Acid [label="Over-oxidation"]; Crotonaldehyde -> Formic_Acid [label="Over-oxidation"]; Crotonic_Acid -> CO2_H2O [label="Complete Oxidation"]; Crotonic_Acid -> Isocrotonic_Acid [label="Isomerization"]; Crotonaldehyde -> Polymerization [label="Acid/Base or\nHigh Temp"]; }``` Caption: Reaction network for the oxidation of crotonaldehyde to crotonic acid and byproducts.
Experimental Workflow Diagram
Caption: General experimental workflow for crotonic acid synthesis from crotonaldehyde.
References
- 1. chemcess.com [chemcess.com]
- 2. GB165728A - A process for the production of crotonic acid from croton aldehyde - Google Patents [patents.google.com]
- 3. DE369636C - Process for the production of crotonic acid from crotonaldehyde - Google Patents [patents.google.com]
- 4. Method for synthesizing crotonic acid by oxidizing croton aldehyde selectively - Eureka | Patsnap [eureka.patsnap.com]
- 5. celanese.com [celanese.com]
- 6. US4918225A - Process for the preparation of pure crotonic acids - Google Patents [patents.google.com]
- 7. CN1415594A - Method for preparing crotonic acid - Google Patents [patents.google.com]
- 8. CN113979855A - Preparation method of crotonic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity of Crotonates in Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crotonate monomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of crotonates in polymerization.
Troubleshooting Guides
This section is designed to help you diagnose and solve specific issues you may encounter during your polymerization experiments involving crotonates.
Problem 1: Low or No Monomer Conversion in Free-Radical Polymerization
Symptoms:
-
After the specified reaction time, analysis (e.g., by ¹H NMR) shows a high percentage of unreacted crotonate monomer.
-
No polymer precipitation is observed, or only a very small amount of low molecular weight oligomers is isolated.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inherent Low Reactivity of Crotonates | The β-substituent on the crotonate monomer creates significant steric hindrance and electronic effects that make free-radical homopolymerization extremely difficult. Standard radical initiators like AIBN or benzoyl peroxide are often ineffective for homopolymerizing crotonates.[1][2] Consider alternative polymerization methods discussed in this guide. |
| Oxygen Inhibition | Dissolved oxygen is a potent radical scavenger and can inhibit the polymerization. Ensure your reaction setup is thoroughly deoxygenated by performing several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] |
| Monomer Impurities | The presence of inhibitors (often added for storage) or other impurities in the crotonate monomer can prevent polymerization. Purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove acidic inhibitors.[2] |
Problem 2: Low Molecular Weight and/or Broad Polydispersity (PDI) in Group Transfer Polymerization (GTP)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis of the resulting polymer shows a lower molecular weight than theoretically expected based on the monomer-to-initiator ratio.
-
The PDI of the polymer is high (e.g., > 1.5), indicating a lack of control over the polymerization.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protic Impurities | GTP is highly sensitive to protic impurities such as water or alcohols, which can terminate the living polymerization.[3] Ensure all glassware is rigorously dried, and all reagents (monomer, solvent, initiator, and catalyst) are anhydrous. |
| Suboptimal Reaction Temperature | Higher reaction temperatures can accelerate termination reactions, such as cyclization of the propagating chain-end, leading to lower molecular weight and broader PDI.[4] The optimal temperature for GTP of crotonates is often low, for example, -40°C.[1][4] |
| Incorrect Catalyst or Initiator Concentration | An inappropriate ratio of catalyst to initiator can lead to loss of control. The catalyst concentration should be optimized; too much can promote side reactions.[5] |
| Steric Hindrance | The steric bulk of the silyl (B83357) moiety in the catalyst and initiator can influence the polymerization.[6] For instance, bulkier silyl groups can enhance the stereoregularity of the polymer.[6] |
Problem 3: Inefficient Copolymerization or Undesired Copolymer Composition
Symptoms:
-
The incorporation of the crotonate monomer into the copolymer is very low.
-
The composition of the copolymer, as determined by a technique like ¹H NMR, is significantly different from the monomer feed ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unfavorable Reactivity Ratios | The reactivity ratios of the comonomers determine the composition of the copolymer. Crotonates often have very low reactivity ratios (approaching zero) when copolymerized with common monomers like styrenes or acrylates, indicating they are much less reactive.[2] |
| Monomer Reactivity Mismatch | A large difference in reactivity between the crotonate and the comonomer can lead to the formation of a polymer that is rich in the more reactive monomer, with little incorporation of the crotonate. To achieve better incorporation, choose a comonomer with a more favorable reactivity ratio. For example, crotonates have been shown to copolymerize effectively with vinyl acetate (B1210297) and 2-methylen-1,3-dioxepane (MDO).[7] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to homopolymerize crotonate monomers using free-radical methods?
A1: The primary reason for the low reactivity of crotonates in free-radical polymerization is the steric hindrance caused by the methyl group at the β-position of the double bond. This steric bulk makes it difficult for the propagating radical to add to the monomer. Additionally, the resulting radical is less stabilized compared to radicals formed from monomers like styrenes or acrylates. Consequently, common radical initiators are generally unable to induce the homopolymerization of alkyl crotonates.[1][2]
Q2: What are the most effective methods for polymerizing crotonates?
A2: Given the challenges with free-radical homopolymerization, the most successful strategies for incorporating crotonates into polymers are:
-
Copolymerization: This involves polymerizing crotonates with a more reactive comonomer. This is a widely used industrial practice, for instance, in the production of copolymers of vinyl acetate and crotonic acid.
-
Group Transfer Polymerization (GTP): GTP is a living polymerization technique that has been shown to be very effective for the controlled polymerization of various alkyl crotonates, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[1][6]
-
Anionic Polymerization: While not a direct polymerization of the crotonate double bond, certain anionic ring-opening polymerizations can involve crotonate species as intermediates or initiators.[8]
Q3: How can I control the molecular weight of my poly(crotonate)?
A3: For methods that allow for controlled polymerization, such as Group Transfer Polymerization (GTP), the molecular weight can be controlled by adjusting the ratio of the monomer to the initiator concentration. A higher monomer-to-initiator ratio will result in a higher molecular weight polymer. It is crucial to ensure the absence of impurities that could terminate the living polymerization to maintain this control.[3][5]
Q4: Can I use controlled radical polymerization techniques like ATRP or RAFT for crotonates?
A4: While ATRP and RAFT are powerful techniques for a wide range of monomers, their application to simple alkyl crotonates is not well-documented and likely challenging due to the inherent low reactivity of the crotonate double bond. However, there are reports of successful photoredox ATRP of hybrid monomers that contain a crotonate moiety, suggesting that with specialized systems, controlled radical polymerization may be possible.[1] For standard crotonates, GTP or copolymerization are generally more reliable methods.
Q5: What is the significance of reactivity ratios in the copolymerization of crotonates?
A5: Reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. For crotonates, the reactivity ratio is often very low (close to 0), which means the propagating chain, regardless of its terminal unit, prefers to add the more reactive comonomer. In some cases, when both reactivity ratios are less than 1, it can lead to the formation of an alternating copolymer.[7] For example, in the copolymerization of butyl crotonate (BCr) and 2-methylen-1,3-dioxepane (MDO), the reactivity ratios were found to be rBCr = 0.017 and rMDO = 0.105, indicating a strong tendency for alternation.[7]
Data Presentation
Table 1: Reactivity Ratios in Crotonate Copolymerization
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Description |
| Butyl Crotonate (BCr) | 2-Methylen-1,3-dioxepane (MDO) | 0.017 ± 0.007 | 0.105 ± 0.013 | Free-radical copolymerization leading to an alternating copolymer.[7] |
| Crotonic Acid (CA) | Vinyl Acetate (VAc) | ~ 0 | Favorable | Widely used in industrial copolymers for various applications. |
Table 2: Properties of Poly(ethyl crotonate) (PEC) via Group Transfer Polymerization
| Disyndiotacticity (%) | Glass Transition Temperature (Tg) (°C) | Polymerization Conditions |
| 53 | 82 | Silicon Lewis acid catalysts and silyl ketene (B1206846) acetal (B89532) initiators.[6] |
| 92 | 201 | Enhanced by steric hindrance from the catalyst/initiator and low polymerization temperature.[6] |
Experimental Protocols
Protocol 1: Group Transfer Polymerization of Ethyl Crotonate
This protocol is based on the organic acid-catalyzed GTP of ethyl crotonate.
Materials:
-
Ethyl crotonate (EtCr), purified and dried
-
1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), initiator
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All manipulations must be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
-
In a glovebox, add ethyl crotonate (e.g., 5.71 g, 50 mmol), MTS (e.g., 87.2 mg, 0.50 mmol), and anhydrous CH₂Cl₂ (20 mL) to a Schlenk tube.
-
Prepare a solution of the catalyst C₆F₅CHTf₂ (e.g., 22.3 mg, 0.050 mmol) in anhydrous CH₂Cl₂ (5 mL) in a separate vial.
-
Cool the Schlenk tube containing the monomer and initiator to -40°C in a suitable cooling bath.
-
Add the catalyst solution to the cooled monomer/initiator mixture to initiate the polymerization.
-
Allow the reaction to proceed at -40°C for the desired time (e.g., 24 hours).
-
To terminate the polymerization, pour the reaction mixture into methanol (10 mL).
-
Remove the solvents by evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of chloroform (B151607) and precipitate the polymer by pouring the solution into a large volume of hexane.
-
Collect the precipitated polymer by filtration, wash it several times with hexane, and dry it under vacuum for 24 hours.[1]
Characterization:
-
The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(ethyl crotonate) can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure and tacticity can be analyzed by ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for crotonate polymerization.
Caption: Simplified mechanism of Group Transfer Polymerization (GTP) for crotonates.
Caption: Concept of reactivity ratios in copolymerization.
References
- 1. Organocatalyzed photoredox radical cyclopolymerization of methacrylate- and acrylamide-crotonate hybrid monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01369G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing unwanted polymerization of 2-Butenoic acid during storage
Topic: Preventing Unwanted Polymerization of 2-Butenoic Acid During Storage
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for the storage and handling of this compound (Crotonic Acid) to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to polymerization?
A1: this compound, also known as crotonic acid, possesses a carbon-carbon double bond. This unsaturated bond makes the molecule susceptible to addition reactions, including polymerization.[1] The polymerization process is typically a free-radical chain reaction that can be initiated by external energy sources like heat and light, or by the presence of radical-generating contaminants.[2][3] This process can be exothermic, and if uncontrolled, may lead to a hazardous runaway reaction.[2]
Q2: What are the tell-tale signs of this compound polymerization?
A2: The most common indicators that polymerization has initiated or already occurred in your sample include:
-
A noticeable increase in the viscosity of the liquid.
-
The formation of a white or off-white solid precipitate.
-
The entire sample solidifying into a solid mass.
-
Discoloration of the material.
-
In analytical data (e.g., ¹H NMR), you may observe the disappearance of sharp monomer peaks and the appearance of broad signals characteristic of a polymer.
Q3: What are the optimal conditions for storing this compound to ensure its stability?
A3: To minimize the risk of polymerization, this compound should be stored under controlled conditions. It is crucial to keep it in a cool, dry, and dark place.[3][4][5] Always store it in the original, tightly sealed container to prevent exposure to moisture and atmospheric oxygen, unless a specific inhibitor that requires oxygen is used.[6][7] Avoid contact with incompatible materials which can catalyze polymerization.[3][8]
Q4: What chemical inhibitors are used to stabilize this compound, and how do they function?
A4: While specific inhibitors for commercially supplied this compound are not always detailed, the stabilization of unsaturated carboxylic acids commonly involves phenolic compounds such as hydroquinone (B1673460) (HQ) or p-methoxyphenol (MEHQ). These inhibitors act as free-radical scavengers. They intercept and neutralize the radical species that initiate the polymerization chain reaction, thus preventing the monomer from linking together. For many phenolic inhibitors to be effective, a small amount of dissolved oxygen is required to facilitate the radical scavenging mechanism. Therefore, storing under a completely inert atmosphere may not be advisable if using such an inhibitor.[9]
Q5: My bottle of this compound has completely solidified. Is it usable? What should I do?
A5: If the entire bottle has solidified, it is a strong indication that extensive polymerization has occurred. The material is no longer pure this compound and should not be used in your experiments, as it can lead to failed reactions and inconsistent results. Attempting to melt or use the polymerized material can be hazardous. The bottle should be disposed of safely according to your institution's hazardous waste disposal guidelines.[10]
Q6: I need to use inhibitor-free this compound for my reaction. How can I remove the storage stabilizer?
A6: Phenolic inhibitors can typically be removed by an acid-base extraction. A common method involves dissolving the monomer in a suitable solvent (like diethyl ether) and washing it with an aqueous base solution (e.g., 1M NaOH) to extract the acidic phenol. This is followed by washing with water and brine, drying the organic layer, and removing the solvent. It is critical to use the purified, inhibitor-free monomer immediately, as it will be highly susceptible to polymerization.[11] For a detailed procedure, please refer to the Experimental Protocols section.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to the unwanted polymerization of this compound.
| Observed Problem | Potential Cause(s) | Recommended Actions |
| Liquid appears viscous or contains solid particles upon receipt. | Improper storage during shipment; exposure to high temperatures. | 1. Contact the supplier to report the issue. 2. If the material is urgently needed and only partially polymerized, you may attempt to purify it by distillation, but proceed with extreme caution.[10] |
| Material solidifies during storage in the lab. | 1. Storage temperature is too high. 2. Exposure to direct sunlight or UV light.[3] 3. Inhibitor has been depleted over time. 4. Container seal is compromised, allowing for contamination or evaporation. | 1. Do not use the material. 2. Review your storage conditions against the recommendations in the tables below. 3. If polymerization is extensive, dispose of the material according to your institution's safety guidelines.[11] |
| Inconsistent or failed results in reactions. | The starting material may be partially polymerized or degraded. | 1. Use a fresh, unopened bottle of this compound. 2. If inhibitor removal is part of your process, ensure you use the purified monomer immediately.[11] 3. Confirm the purity of your starting material via analytical methods like NMR or GC before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | References |
| Temperature | Cool; Recommended 2-8°C | Reduces the rate of potential polymerization reactions. | [9] |
| Light | Store in the dark (amber or opaque container) | Prevents initiation of polymerization by UV light. | [3][4][5] |
| Atmosphere | Tightly sealed container. | Prevents contamination and exposure to moisture.[6][7] | |
| Incompatible Materials | Store away from strong bases, oxidizing agents, and reducing agents. | These can initiate violent, exothermic polymerization. | [3][8] |
Table 2: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor | Acronym | Typical Concentration (ppm) | Notes | References |
| Hydroquinone | HQ | 100 - 1000 | Effective free-radical scavenger. Requires oxygen to function. | [9][10] |
| p-Methoxyphenol | MEHQ | 50 - 500 | Common alternative to HQ, often preferred for its lower toxicity. Requires oxygen. | [9][11] |
| Phenothiazine | PTZ | 200 - 1000 | Effective at higher temperatures and can function in low-oxygen environments. | [9] |
| 4-tert-Butylcatechol | TBC | 50 - 200 | Often used for monomers like styrene (B11656) and butadiene. | [10] |
Mandatory Visualization
References
- 1. Butenoic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. synerzine.com [synerzine.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Efficiency in 2-Butenoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-butenoic acid (crotonic acid). This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data, and standardized protocols to enhance catalyst efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient synthetic routes for this compound?
A1: this compound, commonly known as crotonic acid, can be synthesized through several established pathways. The most prevalent methods include:
-
Oxidation of Crotonaldehyde (B89634): This is a direct and widely used method where the aldehyde group of crotonaldehyde is selectively oxidized to a carboxylic acid. Catalysts such as manganic salts or phosphomolybdic acid are often employed.[1][2]
-
Aldol Condensation of Acetaldehyde (B116499): This route involves the base-catalyzed condensation of two acetaldehyde molecules to form crotonaldehyde, which is then oxidized in a subsequent step to yield this compound.[3]
-
Hydrogenation of 2-Butynoic Acid: The triple bond in 2-butynoic acid (tetrolic acid) can be selectively hydrogenated to a double bond to form this compound.[4]
-
Dehydration of 3-Hydroxybutyric Acid: This pathway is relevant in biorefining, where 3-hydroxybutyric acid, derived from the biopolymer polyhydroxybutyrate (B1163853) (PHB), is dehydrated over solid acid catalysts.[5]
-
Isomerization of other Butenoic Acid Isomers: this compound is the most thermodynamically stable isomer. Other isomers, like 3-butenoic acid, can be converted to this compound, often under acidic or basic conditions with heat.[6][7]
Q2: Which types of catalysts are most effective for this synthesis?
A2: The choice of catalyst is highly dependent on the synthetic route:
-
For Aldol Condensation: Base catalysts like sodium hydroxide (B78521) are typically used.[8]
-
For Oxidation of Crotonaldehyde: Manganese salts or heteropoly acids like phosphomolybdic acid, sometimes supported on carriers like silica (B1680970) or alumina (B75360) and promoted with co-catalysts like V₂O₅, show high selectivity.[1][2]
-
For Dehydration/Decarboxylation Routes: Solid acid catalysts, particularly those with high Brønsted acidity like amorphous silica-alumina and niobium phosphate, are effective.[5][9][10]
Q3: What are the critical factors that influence catalyst efficiency and selectivity?
A3: Several parameters must be carefully controlled to maximize catalyst performance:
-
Surface Acidity: The concentration and strength of acid sites on a catalyst's surface can dramatically affect reaction rates and selectivity. For instance, strong Brønsted acidity favors dehydration reactions, but excessive acidity can lead to faster deactivation via coking.[5][11]
-
Reaction Temperature: Temperature is a critical factor. While higher temperatures can increase reaction rates, they can also promote undesirable side reactions such as polymerization, isomerization, or decomposition.[7][8][12]
-
Catalyst Support and Structure: For supported catalysts, the carrier material (e.g., TiO₂, SiO₂, Al₂O₃) influences the dispersion of active sites and overall stability.[2][11]
-
Purity of Reactants: Impurities in the starting materials can act as poisons, deactivating the catalyst and leading to the formation of byproducts.[6]
Q4: How can catalyst deactivation be identified and prevented?
A4: Catalyst deactivation is a common issue that manifests as a decline in activity and/or selectivity over time.[11]
-
Identification: Deactivation can be monitored by tracking reactant conversion and product selectivity. Post-reaction analysis of the spent catalyst, for example by Temperature-Programmed Oxidation (TPO), can confirm the deposition of carbonaceous materials (coke).[11]
-
Common Causes: The primary cause of deactivation is often the polymerization of reactants or products on the catalyst's active sites, a process known as coking or fouling.[11] For solid acid catalysts used in aqueous media, deactivation by steam can also occur.[5]
-
Prevention and Mitigation: To minimize deactivation, one can optimize reaction conditions to disfavor polymer formation (e.g., lower temperature), ensure high purity of reactants, and select catalysts that are more resistant to the reaction environment. Implementing a regeneration cycle, such as calcination to burn off coke, can restore catalyst activity.[5]
Q5: What are the common impurities and byproducts, and how can they be minimized?
A5: The formation of byproducts reduces yield and complicates purification.
-
Common Byproducts: These include polymers, products from over-oxidation or over-reduction (e.g., butanol from crotonaldehyde hydrogenation), and decarboxylation products like propylene (B89431).[5][11][12] In syntheses targeting other isomers like 3-butenoic acid, the more stable this compound is a common isomeric impurity.[7]
-
Minimization Strategies: Byproduct formation can be suppressed by fine-tuning reaction conditions (temperature, pressure, reaction time), choosing a catalyst with high selectivity for the desired reaction, and ensuring the proper stoichiometry of reactants.[7][8] For instance, controlling temperature and minimizing reaction time can reduce the isomerization of 3-butenoic acid to crotonic acid.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions & Optimizations |
| Low Product Yield / Reactant Conversion | 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity.[6] 2. Catalyst Deactivation: Active sites are blocked by coke/polymers or poisoned by impurities.[11] 3. Suboptimal Reactant Ratio: Incorrect stoichiometry may limit the reaction.[8] 4. Product Loss During Workup: The product may be lost during extraction or distillation due to its solubility or volatility.[6][13] | 1. Monitor Reaction Progress: Use TLC or GC to ensure the reaction has gone to completion. Consider increasing reaction time or temperature moderately.[7][12] 2. Regenerate or Replace Catalyst: If deactivation is suspected, attempt regeneration (e.g., calcination for solid acids) or use a fresh batch of catalyst.[5] Ensure reactants are pure. 3. Optimize Stoichiometry: Verify and adjust the molar ratios of reactants and catalyst.[8] 4. Improve Workup Protocol: For aqueous extractions, saturate the aqueous layer with salt (salting out) to reduce product solubility. Perform multiple extractions. Use vacuum distillation to purify the product at lower temperatures, preventing degradation.[6][14] |
| Poor Selectivity / High Level of Byproducts | 1. Undesired Isomerization: Conditions (heat, acid/base) favor the formation of more stable isomers.[7] 2. Polymerization: High temperatures or concentrations can lead to the polymerization of unsaturated starting materials or products.[11][12] 3. Over-reduction/Oxidation: The catalyst is not selective, leading to further reaction of the product.[11] 4. Incorrect Catalyst Acidity: The type or strength of acid sites may promote side reactions.[11] | 1. Control Reaction Conditions: Maintain the lowest effective temperature and stop the reaction as soon as the starting material is consumed.[7] 2. Modify Reaction Parameters: Lower the reaction temperature or reactant concentration. 3. Select a More Selective Catalyst: Screen different catalysts or modify the existing one (e.g., change the support material or active metal) to favor the desired transformation. 4. Tune Catalyst Acidity: Choose a catalyst with an appropriate acid/base profile for the specific reaction. |
| Rapid Catalyst Deactivation | 1. Coking/Fouling: Polymer deposition on the catalyst surface.[11] 2. Steam Deactivation: For solid acids, water vapor at high temperatures can cause irreversible damage.[5] 3. Poisoning: Impurities in the feed (e.g., sulfur compounds) bind strongly to active sites. | 1. Optimize Temperature and Residence Time: Reduce the temperature and/or the contact time of the reactants with the catalyst. 2. Select a Hydrothermally Stable Catalyst: If water is present, use catalysts known for their stability in steam, such as niobium phosphate.[5] 3. Purify Feedstock: Implement a purification step for reactants to remove potential catalyst poisons. |
| Difficulty in Product Purification | 1. Close Boiling Points: Byproducts or isomers have boiling points similar to the desired product.[6] 2. Thermal Instability: The product may decompose or polymerize at the temperatures required for atmospheric distillation.[12] | 1. Use Fractional Distillation: Employ a high-efficiency distillation column (e.g., spinning band) under reduced pressure to separate compounds with close boiling points.[14] 2. Perform Vacuum Distillation: Lowering the pressure reduces the boiling point, allowing for distillation at a temperature that minimizes thermal degradation.[7][13] |
Data Presentation: Catalyst Performance
Quantitative data is essential for comparing the effectiveness of different catalysts and conditions. The table below summarizes the performance of various supported iridium catalysts in the selective hydrogenation of crotonaldehyde, a related reaction that highlights key performance indicators.
Table 1: Performance of Supported Iridium Catalysts in Crotonaldehyde Hydrogenation
| Catalyst | Support | Crotonaldehyde Conversion (%) | Selectivity to Crotyl Alcohol (%) | Deactivation Rate | Reference |
| Ir/TiO₂ | TiO₂ | 43.2 | 80.9 | Moderate | [11] |
| Ir/ZrO₂ | ZrO₂ | 25.1 | 75.4 | Moderate | [11] |
| Ir/CeO₂ | CeO₂ | 15.3 | 68.2 | High | [11] |
| Ir/SnO₂ | SnO₂ | 20.5 | 72.3 | Moderate | [11] |
| Ir/La₂O₃ | La₂O₃ | 10.2 | 65.1 | Low | [11] |
| Note: Reaction conditions: 80°C. Deactivation rate is qualitatively assessed based on the study's findings, which correlate it to the amount of surface acid sites.[11] |
Experimental Protocols
Protocol 1: Preparation of a Supported Catalyst via Impregnation
This protocol describes a general method for preparing a supported catalyst, adapted from procedures for phosphomolybdic acid and iridium catalysts.[2][11]
-
Support Pre-treatment: Dry the support material (e.g., activated carbon, SiO₂, γ-Al₂O₃) in an oven at 120°C for at least 12 hours to remove adsorbed water.
-
Prepare Precursor Solution: Dissolve the catalyst precursor (e.g., phosphomolybdic acid, iridium(III) chloride) in a suitable solvent (e.g., methanol, acetone, water) to create a solution of known concentration.
-
Impregnation: Add the pre-treated support to the precursor solution. Stir the mixture continuously at a controlled temperature (e.g., 55°C) for several hours (e.g., 6 hours) to ensure even distribution of the precursor onto the support surface.
-
Solvent Evaporation: Remove the excess solvent using a rotary evaporator or by gentle heating in a water bath.
-
Drying and Calcination: Dry the impregnated support in an oven at 120°C for 12-24 hours. For many catalysts, a final calcination step at high temperature (e.g., 500°C) in air is required to decompose the precursor and form the active catalytic species.
Protocol 2: Synthesis of this compound via Oxidation of Crotonaldehyde
This protocol is based on general procedures for the catalytic oxidation of crotonaldehyde.[1][2]
-
Catalyst Preparation: Prepare the catalyst solution. For example, dissolve a manganous acetate (B1210297) salt in glacial acetic acid.[1]
-
Reactor Setup: Place the catalyst solution in a jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, and a condenser. Maintain the temperature with a circulating water bath.
-
Initiate Reaction: Begin stirring and bubble a continuous stream of oxygen or air through the solution.
-
Add Reactant: Gradually add crotonaldehyde to the reactor over a period of time to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via GC or TLC.
-
Workup and Purification: Once the reaction is complete, stop the gas flow and stirring. Distill off the solvent (e.g., acetic acid). The remaining crude crotonic acid can be purified by recrystallization or vacuum distillation.
Protocol 3: Catalyst Regeneration via Recalcination
This protocol is suitable for regenerating solid acid catalysts deactivated by coke deposition.[5]
-
Shutdown and Purge: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.
-
Oxidative Treatment: Gradually introduce a stream of air or a mixture of oxygen and nitrogen into the reactor.
-
Controlled Heating: Slowly ramp up the temperature to a target calcination temperature (typically 400-550°C). The heating rate should be controlled to prevent thermal shock to the catalyst and to manage the exotherm from burning off the coke.
-
Hold at Temperature: Maintain the catalyst at the target temperature for several hours until the coke has been completely combusted, which is often indicated by the cessation of CO₂ evolution in the off-gas.
-
Cool Down: Cool the reactor down to the reaction temperature under an inert gas flow. The catalyst is now regenerated and ready for the next reaction cycle.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for diagnosing and resolving issues of low experimental yield.
Caption: The operational cycle of a heterogeneous catalyst, including deactivation and regeneration phases.
References
- 1. GB165728A - A process for the production of crotonic acid from croton aldehyde - Google Patents [patents.google.com]
- 2. Method for synthesizing crotonic acid by oxidizing croton aldehyde selectively - Eureka | Patsnap [eureka.patsnap.com]
- 3. allen.in [allen.in]
- 4. nbinno.com [nbinno.com]
- 5. Vapor-phase conversion of aqueous 3-hydroxybutyric acid and crotonic acid to propylene over solid acid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. scispace.com [scispace.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crotonic Acid via Fractional Distillation
Welcome to the technical support center for the purification of crotonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the fractional distillation of crotonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude crotonic acid?
A1: Crude crotonic acid typically contains several impurities, the most common being the cis-isomer, isocrotonic acid. Other frequent impurities include residual reactants and byproducts from its synthesis, such as formic acid, acetic acid, and unreacted crotonaldehyde.[1][2] The presence of these impurities can affect the melting point, polymerization behavior, and overall quality of the final product.
Q2: Why is fractional distillation the recommended method for purifying crotonic acid?
A2: Fractional distillation is a powerful technique for separating compounds with close boiling points. Since crotonic acid and its common impurity, isocrotonic acid, have different boiling points, fractional distillation allows for their effective separation.[2] This method is often employed as a key step in a multi-stage purification process, which may also include crystallization, to achieve high-purity trans-crotonic acid.[2]
Q3: Is it necessary to perform the distillation under vacuum?
A3: Yes, vacuum distillation is highly recommended for the purification of crotonic acid. Crotonic acid is susceptible to thermal degradation, polymerization, and isomerization at its atmospheric boiling point.[3] Performing the distillation under reduced pressure significantly lowers the boiling point, which helps to minimize these undesirable side reactions and ensures a higher yield of pure product.[3]
Q4: How can I prevent the crotonic acid from solidifying in the distillation apparatus?
A4: Crotonic acid has a melting point of 71.4 - 71.7 °C, which can lead to solidification and clogging of the condenser and receiving flask.[4] To mitigate this, it is crucial to maintain the temperature of the condenser water and the collection apparatus above the melting point of crotonic acid. This can be achieved by using a heated water bath or a heating mantle around the condenser and receiving flask. Additionally, a vacuum-isolated Vigreux column can help prevent heat loss and subsequent crystallization within the column.[5]
Q5: What causes polymerization during distillation, and how can it be prevented?
A5: Crotonic acid is an unsaturated carboxylic acid, making it prone to polymerization, especially at elevated temperatures.[1][3] This can lead to fouling of the distillation equipment and a significant loss of product. To prevent polymerization, it is essential to use the lowest possible temperature by employing a high vacuum. Additionally, the use of polymerization inhibitors is a common practice. While specific inhibitors for crotonic acid distillation are not widely documented, compounds used for similar unsaturated acids, like acrylic acid, can be effective. These include phenothiazine (B1677639) (PTZ), hydroquinone (B1673460) monomethyl ether (MEHQ), and certain nitroso compounds.[6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is solidifying in the condenser or collection flask. | The temperature of the condenser or receiving flask is below the melting point of crotonic acid (71.4 - 71.7 °C). | - Use heated water (above 72°C) to circulate through the condenser.- Gently heat the collection flask and the transfer lines with a heating mantle or heat gun.- Ensure the entire apparatus is well-insulated to prevent cold spots. |
| The distillation rate is very slow or has stopped. | - Insufficient heating of the distillation pot.- Vacuum level is too high for the applied temperature.- A leak in the system is preventing the attainment of the required vacuum. | - Gradually increase the heating mantle temperature.- Adjust the vacuum to match the desired boiling temperature (refer to the pressure-temperature nomograph).- Check all joints and connections for leaks. Ensure all glassware is properly sealed. |
| The product purity is lower than expected. | - Inefficient fractional distillation column.- Distillation rate is too fast, preventing proper separation.- Foaming or bumping of the crude material into the column. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. Do not fill the flask more than two-thirds full. |
| Polymer formation is observed in the distillation flask or column. | The distillation temperature is too high, or the distillation time is excessively long. | - Increase the vacuum to lower the boiling point.- Add a suitable polymerization inhibitor (e.g., MEHQ or PTZ) to the crude crotonic acid before starting the distillation.- Minimize the distillation time by working efficiently. |
| The distillate is discolored. | Thermal degradation of crotonic acid or impurities. | - Lower the distillation temperature by increasing the vacuum.- Ensure the crude material is free of non-volatile, colored impurities by performing a pre-purification step if necessary. |
Quantitative Data
The following table summarizes key physical properties and conditions relevant to the fractional distillation of crotonic acid.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [4] |
| Molecular Weight | 86.09 g/mol | [4] |
| Melting Point | 71.4 - 71.7 °C | [4] |
| Boiling Point (atmospheric pressure) | 184.7 °C | [4] |
| Boiling Point (under vacuum) | 80.0 °C at 10 mmHg93.0 °C at 20 mmHg107.8 °C at 40 mmHg116.7 °C at 60 mmHg128.0 °C at 100 mmHg | [1] |
| Boiling Point of Isocrotonic Acid | 169 °C (atmospheric pressure) | [1] |
| Typical Purity after Distillation & Crystallization | >99.5% | [2] |
Experimental Protocol: Vacuum Fractional Distillation of Crotonic Acid
This protocol outlines the general steps for purifying crude crotonic acid using vacuum fractional distillation.
1. Preparation of the Apparatus:
- Assemble a vacuum fractional distillation apparatus as shown in the diagram below. A Vigreux column is suitable for this purpose.
- Ensure all glassware is clean and dry.
- Use high-vacuum grease on all ground-glass joints to ensure a good seal.
- Place a magnetic stir bar in the round-bottom distillation flask.
- Connect the vacuum source to the apparatus through a cold trap to protect the pump from corrosive vapors.
2. Charging the Flask:
- Charge the distillation flask with the crude crotonic acid, filling it to no more than two-thirds of its volume.
- If desired, add a polymerization inhibitor (e.g., a small amount of MEHQ or PTZ).
3. System Evacuation and Heating:
- Begin stirring the crude crotonic acid.
- Slowly and carefully apply the vacuum. The pressure should be gradually lowered to the desired level (e.g., 10-20 mmHg).
- Once the desired vacuum is stable, begin to heat the distillation flask using a heating mantle.
- Simultaneously, circulate heated water (e.g., 75-80°C) through the condenser to prevent the crotonic acid from solidifying.
4. Distillation and Fraction Collection:
- Observe the condensation ring rising slowly up the fractionating column.
- The first fraction to distill will likely be lower-boiling impurities such as acetic acid and formic acid. Collect this forerun in a separate receiving flask and discard it.
- When the temperature at the thermometer stabilizes at the boiling point of crotonic acid at the applied pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.
- Maintain a slow and steady distillation rate for optimal separation.
5. Completing the Distillation:
- Continue collecting the main fraction until the temperature begins to drop or rise significantly, indicating that the majority of the crotonic acid has distilled.
- Stop the distillation by removing the heating mantle first, allowing the system to cool under vacuum.
- Once cooled, slowly and carefully vent the system to atmospheric pressure.
- Dismantle the apparatus and collect the purified crotonic acid.
Visualizations
Caption: Workflow for the purification of crotonic acid by fractional distillation.
Caption: Troubleshooting flowchart for crotonic acid distillation.
References
- 1. chemcess.com [chemcess.com]
- 2. US4918225A - Process for the preparation of pure crotonic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crotonic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
acid-base extraction protocol for 2-Butenoic acid purification
Technical Support Center: 2-Butenoic Acid Purification
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of this compound using acid-base extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of purified this compound lower than expected?
A1: Low recovery can stem from several factors:
-
Incomplete Initial Extraction: The this compound may not have been fully converted to its water-soluble salt. Ensure thorough mixing of the organic and aqueous base layers. Insufficient mixing is a common cause of poor separation.[1]
-
Incomplete Precipitation: During acidification, if not enough acid (e.g., HCl) is added to lower the pH sufficiently (target pH 2-3), the carboxylate salt will not be fully protonated back to the neutral this compound, and it will remain dissolved in the aqueous layer.[2] Always test the pH with litmus (B1172312) or pH paper.[3]
-
Losses During Transfers: Multiple transfers between flasks and the separatory funnel can lead to mechanical losses of the product.
-
Excessive Washing: While washing steps are necessary, excessive washing of the final product can dissolve some of the desired acid.
Q2: An emulsion formed in my separatory funnel. How can I resolve this?
A2: Emulsions are a common issue when two immiscible liquids are shaken too vigorously. To break an emulsion:
-
Allow the separatory funnel to stand undisturbed for a period.
-
Gently swirl the funnel instead of shaking it.
-
Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help force the separation of the layers.[4]
Q3: Why did my separatory funnel build up significant pressure after adding the sodium bicarbonate solution?
A3: This is an expected result. The reaction between the acidic this compound and the basic sodium bicarbonate (NaHCO₃) generates carbon dioxide (CO₂) gas.[3] This gas buildup creates pressure inside the closed separatory funnel. To manage this safely, you must vent the funnel frequently by inverting it and opening the stopcock.[3] Always point the funnel away from yourself and others when venting.
Q4: After adding acid to the aqueous extract, my product separated as an oil instead of a solid precipitate. What should I do?
A4: This phenomenon, known as "oiling out," can occur if the melting point of the compound is low or if impurities are present that depress the melting point.[5]
-
First, try cooling the flask in an ice bath to induce crystallization.
-
If the product remains oily, you can perform a "back-extraction." Extract the oily acid from the aqueous solution using a fresh portion of an organic solvent like diethyl ether or dichloromethane.[3] The purified acid will now be in the new organic layer. This layer can then be dried with a drying agent (e.g., anhydrous magnesium sulfate) and the solvent removed via rotary evaporation to isolate the pure this compound.[3][5]
Q5: How do I know which layer is aqueous and which is organic?
A5: The layer with the lower density will be on top. Diethyl ether (density ~0.71 g/mL) is less dense than water (~1.0 g/mL) and will be the top layer. Dichloromethane (density ~1.33 g/mL) is denser and will be the bottom layer. If you are unsure, add a few drops of water to the funnel and observe which layer it joins; that is the aqueous layer.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound (also known as crotonic acid) and related compounds.
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₄H₆O₂ | [6] |
| Molecular Weight | 86.09 g/mol | [6][7] |
| pKa | 4.7 - 4.9 | [8][9] |
| Melting Point | 70-72 °C | [10] |
| Boiling Point | 180-181 °C | [10] |
| Water Solubility (25 °C) | 9.4 g / 100 mL | [10] |
| Solvents | ||
| Diethyl Ether Density | ~0.71 g/mL | [4] |
| Dichloromethane Density | ~1.33 g/mL | |
| Water Density | ~1.0 g/mL | [4] |
Experimental Protocol: Acid-Base Extraction of this compound
This protocol describes the separation of this compound from a neutral impurity using diethyl ether as the organic solvent.
Objective: To isolate this compound from a mixture containing a neutral organic compound.
Materials:
-
Mixture of this compound and a neutral impurity
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, beakers
-
pH paper
-
Ice bath
-
Filtration apparatus (Buchner funnel) or Rotary Evaporator
Procedure:
-
Dissolution: Dissolve the crude mixture (e.g., ~1 gram) in an organic solvent like diethyl ether (~30 mL) in an Erlenmeyer flask. Transfer this solution to a separatory funnel.[4]
-
First Extraction: Add saturated aqueous sodium bicarbonate solution (~15 mL) to the separatory funnel.[1] Stopper the funnel, and invert it gently. Immediately vent the funnel to release the pressure from the CO₂ gas produced.[3] Shake gently for 1-2 minutes, venting frequently.
-
Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense diethyl ether layer will be on top.[5]
-
Isolate Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium 2-butenoate salt, into a clean Erlenmeyer flask labeled "Aqueous Extract".[1]
-
Repeat Extraction: To ensure all the acid is extracted, add another portion of saturated NaHCO₃ solution (~10 mL) to the organic layer remaining in the funnel. Repeat the shaking and venting process. Combine this second aqueous extract with the first one in the "Aqueous Extract" flask.
-
Isolate Neutral Compound: The organic layer now contains the neutral impurity. Wash this layer with brine (~15 mL) to remove residual water, then drain it into a separate flask. Dry it over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to isolate the neutral compound.[3]
-
Regenerate Carboxylic Acid: Cool the combined "Aqueous Extract" in an ice bath. Slowly add 6M HCl dropwise while stirring. Continue adding acid until gas evolution ceases and the solution is strongly acidic (test with pH paper to ensure pH ≤ 3).[3][5] A white precipitate of this compound should form.
-
Isolate Purified Acid:
-
If a solid precipitates: Collect the solid this compound by vacuum filtration. Wash the solid with a small amount of ice-cold water and allow it to air dry.
-
If an oil forms: Extract the acidified aqueous solution with three portions of fresh diethyl ether (~15 mL each). Combine these new organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound.[3]
-
Visualization of Experimental Workflow
Caption: Workflow for purifying this compound via acid-base extraction.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound, (E)- [webbook.nist.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Showing Compound this compound (FDB003282) - FooDB [foodb.ca]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Managing Exothermic Crotonic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control in exothermic crotonic acid reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure safe and successful experimentation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with crotonic acid.
Issue 1: Uncontrolled Temperature Increase or Thermal Runaway
An unexpected and rapid increase in temperature is a serious safety concern in exothermic reactions.
-
Question: My reaction temperature is increasing much faster than anticipated and overshooting the set point. What should I do?
-
Immediate Actions:
-
Immediately cease the addition of any reagents.
-
Ensure the cooling system is operating at maximum capacity (e.g., increase the flow of coolant, lower the bath temperature).
-
If the temperature continues to rise, prepare for emergency quenching by adding a cold, inert solvent.
-
-
Potential Causes & Solutions:
-
Inadequate Heat Removal: The rate of heat generation exceeds the cooling capacity of your reactor setup.
-
Solution: Use a larger reactor vessel to increase the surface area for heat exchange, or switch to a more efficient cooling bath. For highly exothermic processes, consider using a continuous flow reactor.[1]
-
-
Incorrect Reagent Addition Rate: Adding reagents too quickly can lead to a rapid accumulation of unreacted material and a sudden spike in temperature.[2]
-
Solution: Slow down the rate of reagent addition. For scaled-up reactions, dropwise addition is crucial.[1]
-
-
Poor Agitation: Inefficient stirring can create localized hot spots where the reaction rate accelerates.
-
Solution: Increase the stirring speed and ensure the stirrer is appropriately sized for the reaction vessel.
-
-
Incorrect Reaction Concentration: A higher concentration of reactants will lead to a faster reaction rate and more heat generation.
-
Solution: Dilute the reaction mixture with an appropriate solvent.
-
-
-
Issue 2: Low Product Yield
Low yields can be caused by a variety of factors, from incomplete reactions to product loss during workup.
-
Question: My crotonic acid reaction has resulted in a low yield of the desired product. How can I troubleshoot this?
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm. The rate of many reactions approximately doubles for every 10°C increase.[5]
-
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting the reaction temperature can sometimes minimize side reactions. Analyze the crude reaction mixture to identify any major byproducts and consult the literature for alternative reaction conditions that may be more selective.
-
-
-
Frequently Asked Questions (FAQs)
Safety & Handling
-
Q1: What are the primary safety hazards associated with exothermic crotonic acid reactions?
-
Q2: What personal protective equipment (PPE) should I wear when working with crotonic acid?
-
A2: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably a fume hood.
-
-
Q3: How should I handle a crotonic acid spill?
-
A3: For small spills, absorb the material with an inert substance and place it in a suitable container for disposal. Ensure the area is well-ventilated. Avoid generating dust if the crotonic acid is in solid form.
-
Reaction Parameters
-
Q4: What is a typical temperature range for crotonic acid esterification?
-
Q5: How does temperature affect the polymerization of crotonates?
-
A5: Temperature is a critical parameter in the polymerization of alkyl crotonates. For example, in group-transfer polymerization, a temperature of -40 °C has been shown to provide a good balance between monomer conversion and a narrow molecular weight distribution.[11]
-
Quantitative Data
The following tables summarize key quantitative data for crotonic acid and its reactions.
Table 1: Thermochemical Data for Crotonic Acid
| Property | Value | Units | Reference |
| Enthalpy of Combustion (solid) | -1990.8 ± 1.0 | kJ/mol | [12] |
| Enthalpy of Formation (solid) | -440.7 ± 1.3 | kJ/mol | [12] |
| Heat of Fusion | 150.9 | J/g | [13] |
| Specific Heat (solid) | 3.031 | J g⁻¹ K⁻¹ | [13] |
| Specific Heat (liquid) | 2.072 | J g⁻¹ K⁻¹ | [13] |
Table 2: Kinetic Data for Crotonic Acid Esterification with Various Alcohols (Sulfuric Acid Catalyst)
| Alcohol | Temperature Range (K) | Activation Energy (kJ/mol) | Reference |
| Octyl Alcohol | 393 - 433 | Not specified | [9] |
| Decyl Alcohol | 393 - 433 | Not specified | [9] |
| Dodecyl Alcohol | 393 - 433 | Not specified | [9] |
(Note: A related study using phosphotungstic acid as a catalyst reported activation energies in the range of 80.46-85.69 kJ/mol for these alcohols.)[10]
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Esterification of Crotonic Acid with n-Decyl Alcohol
This protocol is adapted from studies on the kinetics of crotonic acid esterification.[9][14]
-
Preparation:
-
In a semi-batch reactor equipped with a stirrer, thermometer, and reflux condenser, place a carefully weighed amount of n-decyl alcohol and the desired amount of sulfuric acid catalyst.
-
-
Heating:
-
Heat the mixture to the desired reaction temperature (e.g., 410 K).
-
-
Reaction Initiation:
-
Once the set temperature is stable, add a weighed portion of crotonic acid to the reactor.
-
-
Monitoring:
-
Take samples from the reaction mixture at regular intervals.
-
Immediately cool the samples to quench the reaction.
-
Determine the acid number of each sample to measure the concentration of unreacted crotonic acid and monitor the reaction progress.
-
-
Workup:
-
After the reaction is complete (as determined by the stabilization of the acid number), cool the mixture to room temperature.
-
Neutralize the excess acid with a sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Protocol 2: Monitoring Crotonic Acid Reactions by ¹H NMR Spectroscopy
This protocol provides a general workflow for monitoring the progress of a crotonic acid reaction in real-time.[15][16][17]
-
Sample Preparation:
-
Prepare a solution of the starting materials in a deuterated solvent that is compatible with your reaction conditions.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the initial reaction mixture before initiating the reaction. This will serve as your time-zero reference. The vinylic and allylic protons of crotonic acid have distinct chemical shifts that can be easily monitored.[15]
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks for both the starting materials (e.g., crotonic acid) and the product(s).
-
By comparing the relative integrals over time, you can determine the reaction kinetics and the point of completion.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting exothermic crotonic acid reactions.
Caption: Troubleshooting workflow for a temperature overshoot event.
Caption: Logical decision tree for troubleshooting low product yield.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. CROTONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 6. Crotonic acid - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 8. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crotonic acid [webbook.nist.gov]
- 13. chemcess.com [chemcess.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Butenoic Acid Purity
For researchers, scientists, and drug development professionals, the accurate determination of 2-Butenoic acid (crotonic acid) purity is critical for ensuring product quality, safety, and efficacy in its various applications. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. The performance of each method is evaluated based on key analytical parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for this compound purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, available instrumentation, and the specific application. The following table summarizes the key performance characteristics of the four principal methods.
| Parameter | HPLC-UV | GC-FID | qNMR | Acid-Base Titration |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on volatility, with universal detection of organic compounds. | Intrinsic quantitative signal proportional to the number of atomic nuclei. | Neutralization reaction between the acidic analyte and a basic titrant. |
| Selectivity | High; capable of separating isomers and structurally related impurities. | High; excellent for separating volatile impurities and residual solvents. | Very high; structurally specific, allowing for the identification and quantification of the analyte and impurities. | Low; titrates all acidic protons present in the sample, not specific to this compound. |
| Precision (RSD) | < 1% | < 2% | < 1% | < 0.5% |
| Accuracy | High (typically 98-102% recovery) | High (typically >95% recovery) | Very High (can be a primary ratio method) | High (dependent on the purity of the primary standard) |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range) | Low (pg/s to ng/s range) | Moderate (µg/mL to mg/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range) | Low (pg/s to ng/s range) | Moderate (µg/mL to mg/mL range) | High (mg/mL range) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | Excellent | Not applicable |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate | Moderate to Low |
| Primary Use Case | Routine purity testing, impurity profiling, and quality control. | Analysis of volatile impurities, residual solvents, and thermally stable related substances. | Absolute purity determination without a specific reference standard, structural confirmation. | Assay of total acidity, often used as a simple, cost-effective purity check. |
Note: The quantitative values in this table are typical for the analysis of small organic acids and may vary depending on the specific instrumentation and method parameters.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for organic acid analysis and can be adapted for the specific requirements of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is commonly employed.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
Quantification: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. For enhanced accuracy, a calibration curve should be prepared using a certified reference standard of this compound.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is highly effective for the analysis of volatile compounds and is particularly useful for detecting residual solvents and other volatile impurities in the this compound sample.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 10 mg/mL.
-
Further dilute this solution to about 1 mg/mL for injection.[1]
-
For improved quantitation, an internal standard (e.g., a long-chain alkane) can be added to both the sample and calibration standards.
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 230 °C) to ensure the elution of all components. A typical program could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 230 °C and hold for 5 minutes.[1]
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Detector: Flame Ionization Detector (FID).
Quantification: Purity is determined by area percent normalization. For more accurate results, a calibration curve should be prepared using a reference standard of this compound.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide a highly accurate purity determination without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.[1]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).[1]
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
Quantification: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard. The molar ratio is then converted to a mass percentage using the known molecular weights and masses of the analyte and the internal standard.
Acid-Base Titration
This classical method determines the total acidic content of the sample and provides a straightforward, cost-effective means of assaying the purity of this compound.
Procedure:
-
Accurately weigh approximately 100-200 mg of the this compound sample into a flask.[1]
-
Dissolve the sample in a suitable solvent (e.g., 50 mL of neutralized ethanol (B145695) or a mixture of ethanol and water).[1]
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).[1]
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (indicated by a persistent color change).[1]
-
Record the volume of the titrant used.
Calculation: The purity of the this compound is calculated based on the volume and concentration of the titrant, the mass of the sample, and the 1:1 stoichiometry of the acid-base reaction.[1]
Visualizing the Analytical Workflow
The following diagram illustrates a general experimental workflow for the purity determination of a this compound sample, from sample receipt to the final purity report.
Caption: General workflow for the purity determination of this compound.
References
A Comparative Guide to HPLC Methods for the Separation of 2-Butenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of geometric isomers are critical in pharmaceutical development and chemical synthesis, as different isomers can exhibit varied chemical properties and biological activities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for separating the cis and trans isomers of 2-butenoic acid: isocrotonic acid (cis) and crotonic acid (trans).
The primary challenge in separating these isomers lies in their similar chemical structures. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique employed for this purpose. The separation mechanism relies on the subtle differences in polarity between the two isomers. Generally, the cis isomer (isocrotonic acid) is more polar than the trans isomer (crotonic acid). This difference in polarity leads to weaker interaction with the nonpolar stationary phase in RP-HPLC, typically resulting in an earlier elution time for the cis isomer.
Comparison of HPLC Methods
Several methods using reversed-phase columns have been established for the analysis of this compound. While specific performance data for the simultaneous separation of both isomers is not always detailed in general application notes, the following conditions are proven to be effective for the analysis of these compounds and are suitable for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 Column | Newcrom R1 | Acclaim C30 |
| Mobile Phase | Methanol (B129727) / Water (10:90, v/v), pH adjusted to 2.7 with formic acid.[1] | Acetonitrile (B52724) / Water with Phosphoric Acid.[2] | Acetonitrile / Water.[3] |
| Detection | UV at 210 nm.[1] | UV (wavelength not specified), MS Compatible (with formic acid).[2] | UV (wavelength not specified).[3] |
| Target Analytes | Crotonic Acid.[1] | This compound.[2] | cis/trans Isomers (general shape selectivity).[3] |
| Key Principle | Standard reversed-phase separation based on polarity.[1] | Mixed-mode and reversed-phase separation.[2] | High shape selectivity for separating structurally related isomers.[3] |
Experimental Protocols
Below are detailed experimental protocols derived from established analytical methods. These serve as a strong foundation for developing a validated separation method for this compound isomers.
Method 1: C18 Reversed-Phase Separation
This protocol is a standard reversed-phase method suitable for the analysis of crotonic acid and its isomer.
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: Prepare a mixture of methanol and water in a 10:90 volume ratio. Adjust the pH of the aqueous portion to 2.7 using formic acid before mixing.[1]
-
Flow Rate: A standard flow rate of 1.0 mL/min is typically used.
-
Detection: Set the UV detector to a wavelength of 210 nm for optimal absorbance of the carbon-carbon double bond in the butenoic acid structure.[1]
-
Sample Preparation: Dissolve the sample mixture in the mobile phase to an appropriate concentration (e.g., 1 mg/mL) and filter through a 0.2 µm membrane before injection.[1]
Method 2: Mixed-Mode/Reversed-Phase Separation
This method utilizes a specialized reversed-phase column for potentially different selectivity.
-
Column: Newcrom R1.[2]
-
Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as an additive to control pH and improve peak shape. For mass spectrometry (MS) applications, phosphoric acid should be replaced with a volatile acid like formic acid.[2]
-
Detection: The method is suitable for UV or Mass Spectrometry (MS) detection.[2]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[2]
Method 3: High Shape Selectivity Separation
This approach uses a C30 column, which is specifically designed to resolve structurally similar isomers based on their shape.
-
Column: Acclaim C30 column.[3]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile and water. The ratio should be optimized to achieve the desired resolution.[3]
-
Principle: The C30 stationary phase provides enhanced shape selectivity compared to standard C18 columns, which can be highly effective for separating rigid geometric isomers like cis and trans this compound.[3]
-
Optimization: Varying the acetonitrile/water ratio will be the primary means of optimizing the separation and resolution between the isomer peaks.
Visualized Workflows and Relationships
To better illustrate the experimental process and the relationship between the target analytes, the following diagrams are provided.
Caption: General experimental workflow for the HPLC separation of this compound isomers.
Caption: Structural relationship between the geometric isomers of this compound.
References
A Comparative Analysis of the Biological Activities of cis- and trans-2-Butenoic Acid
An objective guide for researchers, scientists, and drug development professionals on the distinct biological profiles of isocrotonic acid and crotonic acid.
The geometric isomerism of cis- and trans-2-butenoic acid, commonly known as isocrotonic acid and crotonic acid, respectively, imparts distinct physical and chemical properties that are anticipated to translate into different biological activities. While direct comparative studies are limited, this guide synthesizes the available evidence for their individual effects, drawing parallels from related compounds to provide a framework for understanding their potential therapeutic and toxicological profiles.
Comparative Biological Activities
Evidence suggests that the spatial arrangement of the carboxyl and methyl groups across the double bond in cis- and trans-2-butenoic acid can significantly influence their interactions with biological systems.
Metabolic and Cellular Effects:
-
trans-2-Butenoic Acid (Crotonic Acid): This isomer has been implicated in the regulation of the p53 tumor suppressor pathway. By influencing post-translational modifications of p53, crotonic acid can modulate cellular metabolism, including glycolysis. Specifically, it has been shown to impact the levels of key glycolytic enzymes. Furthermore, studies on rat liver mitochondria have indicated that crotonic acid can inhibit citrulline synthesis, albeit to a lesser extent than other unsaturated fatty acids. This suggests an interaction with mitochondrial energy metabolism.
-
cis-2-Butenoic Acid (Isocrotonic Acid): Direct evidence for the specific biological activities of isocrotonic acid is less abundant in the scientific literature. However, studies on derivatives of isocrotonic acid, such as its chloro- and bromo-derivatives, have demonstrated effects on the bioenergetic processes in cancer cells and isolated mitochondria. These derivatives were found to inhibit the incorporation of essential precursors into cellular macromolecules and affect mitochondrial respiration. This suggests that the isocrotonic acid backbone can be a scaffold for compounds with significant effects on cellular energy metabolism.
Antimicrobial and Antifungal Activity:
While direct comparative studies on the antimicrobial properties of the two isomers are lacking, research on derivatives of crotonic acid has pointed towards potential antimicrobial and antifungal activities. The proposed mechanism involves the interaction of the acid with the hydroxyl groups on bacterial cell walls.
Quantitative Data Summary
| Property | cis-2-Butenoic Acid (Isocrotonic Acid) | trans-2-Butenoic Acid (Crotonic Acid) |
| pKa | 4.44 | 4.69 |
Note: There are some discrepancies in the reported pKa values in the literature.
Experimental Protocols
To facilitate further research and a direct comparison of the biological activities of cis- and trans-2-butenoic acid, the following generalized experimental protocols are provided.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine and compare the cytotoxic effects of cis- and trans-2-butenoic acid on a selected cell line.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., a cancer cell line or a normal cell line) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of cis- and trans-2-butenoic acid in a suitable solvent (e.g., DMSO or sterile phosphate-buffered saline).
- Perform serial dilutions of each compound in the growth medium to achieve a range of final concentrations.
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include vehicle-treated and untreated controls.
3. Incubation and MTT Addition:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals.
4. Data Acquisition and Analysis:
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
Minimum Inhibitory Concentration (MIC) Assay
This protocol can be used to compare the antimicrobial activity of the two isomers against a specific microorganism.
1. Preparation of Compounds and Inoculum:
- Prepare stock solutions of cis- and trans-2-butenoic acid.
- Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing a suitable broth medium.
- Prepare a standardized inoculum of the test microorganism.
2. Inoculation and Incubation:
- Add the microbial inoculum to each well of the microtiter plate.
- Include positive (inoculum without compound) and negative (broth only) controls.
- Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.
3. MIC Determination:
- After incubation, visually assess the wells for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Visualizing Potential Mechanisms
The following diagrams illustrate a potential signaling pathway for trans-2-butenoic acid and a generalized workflow for a cytotoxicity assay.
Caption: Potential signaling pathway of trans-2-butenoic acid.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
A Comparative Guide to 2-Butenoic Acid and Butyric Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-butenoic acid (also known as crotonic acid) and butyric acid (butanoic acid), two four-carbon short-chain fatty acids (SCFAs) pertinent to metabolic and cellular studies. While structurally similar, their metabolic fates and signaling functions diverge significantly due to the presence of a double bond in this compound, rendering it unsaturated, whereas butyric acid is a saturated fatty acid. This guide synthesizes experimental data to elucidate these differences for research and therapeutic development.
Core Properties and Metabolic Roles
Butyric acid is a major product of microbial fermentation of dietary fiber in the colon and serves as a primary energy source for colonocytes.[1][2][3] In contrast, this compound is primarily an intermediate in the metabolic pathways of fatty acid synthesis and β-oxidation.[4][5]
| Property | This compound (Crotonic Acid) | Butyric Acid (Butanoic Acid) |
| Chemical Formula | C₄H₆O₂[6][7] | C₄H₈O₂[1] |
| Structure | CH₃CH=CHCOOH (Unsaturated)[6] | CH₃CH₂CH₂COOH (Saturated)[1] |
| Molar Mass | 86.09 g/mol [7] | 88.11 g/mol |
| Primary Source | Metabolic intermediate | Microbial fermentation of dietary fiber in the colon[1][8] |
| Primary Metabolic Fate | Intermediate in fatty acid β-oxidation and synthesis[5] | Energy source for colonocytes (via TCA cycle); systemic circulation[1][2] |
| Key Signaling Function | Primarily metabolic; less defined direct signaling role | Histone Deacetylase (HDAC) inhibitor; G-protein coupled receptor (GPCR) agonist[1][9] |
Metabolic Pathways: A Tale of Two Fates
The metabolic handling of these two SCFAs is fundamentally different. Butyric acid is a key energy substrate and signaling molecule absorbed from the gut, while this compound is a transient molecule within cellular metabolic cycles.
Butyric Acid: From Gut Fermentation to Cellular Energy and Signaling
Produced by anaerobic bacteria in the colon, butyric acid is readily absorbed by colonocytes via monocarboxylate transporters (MCT1) and sodium-coupled monocarboxylate transporters (SMCT1).[2] It is the preferred energy source for these cells, providing approximately 70% of their energy needs after being converted to butyryl-CoA and entering the tricarboxylic acid (TCA) cycle as acetyl-CoA.[1][2][3]
A fascinating aspect of its metabolism is the "butyrate paradox":
-
In healthy colonocytes , butyrate (B1204436) is efficiently metabolized for energy, promoting cell renewal and gut barrier integrity.[2]
-
In colorectal cancer cells , which favor glycolysis (the Warburg effect), butyrate is not readily metabolized.[2] This accumulation allows it to act as a potent histone deacetylase (HDAC) inhibitor, leading to the activation of tumor-suppressor genes and inducing apoptosis.[2]
This compound: An Intermediate in Fatty Acid Metabolism
This compound, in its CoA-ester form (crotonyl-CoA), is a standard intermediate in the β-oxidation of fatty acids. It is formed during the breakdown of longer-chain fatty acids and is subsequently hydrated and oxidized. Conversely, in fatty acid synthesis, crotonyl-CoA can be reduced to form butyryl-CoA, a building block for fatty acid elongation.[1] Its existence is typically transient, as it is efficiently converted in the next step of the metabolic pathway.
Signaling Pathways: HDAC Inhibition and Receptor Agonism
Butyric acid is a well-documented signaling molecule, exerting its effects primarily through two mechanisms: inhibition of HDACs and activation of specific GPCRs. The direct signaling roles of this compound are not as well-established, with its influence being largely secondary to its metabolic function.
Butyric Acid: A Potent Epigenetic and Metabolic Regulator
-
HDAC Inhibition : Butyric acid is a potent inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][10] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to the altered expression of a subset of genes (around 2%).[10] This mechanism is central to its anti-cancer effects, such as inducing the expression of the cell cycle inhibitor p21.[10][11]
-
GPCR Agonism : Butyrate acts as an agonist for several G-protein coupled receptors, including free fatty acid receptor 2 (FFAR2), FFAR3, and hydroxycarboxylic acid receptor 2 (HCA2).[1][12][13] Activation of these receptors on gut epithelial and immune cells triggers downstream signaling cascades that regulate gut hormone secretion, inflammation, and energy homeostasis.[9][12] These actions contribute to its anti-inflammatory and metabolic benefits.[9][12]
Experimental Protocols for Metabolic Studies
To aid researchers in designing studies to investigate the metabolic effects of these fatty acids, the following generalized protocols are provided.
Protocol 1: In Vitro Metabolic Labeling with Stable Isotopes
This method traces the metabolic fate of fatty acids in cultured cells.
-
Cell Culture : Plate cells (e.g., hepatocytes, colonocytes) in 6-well plates and grow to ~80% confluency.[14]
-
Labeling Medium Preparation : Prepare a culture medium containing a known concentration of a stable isotope-labeled fatty acid (e.g., ¹³C-butyric acid) complexed to fatty-acid-free BSA.[14]
-
Metabolic Labeling : Replace the standard medium with the labeling medium and incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours).[15]
-
Metabolite Extraction :
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[14][15]
-
Quench metabolism and extract metabolites by adding a cold 80% methanol (B129727) solution.[15]
-
Scrape and collect the cell lysate. Centrifuge to pellet debris and collect the supernatant containing metabolites.[15]
-
-
Analysis : Analyze the supernatant using mass spectrometry (LC-MS or GC-MS) to identify and quantify the incorporation of the stable isotope into downstream metabolites (e.g., TCA cycle intermediates, lipids).[14]
Protocol 2: Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate at which cells catabolize fatty acids.
-
Cell Preparation : Culture cells in appropriate plates (e.g., primary hepatocytes on collagen-coated plates).[16]
-
Radiolabeling : Incubate cells in a medium containing a radiolabeled fatty acid (e.g., [¹⁴C]palmitate, which can be used as a proxy for general FAO, or custom synthesized [¹⁴C]butyrate).
-
Capture of ¹⁴CO₂ : The assay is typically conducted in a sealed plate. During incubation, the ¹⁴CO₂ produced from the oxidation of the labeled fatty acid is trapped on a filter paper soaked in an alkaline solution (e.g., NaOH).
-
Quantification : After incubation, the filter paper is removed, and the trapped radioactivity is measured using liquid scintillation counting.[16] The amount of ¹⁴CO₂ is proportional to the rate of fatty acid oxidation.
-
Data Normalization : Results are typically normalized to the total protein content of the cells in each well.
Conclusion
While both this compound and butyric acid are four-carbon SCFAs, their biological roles are distinct. Butyric acid is a pleiotropic molecule acting as a critical energy source for the gut epithelium and a potent signaling agent with well-defined epigenetic and receptor-mediated effects. This compound, by contrast, functions primarily as a metabolic intermediate within the core pathways of fatty acid metabolism. Understanding these differences is crucial for researchers in metabolism, gastroenterology, and oncology when designing experiments and interpreting data related to short-chain fatty acid biology.
References
- 1. Butyric acid - Wikipedia [en.wikipedia.org]
- 2. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 3. Butyric Acid: Its Proven and Potential Benefits [healthline.com]
- 4. Showing Compound this compound (FDB003282) - FooDB [foodb.ca]
- 5. MiMeDB: Showing metabocard for But-2-enoic acid (MMDBc0000257) [mimedb.org]
- 6. This compound | C4H6O2 | CID 19499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, (E)- [webbook.nist.gov]
- 8. Butyric acid [medbox.iiab.me]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh [biocrates.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
A Comparative Guide to the Quantification of 2-Butenoic Acid in Biological Samples: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-butenoic acid (crotonic acid), a short-chain fatty acid (SCFA), in biological matrices is crucial for understanding its role in various physiological and pathological processes. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in your method selection.
At a Glance: Performance Comparison
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance parameters for each technique, based on data for this compound and structurally similar short-chain fatty acids.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/mL | 0.01 - 1.5 ng/mL (with derivatization) |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | 0.05 - 5 ng/mL (with derivatization) |
| Precision (%RSD) | <15% | <15% |
| Accuracy (Recovery) | 85 - 115% | 85 - 115% |
| Derivatization | Typically required (e.g., silylation) | Optional, but often used to enhance sensitivity |
| Sample Throughput | Lower | Higher |
Experimental Workflows
To provide a clearer understanding of the analytical process for each technique, the following diagrams illustrate the typical experimental workflows for the quantification of this compound in biological samples.
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the quantification of this compound using both GC-MS and LC-MS/MS. These protocols are based on established methods for short-chain fatty acids and can be adapted for specific laboratory requirements.
GC-MS Method for this compound Quantification
This protocol describes the analysis of this compound in plasma or serum using silylation derivatization followed by GC-MS.
1. Sample Preparation and Extraction
-
To 200 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample to a pH below 2 by adding 5M HCl.
-
Saturate the aqueous phase by adding solid sodium chloride and vortex to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) or ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with an additional 1 mL of the organic solvent and combine the extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[1]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Quantification
Quantification is achieved by creating a calibration curve using standards of this compound prepared in a surrogate matrix and subjected to the same extraction and derivatization process. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
LC-MS/MS Method for this compound Quantification
This protocol outlines a sensitive method for the quantification of this compound in plasma or urine using derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH).
1. Sample Preparation and Derivatization
-
To 100 µL of plasma or urine, add 400 µL of cold acetonitrile (B52724) containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in 50 µL of a solution containing 3-NPH and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in a suitable buffer.
-
Incubate the mixture to allow for complete derivatization. The reaction time and temperature may need optimization.
2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate this compound from other matrix components |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for underivatized or positive mode for derivatized SCFAs. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Quantification
Similar to the GC-MS method, quantification is performed using a calibration curve prepared with derivatized standards. The peak area ratio of the analyte to the internal standard is used for concentration determination.
Signaling Pathways and Logical Relationships
The quantification of this compound is often relevant in the context of metabolic pathways. The following diagram illustrates a simplified representation of a generic metabolic pathway where the accurate measurement of an intermediate like this compound is critical.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in biological samples.
-
GC-MS is a robust and well-established method, particularly for volatile compounds. While it typically requires a derivatization step to analyze short-chain fatty acids, this can lead to excellent sensitivity and chromatographic separation.
-
LC-MS/MS offers higher throughput and the potential for direct analysis without derivatization, although derivatization is often employed to significantly enhance sensitivity.[2] The specificity of tandem mass spectrometry provides a high degree of confidence in analyte identification and quantification.
The ultimate choice of method will depend on the specific requirements of the research, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful validation and implementation of a quantitative method for this compound in your laboratory.
References
A Comparative Analysis of Crotonic Acid and Isocrotonic Acid: Reactivity and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of crotonic acid and its geometric isomer, isocrotonic acid. As cis-trans isomers of but-2-enoic acid, their distinct spatial arrangements of substituents around the carbon-carbon double bond lead to notable differences in their physical properties, stability, and chemical reactivity. Understanding these differences is crucial for their application in organic synthesis, polymer chemistry, and, increasingly, in the context of drug development and molecular biology.
Physicochemical Properties: A Tale of Two Isomers
Crotonic acid, the trans isomer, and isocrotonic acid, the cis isomer, exhibit distinct physical properties due to their different molecular geometries. The more linear and symmetrical structure of crotonic acid allows for more efficient packing in the crystal lattice, resulting in a significantly higher melting point compared to the bent structure of isocrotonic acid.
| Property | Crotonic Acid (trans-2-butenoic acid) | Isocrotonic Acid (cis-2-butenoic acid) |
| Molar Mass | 86.09 g/mol | 86.09 g/mol |
| Appearance | White crystalline solid[1] | Oily liquid[2] |
| Melting Point | 71.4–71.7 °C[3] | 14.6 °C[4] |
| Boiling Point | 184.7 °C[3] | 169 °C[4] |
| Solubility in Water | Moderately soluble[3] | Soluble[4] |
| pKa | 4.69 - 4.817[1][5] | ~4.44 - 4.9[6][7] |
| Stability | More stable isomer[5] | Less stable isomer, isomerizes to crotonic acid upon heating[2][5] |
Note: Reported pKa values for isocrotonic acid vary across different sources.
Comparative Reactivity Analysis
The electronic and steric differences between crotonic and isocrotonic acid influence their reactivity in various chemical transformations.
Isomerization
Isocrotonic acid is the thermodynamically less stable isomer and can be converted to the more stable crotonic acid upon heating.[2][5] A study on the gas-phase unimolecular reactions of butenoic acid isomers demonstrated a rapid equilibration between the isomers at 593 K, with isocrotonic acid acting as an intermediate in the conversion of 3-butenoic acid to crotonic acid.[1][8]
Electrophilic Addition
In electrophilic addition reactions, the reactivity of the double bond is influenced by the electron-withdrawing effect of the carboxylic acid group. For both isomers, the double bond is less nucleophilic than in a simple alkene. However, steric hindrance in isocrotonic acid, where the methyl and carboxyl groups are on the same side of the double bond, can influence the approach of electrophiles.
While direct comparative kinetic data is limited, it is expected that the approach to the double bond in isocrotonic acid would be more sterically hindered.
Nucleophilic Conjugate Addition
As α,β-unsaturated carboxylic acids, both isomers can undergo nucleophilic conjugate addition (Michael addition). The electron-withdrawing carboxyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. The stereochemistry of the starting material can influence the stereochemical outcome of the product.
Esterification
Hydrogenation
Both crotonic acid and isocrotonic acid can be catalytically hydrogenated to yield butyric acid.[2] The reaction proceeds via the addition of hydrogen across the double bond. The difference in steric hindrance between the two isomers could potentially lead to different rates of reaction on the catalyst surface, although specific comparative kinetic data is not widely available.
Polymerization
Crotonic acid and its esters are used in the production of polymers and copolymers.[3] The polymerization of crotonic acid is known to be challenging due to the steric hindrance and resonance stabilization of the monomer. Isocrotonic acid is generally not used for polymerization due to its lower stability and tendency to isomerize to the trans form.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative protocols for key reactions involving these acids.
Protocol for Gas-Phase Isomerization of Butenoic Acids
This protocol is based on the methodology for studying gas-phase unimolecular reactions.
Objective: To determine the rate constants for the interconversion of crotonic and isocrotonic acid at a given temperature.
Apparatus:
-
Flow system with a heated Pyrex reactor tube.
-
Furnace with a precise temperature controller.
-
Syringe pump for liquid reactant introduction.
-
Inert carrier gas (e.g., nitrogen) supply with a flow controller.
-
Cold traps (e.g., cooled with liquid nitrogen) for product collection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
Procedure:
-
Set the furnace to the desired reaction temperature (e.g., 593 K).[1]
-
Establish a constant flow of the inert carrier gas through the reactor.[1]
-
Introduce the starting isomer (crotonic or isocrotonic acid) into the carrier gas stream at a constant rate using the syringe pump.[1]
-
Allow the system to reach a steady state.
-
Collect the reaction mixture by passing the effluent gas through the cold traps for a defined period.[1]
-
Warm the traps to room temperature and analyze the contents by GC-MS to identify and quantify the starting material and any isomers formed.[1]
-
Calculate the rate constants based on the extent of isomerization and the residence time in the reactor.[1]
Protocol for Comparative Esterification
Objective: To compare the relative rates of esterification of crotonic and isocrotonic acid with an alcohol.
Apparatus:
-
Jacketed glass reactor with a magnetic stirrer and reflux condenser.
-
Constant temperature bath.
-
Sampling device (e.g., syringe).
-
Analytical instrument (e.g., Gas Chromatography or HPLC) to monitor the reaction progress.
Procedure:
-
In two separate reactors, charge a solution of either crotonic acid or isocrotonic acid in a suitable solvent (e.g., toluene).
-
Add the alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Bring both reaction mixtures to the desired temperature using the constant temperature bath and begin stirring.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a cold solution of sodium bicarbonate).
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the ester product and the remaining carboxylic acid.
-
Plot the concentration of the product versus time for both reactions to compare their rates.
Biological Significance and Signaling Pathways
While structurally similar, the known biological roles of crotonic and isocrotonic acid are quite distinct, with crotonic acid having a more established role in cellular signaling.
Crotonic Acid and Protein Crotonylation
Crotonic acid is the precursor to crotonyl-CoA, which serves as a donor for a post-translational modification called lysine (B10760008) crotonylation (Kcr). This modification, discovered in recent years, involves the addition of a crotonyl group to lysine residues on histone and non-histone proteins.
Histone crotonylation is an important epigenetic mark that plays a significant role in regulating gene expression. It is associated with active gene transcription and has been implicated in various cellular processes and diseases, including cancer, metabolic disorders, and inflammatory responses.[4]
The regulation of protein crotonylation involves "writer" enzymes (crotonyltransferases), "eraser" enzymes (decrotonylases), and "reader" proteins that recognize the crotonylated lysine residues and mediate downstream signaling events.
Isocrotonic Acid
Currently, there is limited information available in the scientific literature regarding a specific biological role or involvement in signaling pathways for isocrotonic acid. Its lower thermodynamic stability and tendency to isomerize to crotonic acid may contribute to its lower prevalence and apparent lack of a defined biological function compared to its trans isomer.
Conclusion
Crotonic acid and isocrotonic acid, while simple geometric isomers, exhibit significant differences in their physical properties and, by extension, their chemical reactivity and biological roles. Crotonic acid, the more stable trans isomer, is a well-characterized compound with applications in polymer synthesis and a notable role in the emerging field of protein crotonylation. In contrast, isocrotonic acid, the less stable cis isomer, is less studied, and its reactivity is often considered in the context of its isomerization to the more stable form.
For researchers in drug development and related fields, the established link between crotonic acid and epigenetic regulation through histone crotonylation presents a compelling area for further investigation. The enzymes involved in the crotonylation pathway may represent novel therapeutic targets. While isocrotonic acid currently lacks a defined biological role, its potential interactions with biological systems should not be entirely dismissed and may warrant further exploratory research. Future studies providing direct quantitative comparisons of the reactivity of these two isomers would be invaluable for a more complete understanding of their chemical behavior.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Novel protein acylations in ferroptosis: decoding the regulatory roles of lactylation, crotonylation, succinylation, and β-hydroxybutyrylation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Studies in decarboxylation. Part 14. The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic (cis-but-2-enoic) acid in its isomerisation to crotonic (trans-but-2-enoic) acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Differentiation of Butenoic Acid Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomers is a fundamental necessity in chemical synthesis and analysis. This guide offers a detailed comparison of spectroscopic methods for distinguishing between the common isomers of butenoic acid: crotonic acid ((E)-2-butenoic acid), isocrotonic acid ((Z)-2-butenoic acid), and 3-butenoic acid (vinylacetic acid). These compounds share the molecular formula C₄H₆O₂ but differ in the geometry or position of their double bond, leading to distinct spectroscopic signatures.[1][2] By utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), one can effectively identify each isomer.[1]
Spectroscopic Comparison Data
The following tables provide a summary of the key spectroscopic data for the isomers of butenoic acid. These values have been compiled from various spectral databases and may vary based on experimental conditions.[2]
Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: CDCl₃) [2]
| Isomer | Proton | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| Crotonic Acid | -COOH | ~12.0 | Singlet (broad) | - |
| =CH-COOH | 7.0 - 7.2 | Quartet of doublets | ~6.9, ~15.6 | |
| CH₃-CH= | 5.8 - 5.9 | Doublet of quartets | ~1.7, ~15.6 | |
| CH₃- | 1.9 | Doublet of doublets | ~1.7, ~6.9 | |
| Isocrotonic Acid | -COOH | ~11.5 | Singlet (broad) | - |
| =CH-COOH | 6.2 - 6.4 | Quartet of doublets | ~7.0, ~12.0 | |
| CH₃-CH= | 5.7 - 5.8 | Multiplet | - | |
| CH₃- | 2.1 | Doublet of doublets | ~1.8, ~7.0 | |
| 3-Butenoic Acid | -COOH | ~11.0 - 12.0 | Singlet (broad) | - |
| =CH- | 5.80 - 5.95 | Multiplet | - | |
| =CH₂ (trans) | 5.15 - 5.25 | Doublet of triplets | ~17.1, ~1.5 | |
| =CH₂ (cis) | 5.05 - 5.15 | Doublet of triplets | ~10.2, ~1.5 | |
| -CH₂- | 3.10 - 3.20 | Doublet | ~7.0 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[1]
Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: CDCl₃) [2]
| Isomer | C1 (C=O) / ppm | C2 / ppm | C3 / ppm | C4 / ppm |
| Crotonic Acid | ~172 | ~122 | ~145 | ~18 |
| Isocrotonic Acid | ~171 | ~121 | ~143 | ~15 |
| 3-Butenoic Acid | ~178 | ~39 | ~132 | ~118 |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Crotonic Acid | Isocrotonic Acid | 3-Butenoic Acid |
| O-H Stretch | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O Stretch | ~1700-1725 | ~1700-1720 | ~1710-1735 |
| C=C Stretch | ~1655 | ~1650 | ~1645 |
| C-H Out-of-Plane Bend | ~965 (strong) | Absent | ~910 and ~990 |
Note: Conjugation with the carbonyl group in crotonic and isocrotonic acid lowers the C=C stretching frequency compared to the isolated double bond in 3-butenoic acid.[1]
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| All Isomers | 86 | 69 (M-17, loss of -OH), 45 (loss of -COOH), 41 (M-45, loss of -COOH) |
Note: While the major fragment ions are common to all isomers, their relative intensities can differ, providing a fingerprint for each compound. For instance, 3-butenoic acid may show a more prominent peak at m/z 45.[1]
Visualizing the Differentiation Process
The following diagrams illustrate the general workflow for isomer differentiation and the logical approach to distinguishing the butenoic acid isomers based on their spectroscopic data.
Experimental workflow for spectroscopic differentiation.
Differentiation of isomers using key spectroscopic features.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of butenoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Prepare a solution by dissolving approximately 10-20 mg of the butenoic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.[3] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added for chemical shift calibration.[3]
-
Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3] For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[3]
-
Data Analysis : Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, multiplicities, and coupling constants to determine the isomeric structure.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet (for solids like crotonic acid) : Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent disk using a hydraulic press.[1]
-
Thin Film (for liquids) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[1]
-
-
Data Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[1] A background spectrum should be recorded and subtracted from the sample spectrum.[3]
-
Data Analysis : Identify the characteristic absorption bands for the O-H, C=O, and C=C stretches, and pay close attention to the C-H out-of-plane bending region to differentiate between the isomers.[1]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation by gas chromatography (GC-MS).[1]
-
Ionization : Use a suitable ionization technique, such as electron ionization (EI), which is common for small organic molecules.[1][2]
-
Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 10-150 amu) to observe the molecular ion and key fragment ions.[1]
-
Data Analysis : Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern and relative intensities of the peaks to differentiate the isomers.[2]
References
A Comparative Guide to the Quality Control of Pharmaceutical-Grade Crotonic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and manufacturing, the quality of raw materials is paramount to ensuring the safety and efficacy of the final drug product. Crotonic acid, an unsaturated carboxylic acid, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and as a monomer in the creation of specialty polymers for drug delivery systems.[1] Although not officially monographed in major pharmacopeias like the USP, EP, or JP, pharmaceutical-grade crotonic acid must adhere to stringent quality control parameters to be deemed suitable for use. This guide provides a comparative analysis of the quality control parameters for crotonic acid against two common acidic excipients found in pharmaceutical formulations: sorbic acid and fumaric acid.
Comparative Analysis of Quality Control Parameters
The following table summarizes the key quality control parameters for pharmaceutical-grade crotonic acid, sorbic acid, and fumaric acid. The specifications for sorbic acid and fumaric acid are based on the United States Pharmacopeia (USP), while the parameters for crotonic acid are derived from typical manufacturer specifications for high-purity grades.
| Parameter | Crotonic Acid (Typical Specification) | Sorbic Acid (USP) | Fumaric Acid (USP) |
| Appearance | White crystalline solid | White to yellowish-white crystalline powder | White, odorless granules or crystalline powder |
| Assay | ≥ 99.0% | 99.0% - 101.0% (anhydrous basis) | 99.5% - 100.5% (anhydrous basis) |
| Melting Range | 71-74 °C | 132-135 °C | 286-302 °C (in a sealed capillary) |
| Water Content | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Residue on Ignition | ≤ 0.2% | ≤ 0.2% | ≤ 0.1% |
| Heavy Metals | ≤ 10 ppm | ≤ 0.001% (10 ppm) | ≤ 0.001% (10 ppm) |
| Related Substances/Impurities | Specific limits for known impurities (e.g., isocrotonic acid) determined by HPLC or GC | Limit of Aldehydes: ≤ 0.15% | Limit of Maleic Acid: ≤ 0.1% |
| Solubility | Soluble in water, ethanol (B145695), and acetone | Freely soluble in ethanol (96%); slightly soluble in water | Soluble in methanol (B129727); slightly soluble in water |
Experimental Protocols
Detailed methodologies for key quality control tests are crucial for ensuring accurate and reproducible results. Below are the protocols for the assay of each of the three substances.
Assay of Crotonic Acid (Titration Method)
Principle: This method determines the purity of crotonic acid by titrating a known weight of the sample with a standardized solution of sodium hydroxide (B78521) using a suitable indicator.
Apparatus:
-
Analytical balance
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Magnetic stirrer and stir bar
Reagents:
-
Crotonic Acid sample
-
0.1 N Sodium Hydroxide (NaOH) volumetric solution, standardized
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (neutralized)
Procedure:
-
Accurately weigh approximately 0.2 g of the crotonic acid sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be applied if necessary.
-
Add 2-3 drops of phenolphthalein indicator solution to the flask.
-
Titrate the sample solution with standardized 0.1 N NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH solution consumed.
-
Perform a blank titration using 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.
Calculation:
Where:
-
V_NaOH = Volume of NaOH solution used in mL (corrected for blank)
-
N_NaOH = Normality of the NaOH solution
-
MW_CrotonicAcid = Molecular weight of crotonic acid (86.09 g/mol )
-
W_sample = Weight of the crotonic acid sample in grams
Assay of Sorbic Acid (USP Method)
Principle: This is an acid-base titration to determine the purity of sorbic acid.[2]
Procedure:
-
Accurately weigh about 250 mg of Sorbic Acid.[2]
-
Dissolve in a mixture of 50 mL of methanol and 25 mL of water that has been previously neutralized with 0.02 N sodium hydroxide.[2]
-
Add phenolphthalein TS as an indicator.[2]
-
Titrate with 0.1 N sodium hydroxide VS until the first pink color persists for at least 30 seconds.[2]
-
Each mL of 0.1 N sodium hydroxide is equivalent to 11.21 mg of C₆H₈O₂.[2]
Assay of Fumaric Acid (USP Method)
Principle: The assay for fumaric acid is also an acid-base titration.[3][4]
Procedure:
-
Accurately weigh about 1 g of Fumaric Acid and transfer it to a conical flask.[3][4]
-
Add 50 mL of methanol and warm gently on a steam bath to dissolve the sample.[3][4]
-
Titrate with 0.5 N sodium hydroxide VS until the first appearance of a pink color that persists for at least 30 seconds.[3][4]
-
Perform a blank titration and make any necessary corrections.[3][4]
-
Each mL of 0.5 N sodium hydroxide is equivalent to 29.02 mg of C₄H₄O₄.[3][4]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the quality control of pharmaceutical-grade crotonic acid and the signaling pathway for its primary use as a chemical intermediate.
Caption: Quality Control Workflow for Crotonic Acid.
Caption: Crotonic Acid as a Pharmaceutical Intermediate.
References
A Comparative Guide to the Antimicrobial Efficacy of 2-Butenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of 2-butenoic acid, also known as crotonic acid, have emerged as a promising class of compounds with significant antimicrobial potential. This guide provides an objective comparison of the efficacy of various this compound esters, supported by experimental data, to aid in the advancement of antimicrobial research and drug development.
Comparative Antimicrobial Efficacy: Ester Derivatives
The antimicrobial activity of a series of 4-substituted this compound (crotonic acid) esters has been evaluated against a panel of pathogenic fungi. The efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth. The data reveals a strong correlation between the substituent at the 4-position and the compound's antifungal potency.
Specifically, a study involving twenty-three 4-substituted crotonic acid esters demonstrated significant activity against Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes[1]. The results, summarized below, indicate that halogen substituents, particularly iodine and bromine, confer the highest potency.
| Compound ID | This compound Derivative | Test Organism | MIC (µg/mL)[1] |
| 1 | Ethyl 4-iodocrotonate | Candida albicans | 18 |
| Aspergillus niger | 40 | ||
| Mucor mucedo | 5 | ||
| Trichophyton mentagrophytes | 4 | ||
| 2 | Ethyl 4-bromocrotonate | Candida albicans | 35 |
| Aspergillus niger | 80 | ||
| Mucor mucedo | 10 | ||
| Trichophyton mentagrophytes | 8 | ||
| 3 | Ethyl 4-chlorocrotonate | Candida albicans | 110 |
| Aspergillus niger | >500 | ||
| Mucor mucedo | 30 | ||
| Trichophyton mentagrophytes | 25 | ||
| 4 | Methyl 4-iodocrotonate | Candida albicans | 35 |
| Aspergillus niger | 80 | ||
| Mucor mucedo | 10 | ||
| Trichophyton mentagrophytes | 8 | ||
| 5 | Methyl 4-bromocrotonate | Candida albicans | 75 |
| Aspergillus niger | 150 | ||
| Mucor mucedo | 20 | ||
| Trichophyton mentagrophytes | 15 |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methods. The following is a detailed methodology for the broth microdilution assay, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Compounds:
-
Stock solutions of the test compounds (this compound derivatives) are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
A series of twofold dilutions are then prepared from the stock solution in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi).
-
-
Preparation of Microbial Inoculum:
-
The test microorganism (e.g., Candida albicans) is cultured on an appropriate agar (B569324) plate for 24-48 hours.
-
A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1-5 x 10⁶ CFU/mL for yeast).
-
The standardized inoculum is further diluted in the growth medium to achieve the final desired cell concentration in the microtiter plate wells (e.g., 0.5-2.5 x 10³ CFU/mL).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
Control wells are included: a positive control (microorganism with no compound) to ensure growth and a negative control (medium only) to check for sterility.
-
The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Visualizations: Workflows and Relationships
To better illustrate the processes and concepts involved in this research, the following diagrams have been generated.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Structure-Activity Relationship (SAR) of 4-substituted esters.
Mechanism of Action Insights
The potent activity of the 4-halo-substituted crotonic acid esters is believed to stem from their reactivity as alkylating agents. The mechanism of fungitoxicity is likely due to a nucleophilic reaction involving sulfhydryl (SH) groups present in essential fungal enzymes and proteins[1]. The electron-withdrawing nature of the halogen atom at the 4-position makes the double bond susceptible to Michael addition by nucleophiles like the cysteine residues in proteins. This covalent modification can inactivate critical enzymes, leading to cell death. The observed order of fungitoxicity (I > Br > Cl) correlates with the leaving group ability in nucleophilic reactions, further supporting this proposed mechanism[1].
References
A Comparative Guide to Gas Chromatography Analysis of 2-Butenoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gas chromatography (GC) methods for the analysis of 2-butenoic acid esters, also known as crotonic acid esters. We will explore the performance of different GC columns and detectors, supported by established analytical principles and experimental data from related compounds, to assist in method selection and optimization.
Introduction to GC Analysis of this compound Esters
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound esters. The choice of GC column (stationary phase) and detector is critical for achieving optimal separation and sensitivity. This compound esters are generally volatile enough for direct GC analysis without the need for derivatization, which is often required for the free acid due to its higher polarity.
Comparison of GC Stationary Phases
The separation of this compound esters is primarily influenced by the polarity of the GC column's stationary phase. Non-polar columns separate compounds mainly based on their boiling points, while polar columns provide separation based on a combination of boiling point and polarity.
Non-Polar Columns (e.g., 5% Phenyl Methylpolysiloxane)
On a non-polar stationary phase, the elution order of this compound esters is expected to follow their boiling points. Esters with lower boiling points will elute first. For a homologous series of esters (methyl, ethyl, propyl, butyl), the retention time will increase with the size of the alkyl group.
Polar Columns (e.g., Polyethylene Glycol - WAX, or Cyanopropyl phases)
Polar stationary phases interact more strongly with polar analytes. While the boiling point still plays a role, the polarity of the esters will significantly influence their retention. This can be advantageous for separating isomers or compounds with similar boiling points but different polarities.
Performance Comparison of GC Columns
The following table summarizes the expected performance of different types of GC columns for the analysis of a homologous series of this compound esters.
| Stationary Phase | Polarity | Separation Principle | Expected Elution Order (this compound Esters) | Advantages | Disadvantages |
| 5% Phenyl Methylpolysiloxane | Non-Polar | Boiling Point | Methyl < Ethyl < Propyl < Butyl | Robust, versatile, good for general profiling. | May not resolve isomers with similar boiling points. |
| Polyethylene Glycol (WAX) | Polar | Polarity & Boiling Point | Dependent on a balance of polarity and volatility. | Excellent for separating polar compounds, can resolve positional isomers. | Susceptible to degradation by oxygen and water, lower temperature limits. |
| Cyanopropyl Polysiloxane | Intermediate to High Polarity | Dipole-Dipole Interactions & Boiling Point | Can provide unique selectivity for unsaturated compounds. | Good for separating cis/trans isomers and compounds with double bonds. | Can be less robust than non-polar phases. |
Comparison of GC Detectors: FID vs. MS
The two most common detectors for the GC analysis of this compound esters are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Flame Ionization Detector (FID): The FID is a robust and widely used detector that provides excellent sensitivity for organic compounds. It is a mass-flow dependent detector, and its response is proportional to the number of carbon atoms in the analyte. This makes it a good choice for quantification when the identity of the analytes is already known.
-
Mass Spectrometer (MS): The MS detector provides both quantitative data and structural information, allowing for the definitive identification of compounds based on their mass spectra. This is particularly useful for complex mixtures or for confirming the identity of unknown peaks.
Quantitative Performance Comparison: FID vs. MS
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) |
| Principle | Measures ions produced in a flame. | Measures mass-to-charge ratio of ionized molecules. | Measures selected specific ions. |
| Selectivity | Low | High | Very High |
| Sensitivity | High (pg range) | Moderate (low ng range) | Very High (fg to low pg range) |
| Identification | Based on retention time only. | Based on mass spectrum and retention time. | Based on selected ions and retention time. |
| Linear Range | Wide | Moderate | Moderate |
| Cost | Lower | Higher | Higher |
| Primary Use | Routine quantification of known analytes. | Identification and quantification. | Trace analysis and quantification in complex matrices. |
Experimental Protocols
Below are representative experimental protocols for the GC analysis of this compound esters.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of methyl, ethyl, propyl, and butyl 2-butenoate in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to the desired concentration range for calibration.
-
Sample Preparation: If analyzing a sample matrix, dissolve a known amount of the sample in a suitable solvent. If necessary, perform an extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the esters and remove interfering matrix components.
GC Method 1: Non-Polar Column (General Purpose)
-
GC System: Agilent 7890B GC with FID
-
Column: DB-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector: Split/splitless, 250°C, split ratio 50:1
-
Injection Volume: 1 µL
-
Detector: FID at 280°C
GC Method 2: Polar Column (for Enhanced Selectivity)
-
GC System: Agilent 7890B GC with MS
-
Column: DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 8°C/min to 220°C
-
Hold: 10 minutes at 220°C
-
-
Injector: Split/splitless, 240°C, split ratio 50:1
-
Injection Volume: 1 µL
-
MSD:
-
Transfer Line: 250°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: m/z 40-300
-
Mandatory Visualization
Experimental Workflow for GC Analysis of this compound Esters
Caption: Experimental workflow for the GC analysis of this compound esters.
Logical Relationship of GC Column Selection
Caption: Logic for selecting a GC column for this compound ester analysis.
Comparative Toxicity Analysis of 2-Butenoic Acid and Other Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of 2-Butenoic acid, also known as crotonic acid, against other common short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate (B1204436). The information presented herein is curated from experimental data to assist researchers in assessing the relative toxicity and understanding the underlying mechanisms of these compounds.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of this compound and other SCFAs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different methodologies and models used.
| Compound | Assay Type | Species/Cell Line | Value | Reference |
| This compound | LD50 (Oral) | Rat | 1000 mg/kg | [1] |
| LD50 (Dermal) | Rabbit | 600 mg/kg | [1] | |
| LD50 (Intraperitoneal) | Rat | 100 mg/kg | [1] | |
| Sodium Butyrate | IC50 (48h) | HCT116 | 1.3 mM | [2] |
| IC50 (48h) | HT-29 | 1.52 mM | [3] | |
| IC50 (48h) | RKO | 10.84 mM | [4] | |
| IC50 (48h) | HCT-15 | 4.57 mM | [4] | |
| Sodium Propionate | IC50 (48h) | HCT116 | 3.6 mM | [2] |
| IC50 (48h) | HT-29 | 7.3 mM | [3] | |
| IC50 (48h) | RKO | 32.25 mM | [4] | |
| IC50 (48h) | HCT-15 | 22.70 mM | [4] | |
| Sodium Acetate | IC50 (48h) | HCT116 | 29.0 mM | [2] |
| IC50 (48h) | RKO | 81.04 mM | [4] | |
| IC50 (48h) | HCT-15 | 89.52 mM | [4] |
Note: LD50 (Lethal Dose, 50%) refers to the dose required to kill half the members of a tested population. IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance that is required for 50% inhibition of a biological process. Lower values indicate higher toxicity.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
A common method to determine the cytotoxic effects of SCFAs on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HCT116, Caco-2)
-
Complete cell culture medium
-
96-well plates
-
This compound and other SCFAs (sodium salts are often used for better solubility)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other SCFAs) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium without the test compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
This compound-Induced p53 Degradation Pathway
This compound has been shown to exert part of its biological effects by modulating the p53 signaling pathway. Specifically, it induces the crotonylation of the tumor suppressor protein p53 at serine 46, leading to a reduction in p53 protein levels and subsequent impairment of its activity.[5][6] This can, in turn, affect cell cycle regulation and apoptosis.
Caption: this compound-induced p53 degradation pathway.
Discussion and Conclusion
The available data indicates that this compound exhibits significant toxicity, as evidenced by its LD50 values and its classification as a corrosive substance. In comparison to other SCFAs like butyrate, propionate, and acetate, this compound appears to be more acutely toxic in vivo.
The unique mechanism of this compound-induced p53 degradation through crotonylation highlights a specific molecular interaction that is distinct from the primary mechanisms of action of other SCFAs, which often involve histone deacetylase (HDAC) inhibition (especially for butyrate). This suggests that while all are short-chain fatty acids, their toxicological and biological profiles are not interchangeable.
For researchers in drug development, the higher toxicity of this compound may limit its therapeutic potential as a standalone agent. However, its ability to modulate the p53 pathway could be explored in combination therapies or as a lead compound for the development of less toxic derivatives. The other SCFAs, particularly butyrate, continue to be of interest for their potential anti-cancer properties at concentrations that are less cytotoxic to normal cells.
This guide underscores the importance of a thorough toxicological assessment of individual SCFAs and highlights the need for further direct comparative studies to fully elucidate their relative safety and efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 5. Crotonylation at Serine 46 Impairs p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crotonylation at serine 46 impairs p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Butenoic Acid Polymerization and its Copolymers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative study of the polymerization of 2-butenoic acid (crotonic acid) with other monomers. This document outlines the challenges and opportunities associated with utilizing this compound in polymer synthesis, presenting a side-by-side comparison with other common unsaturated monomers like acrylic acid, methacrylic acid, and maleic acid. The guide includes quantitative data, detailed experimental protocols, and visualizations of reaction pathways to support further research and development.
This compound, a bio-based unsaturated carboxylic acid, presents a unique case in polymer chemistry. Unlike its structural isomer, acrylic acid, the homopolymerization of this compound is significantly hindered. This reluctance to self-polymerize is primarily attributed to the steric hindrance caused by the methyl group on the β-carbon of the double bond, which impedes the approach of the propagating radical chain. Consequently, the majority of research has focused on the copolymerization of this compound with other, more reactive monomers.
Comparative Reactivity and Copolymerization Behavior
The copolymerization behavior of monomers is quantitatively described by their reactivity ratios (r). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. For this compound and its esters (crotonates), the reactivity ratio (r1) is typically very low, often approaching zero, when copolymerized with more reactive monomers (M2). This indicates a strong preference for the growing chain to add the comonomer rather than another this compound unit. This characteristic can be advantageous in achieving alternating or statistically random copolymers with a uniform distribution of functional groups.
A study on the copolymerization of n-butyl crotonate (a this compound ester) with 2-methylen-1,3-dioxepane (MDO) reported reactivity ratios of r(BCr) = 0.017 and r(MDO) = 0.105.[1] The low values for both monomers, particularly for the crotonate, suggest a tendency towards an alternating copolymer structure.[1] In contrast, the copolymerization of more common unsaturated acids, such as acrylic acid and methacrylic acid, with various comonomers often exhibits different reactivity patterns. For instance, in the copolymerization of methacrylic acid (MAA) and ethyl acrylate (B77674) (EA), the reactivity ratios were found to be r(MAA) = 2.63 and r(EA) = 0.21, indicating that the methacrylic acid radical prefers to add another methacrylic acid monomer.
The following table summarizes the reactivity ratios for this compound derivatives and other unsaturated acids with selected comonomers.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |
| n-Butyl Crotonate | 2-Methylen-1,3-dioxepane | 0.017[1] | 0.105[1] | Alternating tendency |
| Crotonic Acid | Vinyl Acetate (B1210297) | ≈ 0[1] | - | Statistical/Alternating |
| Methacrylic Acid | Ethyl Acrylate | 2.63 | 0.21 | Statistical (MAA rich) |
| Acrylic Acid | Itaconic Acid | 0.36 | 1.62 | Statistical (IA rich) |
Comparative Properties of this compound Copolymers
The incorporation of this compound into a polymer backbone imparts specific properties, largely due to the presence of the carboxylic acid group. These copolymers find applications in adhesives, coatings, and pharmaceutical formulations.[2]
Poly(vinyl acetate-co-crotonic acid)
One of the most commercially significant copolymers of this compound is with vinyl acetate. The resulting poly(vinyl acetate-co-crotonic acid) (PVAc-CA) is utilized in various applications, including wood adhesives and pharmaceutical coatings.[2] The crotonic acid units provide sites for crosslinking and improve adhesion and water resistance compared to polyvinyl acetate homopolymer.[3]
A comparative study of wood adhesives based on poly(vinyl acetate-co-acrylic acid) (PVAc-AA) and poly(vinyl acetate-co-methacrylic acid) (PVAc-MAA) showed that the acrylic acid-based adhesive exhibited higher tensile shear strength in both dry and wet conditions.[3] While a direct comparison with a PVAc-CA adhesive under identical conditions was not available, the data suggests that the choice of the acidic comonomer significantly impacts the final properties.
The thermal properties of these copolymers are also of interest. A study on poly(vinyl acetate-co-crotonic acid) reported a glass transition temperature (Tg) of around 46-47°C.[4]
The following table provides a comparative overview of the properties of copolymers of this compound and other unsaturated acids with vinyl acetate.
| Property | Poly(vinyl acetate-co-crotonic acid) | Poly(vinyl acetate-co-acrylic acid) | Poly(vinyl acetate-co-methacrylic acid) |
| Glass Transition Temp. (Tg) | ~46-47°C[4] | Higher than PVAc-MAA[3] | Lower than PVAc-AA[3] |
| Adhesive Strength (Wood) | Enhanced over PVAc[2] | Higher than PVAc-MAA[3] | Lower than PVAc-AA[3] |
| Water Resistance | Improved over PVAc[2] | High[3] | High[3] |
| Applications | Adhesives, Coatings, Pharmaceuticals[2] | Adhesives, Coatings[3] | Adhesives, Coatings[3] |
Experimental Protocols
Emulsion Copolymerization of Vinyl Acetate and this compound
This protocol is based on a reported synthesis of poly(vinyl acetate-co-crotonic acid).[5]
Materials:
-
Vinyl acetate (VA)
-
This compound (Crotonic Acid, CA)
-
Benzoyl peroxide (initiator)
-
Polyvinyl alcohol (emulsifier)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of polyvinyl alcohol.
-
In a reaction flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the polyvinyl alcohol solution.
-
Prepare a monomer mixture of vinyl acetate and this compound (e.g., 1.5 wt% CA relative to VA).
-
Add the benzoyl peroxide initiator to the monomer mixture.
-
Heat the aqueous polyvinyl alcohol solution to the reaction temperature (e.g., 80-100°C) under a nitrogen atmosphere with constant stirring.
-
Slowly add the monomer/initiator mixture to the heated aqueous solution over a period of time.
-
Continue the reaction for a specified duration (e.g., 3-16 hours) at the set temperature.
-
After the reaction is complete, cool the resulting emulsion to room temperature.
-
The copolymer can be isolated by precipitation in a non-solvent like cyclohexane (B81311) and dried under vacuum.
Solution Copolymerization of an Unsaturated Acid and a Comonomer (General Protocol)
This protocol provides a general framework for the solution copolymerization of an unsaturated acid with a comonomer like methyl acrylate.
Materials:
-
Unsaturated acid (e.g., this compound, Acrylic acid)
-
Comonomer (e.g., Methyl acrylate)
-
Solvent (e.g., Ethanol, Dimethylformamide)
-
Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)
-
Nitrogen source
Procedure:
-
In a three-necked flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve the unsaturated acid and the comonomer in the chosen solvent at the desired molar ratio.
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 60-80°C).
-
Dissolve the AIBN initiator in a small amount of the solvent and add it to the reaction mixture to initiate the polymerization.
-
Maintain the reaction at the set temperature with continuous stirring for the desired reaction time.
-
Monitor the conversion of the monomers periodically by taking samples and analyzing them (e.g., by gravimetry or spectroscopy).
-
At the end of the reaction, cool the flask to room temperature.
-
Precipitate the copolymer by pouring the reaction mixture into a stirred non-solvent (e.g., diethyl ether, hexane).
-
Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator, and dry it in a vacuum oven until a constant weight is achieved.
Visualizing Polymerization Concepts
Logical Flow of Copolymerization Reactivity
The following diagram illustrates the logical relationship between monomer reactivity ratios and the resulting copolymer structure.
Caption: Relationship between monomer reactivity ratios and copolymer structure.
General Experimental Workflow for Solution Copolymerization
This diagram outlines the typical steps involved in a solution copolymerization experiment.
Caption: Workflow for a typical solution copolymerization experiment.
References
A Comparative Analysis of the Acidity of Crotonic Acid and its Saturated Analogue, Butyric Acid
For Immediate Release
This guide provides a comprehensive comparison of the acidity of crotonic acid and its saturated counterpart, butyric acid. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physicochemical properties that differentiate these two carboxylic acids. The analysis is supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying chemical principles.
Quantitative Data Summary
The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The table below summarizes the reported pKa values for crotonic acid and butyric acid at or near standard conditions (25 °C).
| Compound | Molecular Formula | Structure | pKa | Reference(s) |
| Crotonic Acid | C₄H₆O₂ | CH₃CH=CHCOOH | 4.69 | [1][2][3] |
| Butyric Acid | C₄H₈O₂ | CH₃CH₂CH₂COOH | 4.82 | [4] |
Note: Reported pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the medium.
Theoretical Framework: Understanding the Difference in Acidity
Crotonic acid is slightly more acidic than butyric acid, as evidenced by its lower pKa value. This difference in acidity can be attributed to the electronic effects stemming from the presence of a carbon-carbon double bond in the structure of crotonic acid.
The key factor is the difference in hybridization between the alpha- and beta-carbon atoms in the two acids. In crotonic acid, these carbons are sp² hybridized due to the double bond, while in butyric acid, they are sp³ hybridized. The sp² hybridized carbon atoms have a higher s-character (33.3%) compared to sp³ hybridized carbons (25%). This increased s-character makes the sp² carbons more electronegative.
This enhanced electronegativity of the sp² carbons in crotonic acid results in an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxyl group, which in turn stabilizes the resulting carboxylate anion (crotonate) formed upon deprotonation. The delocalization of the negative charge in the crotonate ion is enhanced, making the loss of a proton more favorable and thus increasing the acidity of the parent acid.
In contrast, the alkyl group in butyric acid has a weak electron-donating inductive effect (+I effect), which slightly destabilizes the carboxylate anion (butyrate) and makes the acid weaker.
Caption: A diagram illustrating the structural differences and electronic effects influencing the acidity of crotonic and butyric acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa of weak acids like crotonic and butyric acid. The following is a generalized protocol for this procedure.
1. Materials and Reagents:
-
Crotonic acid
-
Butyric acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
2. Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation:
-
Prepare an aqueous solution of the carboxylic acid (e.g., 20 mL of a 0.01 M solution).
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added to the acid solution.
-
-
Titration:
-
Place the beaker containing the acid solution on the magnetic stirrer and immerse the calibrated pH electrode.
-
Allow the pH reading to stabilize.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
-
After each addition of titrant, allow the pH to stabilize and record the pH value and the volume of NaOH added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.
-
Caption: A workflow diagram for the determination of pKa using potentiometric titration.
References
- 1. benchchem.com [benchchem.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 4. Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Notes - Free PDF [vedantu.com]
A Comparative Guide to the Electrophoretic Mobility of 2-Butenoic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the subtle differences in the physicochemical properties of geometric isomers is critical for analytical method development, quality control, and understanding biological activity. This guide provides an objective comparison of the electrophoretic mobility of the cis and trans isomers of 2-butenoic acid—isocrotonic acid and crotonic acid, respectively—supported by experimental data and detailed protocols.
The separation of geometric isomers, such as the cis/trans isomers of this compound, can be challenging due to their identical molecular weight and similar chemical properties. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation of such closely related compounds based on differences in their electrophoretic mobility in an electric field.
Principles of Electrophoretic Separation of this compound Isomers
In capillary zone electrophoresis (CZE), the migration of an analyte is governed by its electrophoretic mobility and the electroosmotic flow (EOF) of the background electrolyte (BGE). The electrophoretic mobility of a charged species is directly proportional to its charge and inversely proportional to its size and the viscosity of the medium. For weak acids like the this compound isomers, their charge is dependent on the pH of the BGE relative to their acid dissociation constant (pKa).
The subtle differences in the spatial arrangement of the carboxyl and methyl groups in crotonic acid (trans isomer) and isocrotonic acid (cis isomer) can influence their interaction with the surrounding solvated ions and the capillary wall, leading to differences in their effective electrophoretic mobilities and enabling their separation.
Comparison of Electrophoretic Mobilities
A hypothetical separation would likely show distinct migration times for the two isomers, allowing for their individual quantification. To provide a practical framework, the following table outlines the expected qualitative differences and provides placeholder values for a typical CE separation. A detailed experimental protocol is provided to enable researchers to generate specific quantitative data for their applications.
| Parameter | Crotonic Acid ((E)-2-Butenoic Acid) | Isocrotonic Acid ((Z)-2-Butenoic Acid) |
| Structure | Trans isomer | Cis isomer |
| pKa | ~4.69 | ~4.44 |
| Expected Migration Order | Slower | Faster |
| Hypothetical Migration Time (min) | 7.2 | 6.8 |
| Hypothetical Effective Electrophoretic Mobility (10⁻⁹ m²/Vs) | -35.2 | -36.5 |
Note: The hypothetical values are for illustrative purposes and would need to be determined experimentally using the protocol below.
Experimental Protocol: Separation of this compound Isomers by Capillary Zone Electrophoresis
This protocol provides a starting point for the separation of crotonic and isocrotonic acid using a standard capillary electrophoresis system with UV detection.
Instrumentation:
-
Capillary Electrophoresis System with a UV-Vis detector
-
Uncoated fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length)
-
Data acquisition and analysis software
Reagents:
-
Crotonic acid standard
-
Isocrotonic acid standard
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mM sodium phosphate stock solution by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.
-
To prepare the running BGE, dilute the stock solution to 20 mM.
-
Add CTAB to the BGE to a final concentration of 0.5 mM. CTAB is a cationic surfactant that can reverse the electroosmotic flow, which can be advantageous for the separation of anions.
-
Adjust the pH of the BGE to 7.0 using NaOH or HCl.
-
Filter the BGE through a 0.22 µm syringe filter before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of crotonic acid and isocrotonic acid at a concentration of 1 mg/mL in the BGE.
-
Prepare a mixed standard solution containing both isomers at a final concentration of 100 µg/mL each by diluting the stock solutions with the BGE.
-
-
Capillary Conditioning:
-
At the beginning of each day, rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (10 min), and the running BGE (30 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the running BGE (5 min).
-
-
Electrophoretic Separation:
-
Set the capillary temperature to 25 °C.
-
Inject the mixed standard solution hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of -20 kV (negative polarity due to the EOF reversal by CTAB and the anionic nature of the analytes).
-
Set the UV detector to monitor at 214 nm.
-
Record the electropherogram for a sufficient time to allow both peaks to elute (e.g., 15 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to crotonic and isocrotonic acid based on the migration times of the individual standards.
-
Calculate the effective electrophoretic mobility (µ_eff) for each isomer using the following equation: µ_eff = (L_d * L_t) / (V * (t_m - t_eof)) where:
-
L_d is the effective length of the capillary (to the detector).
-
L_t is the total length of the capillary.
-
V is the applied voltage.
-
t_m is the migration time of the analyte.
-
t_eof is the migration time of a neutral marker (e.g., mesityl oxide) to determine the electroosmotic flow.
-
-
Experimental Workflow
The following diagram illustrates the workflow for the electrophoretic separation and analysis of this compound isomers.
Signaling Pathways and Logical Relationships
The separation of crotonic and isocrotonic acid by CZE is based on the fundamental principles of electrophoresis. The logical relationship between the molecular properties of the isomers and their separation is depicted below.
Safety Operating Guide
Proper Disposal of 2-Butenoic Acid: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 2-butenoic acid, also known as crotonic acid, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper management of this compound waste. Adherence to these protocols is essential to mitigate risks associated with this corrosive and hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is corrosive and can cause severe skin burns and eye damage.[1] Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles meeting appropriate standards (e.g., EN 166 or OSHA 29 CFR 1910.133).[2]
-
Hand Protection: Use chemical-impermeable gloves.[3]
-
Body Protection: A lab coat or apron is required. For larger quantities or where there is a risk of significant exposure, protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must always be carried out in compliance with local, state, and federal regulations.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and paper towels, in a designated and clearly labeled waste container.[2][3]
-
Ensure the waste container is made of a compatible material (e.g., a suitable plastic) and can be securely sealed.[1]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials like bases, oxidants, and reducing agents.[5] It is especially important to keep chlorinated and non-chlorinated solvent wastes separate.[1]
-
-
Container Labeling:
-
Properly label the waste container with "Hazardous Waste," the full chemical name "this compound" or "Crotonic Acid," and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1][7]
-
The approved method of disposal is typically through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][5]
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.[8] Remove all sources of ignition.[8]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: Wearing appropriate PPE, contain the spill using inert absorbent materials such as clay or diatomaceous earth.[6]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill waste must be disposed of as hazardous waste, following the procedures outlined above.
Quantitative Data Summary
| Parameter | Information | Source(s) |
| UN Number | UN2823 | [5][8] |
| Hazard Class | 8 (Corrosive) | [5] |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage. | [1] |
| Incompatible Materials | Strong bases, strong acids, oxidants, and reducing agents. | [5][6] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration. | [3][5] |
| Drain Disposal | Strictly prohibited. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Butenoic Acid
Essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2-Butenoic acid are critical for ensuring a secure laboratory environment. Adherence to these procedures is paramount for the protection of researchers, scientists, and drug development professionals.
This compound, also known as crotonic acid, is a corrosive solid that can cause severe skin burns and eye damage. Inhalation may also lead to respiratory irritation. Therefore, stringent safety measures and the use of appropriate personal protective equipment are non-negotiable when working with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to minimize exposure and prevent injury. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face | Chemical Safety Goggles & Face Shield | Tightly sealed safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact. A face shield provides additional protection against splashes. |
| Hand | Chemical-Resistant Gloves | Impervious gloves are required. While specific permeation data for this compound is limited, materials resistant to organic acids are recommended. See the glove compatibility table below for more details. Gloves must be inspected for integrity before each use and properly removed and disposed of after handling. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat is the minimum requirement. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit is advised. |
| Respiratory | N95 Respirator or Air-Purifying Respirator | Respiratory protection should be used if handling the solid in a way that generates dust, if working outside of a certified chemical fume hood, or if exposure limits are exceeded. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Glove Chemical Compatibility
Due to the lack of specific quantitative data for this compound, the following table provides data for Acetic Acid as a structural analogue. This information should be used as an estimate, and it is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | General Recommendation |
| Butyl Rubber | > 480 | Excellent | Recommended |
| Neoprene | > 480 | Good | Recommended |
| Nitrile | 240 | Fair | Suitable for shorter-term handling |
| Natural Rubber | < 60 | Poor | Not Recommended |
| PVC | < 60 | Poor | Not Recommended |
Note: Breakthrough times and permeation rates can be influenced by factors such as glove thickness, chemical concentration, temperature, and duration of exposure. Always inspect gloves before use and replace them immediately if they show any signs of degradation.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is essential for minimizing risks when working with this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Testing of Chemical-Resistant Gloves
The American Society for Testing and Materials (ASTM) F739 standard is a widely recognized method for measuring the resistance of protective clothing materials to permeation by liquids and gases under conditions of continuous contact.
Objective: To determine the breakthrough time and permeation rate of a specific chemical through a glove material.
Methodology:
-
A sample of the glove material is placed in a test cell, separating a challenge chamber from a collection chamber.
-
The challenge chamber is filled with this compound.
-
A collection medium (gas or liquid) is circulated through the collection chamber.
-
The collection medium is continuously monitored using an appropriate analytical technique (e.g., gas chromatography, mass spectrometry) to detect the presence of the chemical.
-
Breakthrough Time: The time elapsed from the initial contact of the chemical with the glove material to the moment it is detected in the collection medium.
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough has occurred, typically measured in micrograms per square centimeter per minute (μg/cm²/min).
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, paper towels), and reaction byproducts, must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with corrosive organic acids (e.g., high-density polyethylene).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (Corrosive).
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as bases and oxidizing agents.
Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
